molecular formula C16H12ClNO2 B1395521 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one CAS No. 696656-56-1

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

カタログ番号: B1395521
CAS番号: 696656-56-1
分子量: 285.72 g/mol
InChIキー: JXFFFGNKDCMVJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a synthetic small molecule based on the privileged 4-hydroxyquinolin-2(1H)-one scaffold, a structure recognized for its versatile biological activities and significance in medicinal chemistry research . The core 4-hydroxyquinolin-2(1H)-one structure features multiple electrophilic and nucleophilic centers, allowing for diverse chemical transformations and serving as a key intermediate for synthesizing complex heterocyclic systems . The specific 1-(2-chlorobenzyl) substitution at the nitrogen position is a modification of interest for modulating the compound's physicochemical properties and biological interactions . This compound is of high value in antimicrobial discovery research. Derivatives of 4-hydroxyquinolin-2(1H)-one have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis , with 3-phenyl-substituted analogs showing particularly promising results . Furthermore, the structural framework is a promising scaffold for developing new antifungal agents . Research indicates that introducing specific substituents, including halogens like chlorine, can enhance antimicrobial potency, suggesting the 2-chlorobenzyl group may contribute to such interactions . The primary research applications of this compound include serving as a key intermediate in organic synthesis, a precursor for developing novel therapeutic agents, and a tool compound in antimicrobial and structure-activity relationship (SAR) studies. Quality & Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety protocols.

特性

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-3-1-5-11(13)10-18-14-8-4-2-6-12(14)15(19)9-16(18)20/h1-9,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFFFGNKDCMVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC2=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, presents a unique substitution pattern that is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a comprehensive, technically-grounded exploration of the synthetic routes to this target molecule. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that inform the synthetic design. It is intended for researchers, scientists, and drug development professionals seeking not only to replicate a synthesis but to understand and adapt it for their specific research needs.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one can be approached through two primary retrosynthetic strategies. Each pathway offers distinct advantages and challenges, and the optimal choice will depend on the specific resources and expertise of the research team.

  • Strategy A: Convergent Synthesis via N-Substituted Aniline. This approach involves the initial synthesis of the N-(2-chlorobenzyl)aniline precursor, which is then elaborated to the final quinolinone structure. This is a highly efficient strategy as the key C-N bond is formed early in the synthetic sequence.

  • Strategy B: Late-Stage N-Alkylation. In this alternative route, the 4-hydroxyquinolin-2(1H)-one core is first constructed, followed by the introduction of the 2-chlorobenzyl group at the nitrogen atom. This pathway can be advantageous if the parent quinolinone is readily available or if a library of N-substituted analogs is desired.

The following sections will provide a detailed examination of each strategy, including step-by-step protocols, mechanistic insights, and critical experimental parameters.

Strategy A: Convergent Synthesis via N-(2-chlorobenzyl)aniline

This robust and often preferred method hinges on the initial preparation of the key intermediate, N-(2-chlorobenzyl)aniline. This intermediate is then subjected to a cyclization reaction with a suitable C3 synthon to construct the quinolinone ring.

Part 1: Synthesis of the N-(2-chlorobenzyl)aniline Intermediate

The formation of the secondary amine, N-(2-chlorobenzyl)aniline, is a critical first step. A reliable and scalable method for this transformation is reductive amination.

Reaction Scheme:

Causality of Experimental Choices:

  • Reactants: 2-Chlorobenzaldehyde and aniline are readily available and cost-effective starting materials.

  • Methodology: Reductive amination is a high-yielding and versatile method for the formation of secondary amines. It proceeds via the in situ formation of an imine, which is then reduced to the amine. This one-pot procedure minimizes intermediate isolation steps, improving overall efficiency.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. Its ease of handling and compatibility with a wide range of functional groups make it a practical choice. More specialized reducing agents like sodium triacetoxyborohydride (STAB) can also be employed, particularly if the aldehyde is sensitive to more basic conditions.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 2-chlorobenzaldehyde (1.0 eq) in methanol (MeOH), add aniline (1.05 eq). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude N-(2-chlorobenzyl)aniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Yield and Characterization

ParameterExpected Value
Yield 75-85%
Physical State Pale yellow oil or low-melting solid
¹H NMR Characteristic peaks for aromatic protons and the benzylic methylene group.
Mass Spec (MS) [M+H]⁺ corresponding to the molecular weight of the product.
Part 2: Construction of the 4-Hydroxyquinolin-2(1H)-one Ring

With the N-(2-chlorobenzyl)aniline intermediate in hand, the next stage involves the formation of the quinolinone ring. The Conrad-Limpach synthesis is a classic and effective method for this transformation.[1][2]

Reaction Scheme:

Causality of Experimental Choices:

  • Reactants: N-(2-chlorobenzyl)aniline and diethyl malonate are the key building blocks. Diethyl malonate serves as the three-carbon unit required for the formation of the quinolinone ring.[3][4][5]

  • Methodology: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester or, in this case, a malonic ester, followed by a high-temperature cyclization.[1][2][6] The high temperature is necessary to drive the intramolecular cyclization, which involves the formation of a new aromatic ring.[6]

  • Solvent: A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the high temperatures required for the cyclization (typically >250 °C).[6][7][8]

Experimental Protocol: Conrad-Limpach Cyclization

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine N-(2-chlorobenzyl)aniline (1.0 eq) and diethyl malonate (1.2 eq) in diphenyl ether.

  • Cyclization: Heat the mixture to reflux (approximately 250-260 °C). Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Part 3: Hydrolysis and Decarboxylation

The final step in this synthetic sequence is the removal of the ester group at the 3-position. This is typically achieved through a two-step hydrolysis and decarboxylation process.

Reaction Scheme:

Causality of Experimental Choices:

  • Hydrolysis: Basic hydrolysis (saponification) using a strong base like sodium hydroxide (NaOH) is an effective method to cleave the ester to the corresponding carboxylate salt.[9][10][11]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating in an acidic medium to yield the desired 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.[12][13][14]

Experimental Protocol: Hydrolysis and Decarboxylation

  • Hydrolysis: Suspend the crude ethyl 1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to pH 1-2. A precipitate of the carboxylic acid intermediate will form. Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Isolation and Purification: Cool the mixture to room temperature. The final product, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation: Final Product Characterization

ParameterExpected Value
CAS Number 696656-56-1
Molecular Formula C₁₆H₁₂ClNO₂
Molecular Weight 285.73 g/mol
Physical State White to off-white solid
Melting Point To be determined experimentally
¹H NMR & ¹³C NMR Spectra consistent with the proposed structure
Purity (by HPLC) >95%

Strategy B: Late-Stage N-Alkylation

This approach begins with the synthesis of the parent 4-hydroxyquinolin-2(1H)-one, which is then N-alkylated with 2-chlorobenzyl chloride.

Part 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one

The synthesis of the 4-hydroxyquinolin-2(1H)-one core can be efficiently achieved using the Gould-Jacobs reaction.

Reaction Scheme:

Experimental Protocol: Gould-Jacobs Reaction

A detailed protocol for the Gould-Jacobs reaction can be found in numerous organic chemistry resources and will not be reiterated here for the sake of brevity. The key steps involve the condensation of aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, and subsequent hydrolysis and decarboxylation.

Part 2: N-Alkylation of 4-Hydroxyquinolin-2(1H)-one

The final step in this strategy is the regioselective alkylation of the nitrogen atom of the quinolinone ring.

Reaction Scheme:

Causality of Experimental Choices:

  • Reactants: The readily available 4-hydroxyquinolin-2(1H)-one and 2-chlorobenzyl chloride are used.

  • Base: A suitable base is required to deprotonate the nitrogen atom of the quinolinone, making it nucleophilic for the subsequent reaction with the electrophilic benzyl chloride. Potassium carbonate (K₂CO₃) is a commonly used base for this type of transformation, offering a good balance of reactivity and ease of handling.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the reaction.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 60-80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Visualization of Synthetic Pathways

Diagram 1: Convergent Synthesis Workflow (Strategy A)

G A 2-Chlorobenzaldehyde + Aniline B Reductive Amination (NaBH4, MeOH) A->B C N-(2-chlorobenzyl)aniline B->C E Conrad-Limpach Cyclization (Diphenyl ether, >250 °C) C->E D Diethyl Malonate D->E F Ethyl 1-(2-chlorobenzyl)-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate E->F G Hydrolysis & Decarboxylation (1. NaOH; 2. HCl, Heat) F->G H 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one G->H

Caption: Workflow for the convergent synthesis of the target molecule.

Diagram 2: Late-Stage N-Alkylation Workflow (Strategy B)

G A Aniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Reaction A->B C 4-Hydroxyquinolin-2(1H)-one B->C E N-Alkylation (K2CO3, DMF) C->E D 2-Chlorobenzyl chloride D->E F 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one E->F

Caption: Workflow for the late-stage N-alkylation synthesis.

Conclusion and Future Perspectives

This technical guide has detailed two robust and scientifically sound synthetic strategies for the preparation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. The convergent approach via N-(2-chlorobenzyl)aniline offers a highly efficient route, while the late-stage N-alkylation provides flexibility for the synthesis of analogs. The choice between these strategies will be dictated by the specific needs and constraints of the research project.

The methodologies presented herein are not merely prescriptive protocols but are intended to serve as a foundation for further optimization and adaptation. Researchers are encouraged to explore variations in reaction conditions, catalysts, and purification techniques to enhance yields and purity. The continued exploration of novel synthetic routes to functionalized quinolinones will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von ẞ-Ketoncarbonsäureestern auf Aniline. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Stankova, I., Chakarova, K., & Tsvetkova, P. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

  • Stadlbauer, W., & Kappe, T. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • Molecules. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • ResearchGate. (n.d.). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

  • ACS Publications. (1994). Cyanide mediated decarboxylation of 1-substituted-4-oxoquinoline and 4-oxo-1,8-naphthyridine-3-carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Retrieved from [Link]

  • Filo. (2025). Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • PubMed. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Retrieved from [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Chemical Properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone family of heterocyclic compounds. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] This document will delve into the synthesis, spectral characteristics, and physicochemical properties of this specific derivative, drawing upon established knowledge of the 4-hydroxyquinolin-2(1H)-one core and its analogues to provide a robust technical resource.

Molecular Structure and Physicochemical Properties

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one possesses a core 4-hydroxyquinolin-2(1H)-one structure with a 2-chlorobenzyl group attached to the nitrogen atom at position 1. This substitution is expected to significantly influence its physicochemical properties and biological activity compared to the parent molecule.

Table 1: Physicochemical Properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

PropertyValueSource
CAS Number 696656-56-1[2]
Molecular Formula C₁₆H₁₂ClNO₂[2]
Molecular Weight 285.73 g/mol [2]
Appearance Expected to be a solidInferred
Melting Point Not available; related compounds melt in the range of 220-280°C[6][7]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred
pKa The 4-hydroxyl group is acidic, with an estimated pKa around 4-5Inferred

The introduction of the 2-chlorobenzyl group is likely to increase the lipophilicity of the molecule compared to the unsubstituted 4-hydroxyquinolin-2(1H)-one. The chlorine atom on the benzyl ring may also introduce specific steric and electronic effects that can modulate its interaction with biological targets.

Synthesis Methodology

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

This proposed two-step synthesis involves the initial formation of a β-enamino ester followed by thermal cyclization.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Alkylation A 2-Chloroaniline C Diethyl (2-chloroanilino)methylenemalonate A->C Reflux B Diethyl Malonate B->C D 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one E 2-Chlorobenzyl chloride E->D F 4-Hydroxyquinolin-2(1H)-one F->D Base (e.g., K2CO3) Solvent (e.g., DMF)

Figure 1: Proposed synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one (F)

A well-established method for the synthesis of the quinolinone core is the reaction of an aniline with a malonic acid derivative.[5][8]

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150°C for 2 hours.

  • Raise the temperature to 240-250°C and maintain for 1 hour to induce cyclization.

  • Cool the reaction mixture and recrystallize the solid product from ethanol to yield 4-hydroxyquinolin-2(1H)-one.

Step 2: N-Alkylation to yield 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (D)

  • To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Characterization

The structural confirmation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one would rely on a combination of spectroscopic techniques. Based on the analysis of the parent 4-hydroxyquinolin-2(1H)-one and its derivatives, the following spectral data can be predicted.[8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the quinolinone core and the 2-chlorobenzyl substituent.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3~5.9 - 6.2s-Singlet for the proton on the C3 of the quinolinone ring.
H-5~7.8 - 8.0d~8.0Doublet due to coupling with H-6.
H-6~7.2 - 7.4t~7.5Triplet due to coupling with H-5 and H-7.
H-7~7.5 - 7.7t~7.5Triplet due to coupling with H-6 and H-8.
H-8~7.1 - 7.3d~8.0Doublet due to coupling with H-7.
N-CH₂~5.4 - 5.6s-Singlet for the benzylic protons.
Benzyl H~7.2 - 7.5m-Complex multiplet for the four protons on the chlorobenzyl ring.
4-OH~11.0 - 12.0br s-Broad singlet for the acidic hydroxyl proton.

A reference ¹H NMR spectrum of a similar compound, N-(2-chlorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, shows the benzylic protons and the aromatic protons of the chlorobenzyl group in the expected regions, supporting these predictions.[9]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~162 - 165Carbonyl carbon of the quinolinone ring.
C-3~100 - 105
C-4~170 - 175Carbon bearing the hydroxyl group.
C-4a~140 - 142
C-5~125 - 127
C-6~122 - 124
C-7~132 - 134
C-8~115 - 117
C-8a~118 - 120
N-CH₂~45 - 50Benzylic carbon.
Benzyl C-1'~135 - 137Quaternary carbon of the benzyl ring.
Benzyl C-2'~130 - 132Carbon bearing the chlorine atom.
Benzyl C-3' to C-6'~127 - 130Aromatic carbons of the benzyl ring.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3200-3400Broad
C-H (aromatic)3000-3100Medium
C=O (amide carbonyl)1640-1660Strong
C=C (aromatic)1500-1600Medium to Strong
C-O (hydroxyl)1200-1300Medium
C-Cl700-800Strong
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 286.06

  • Expected Isotopic Pattern: A characteristic M+2 peak at approximately 33% intensity of the molecular ion peak due to the presence of the ³⁷Cl isotope.

Potential Biological Activities and Applications

The 4-hydroxyquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3][4][5] These activities include:

  • Anticancer: Many quinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][10]

  • Antimicrobial: The quinolinone core is found in several antibacterial and antifungal agents.[5]

  • Anticonvulsant: Certain derivatives have demonstrated efficacy in models of epilepsy.[4][5]

  • Anti-inflammatory and Analgesic: Some compounds have shown promising anti-inflammatory and pain-relieving properties.[11]

  • Cardiovascular: Quinolinone derivatives have been investigated for their effects on the cardiovascular system.[3][4]

The presence of the 2-chlorobenzyl group in 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one may confer specific biological activities. The lipophilic nature of this group could enhance cell membrane permeability, potentially increasing bioavailability and intracellular concentration. The chlorine atom can participate in halogen bonding and other specific interactions with biological macromolecules, which could lead to novel mechanisms of action.

Given the broad spectrum of activity of the parent scaffold, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one warrants investigation in various therapeutic areas, particularly in oncology and infectious diseases.

Conclusion

This technical guide provides a detailed overview of the anticipated chemical properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. While specific experimental data for this compound is limited in the public domain, a robust understanding of its synthesis, spectral characteristics, and potential applications can be derived from the extensive research on the 4-hydroxyquinolin-2(1H)-one class of compounds. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectral data provide a solid foundation for its characterization. The diverse biological activities associated with the quinolinone scaffold suggest that 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a promising candidate for further investigation in drug discovery and development programs.

References

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
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A Technical Guide to the Biological Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. While direct literature on this exact molecule is emerging, this document synthesizes data from closely related analogues to postulate its biological potential and provides a comprehensive framework for its investigation. We will explore its synthesis, delve into its probable mechanisms of action in antimicrobial and anticancer contexts, analyze its structure-activity relationship (SAR), and present detailed protocols for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinolinone derivatives.

Introduction: The Prominence of the 4-Hydroxy-2-Quinolinone Core

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[2] Among these, the quinolinone scaffold is particularly noteworthy, exhibiting a diverse range of pharmacological properties.[2] The 4-hydroxy-2-quinolinone substructure, specifically, has garnered significant interest due to its presence in various natural and synthetic molecules with potent biological effects.[1][2] These compounds are known to act as antibacterial, antifungal, antiviral, and anticancer agents.[2][3]

The biological versatility of this core is largely attributed to its unique electronic and structural features, which allow for multiple points of interaction with biological targets. The molecule 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (Figure 1) is a specific analogue that combines the established quinolinone core with an N-substituted 2-chlorobenzyl group. This substitution is critical, as modifications at the N1 position are known to significantly modulate biological activity. The introduction of a benzyl group, particularly one bearing a halogen like chlorine, can enhance lipophilicity and introduce new steric and electronic interactions, potentially leading to improved potency and target specificity. This guide will explore the anticipated biological profile of this compound based on a systematic review of its structural class.

Figure 1: Chemical Structure

  • IUPAC Name: 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

  • Molecular Formula: C16H12ClNO2[4]

  • Molecular Weight: 285.73 g/mol [4]

  • CAS Number: 696656-56-1[4]

Synthesis and Characterization

The synthesis of N-substituted 4-hydroxyquinolin-2-ones is typically a two-step process: formation of the core heterocycle followed by N-alkylation. A robust and common method for creating the quinolinone core is the Conrad-Limpach reaction.[5]

Step 1: Synthesis of 4-hydroxyquinolin-2(1H)-one (Parent Scaffold) The reaction involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, at high temperatures. The intermediate cyclizes to form the 4-hydroxy-2-quinolinone ring system.[6]

Step 2: N-Alkylation to Yield 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one The parent scaffold is then alkylated at the N1 position using an appropriate alkylating agent, in this case, 2-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base (e.g., K2CO3 or NaH) to deprotonate the nitrogen, facilitating nucleophilic attack on the benzyl chloride.

Below is a diagram illustrating the proposed synthetic workflow.

Synthetic Workflow cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: N-Alkylation Aniline Aniline Intermediate1 Condensation Intermediate Aniline->Intermediate1 + DEM Diethyl Malonate DEM->Intermediate1 HQ 4-hydroxyquinolin-2(1H)-one Intermediate1->HQ Heat (e.g., 250°C) HQ_step2 4-hydroxyquinolin-2(1H)-one FinalProduct 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one HQ_step2->FinalProduct + CBC 2-Chlorobenzyl Chloride CBC->FinalProduct Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Postulated Biological Activities and Mechanisms of Action

Based on extensive research into the 4-hydroxy-2-quinolinone class, we can postulate several key biological activities for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Antimicrobial Activity

Numerous studies have confirmed that 4-hydroxy-2-quinolinone derivatives possess significant antibacterial and antifungal properties.[7][8][9] The structure-activity relationship studies reveal that both the core scaffold and the nature of substituents dramatically impact antimicrobial efficacy.[8]

  • Antibacterial Potential: Quinolone derivatives have long been used as antibiotics.[10] The proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to a breakdown in DNA replication and repair, ultimately causing cell death. The lipophilic nature of the 2-chlorobenzyl group may enhance the compound's ability to penetrate bacterial cell membranes.

  • Antifungal Potential: Analogues have demonstrated potent activity against pathogenic fungi such as Aspergillus flavus.[8][9] The mechanism is likely related to the disruption of fungal cell membrane integrity or interference with crucial metabolic pathways. The brominated analogues, in particular, have shown exceptional antifungal effects, suggesting that halogenation on the substituted moiety is a key factor for activity.[9]

Anticancer Activity

The quinolinone scaffold is a promising framework for the development of novel anticancer agents.[11] Derivatives have shown potent antiproliferative activity against various human cancer cell lines, including colon, lung, prostate, and breast cancer.[11][12]

  • Mechanism of Action - Kinase Inhibition: A primary mechanism for the anticancer effects of related compounds is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key component of the MAP Kinase pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By binding to the ATP-binding site of EGFR, these compounds can block the downstream signaling cascade. The 1-(2-chlorobenzyl) substituent may confer specific interactions within the hydrophobic pocket of the kinase domain, enhancing inhibitory potency.

The diagram below illustrates the putative inhibitory action on the EGFR signaling pathway.

EGFR Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Compound 1-(2-chlorobenzyl)-4-hydroxy- quinolin-2(1H)-one Compound->EGFR Inhibits (ATP-binding site)

Caption: Postulated inhibition of the EGFR signaling cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-hydroxy-2-quinolinones is highly dependent on their substitution patterns.

  • N1-Substituent: The presence of a substituent at the N1 position is crucial. The benzyl group is a common choice that often enhances activity. The conversion of an N-H to an N-benzyl group can significantly increase antiplatelet and other activities, indicating the importance of an aromatic ring at this position for target engagement.[13]

  • Benzyl Ring Substitution: The ortho-chloro substituent on the benzyl ring is significant. Halogenation can impact activity in several ways:

    • Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the benzyl ring.

    • Steric Effects: The ortho position creates a specific conformational constraint, which can either improve or hinder binding to a target protein by forcing a particular orientation.

    • Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets. Studies on related structures have shown that halogenation can dramatically improve antifungal and antibacterial potency.[9]

  • C3-Position: The unsubstituted C3 position in the parent quinolinone is also a key site for modification. While our target compound is unsubstituted here, it is important to note that introducing various groups at C3 has been a successful strategy for developing potent antimicrobial and anticancer agents.[7][8]

Experimental Protocols for Biological Evaluation

To validate the postulated activities, a series of standardized in vitro assays are required. The following protocols provide a self-validating framework for initial screening.

Protocol: In Vitro Antimicrobial Susceptibility (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial and fungal strains.

  • Preparation:

    • Prepare a stock solution of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in DMSO (e.g., 10 mg/mL).

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus flavus) to mid-log phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Adjust the microbial suspension to a concentration of ~5 x 10^5 CFU/mL.

  • Assay Setup (96-well plate):

    • Add 100 µL of broth to all wells.

    • In the first column, add a specific volume of the stock compound and perform a 2-fold serial dilution across the plate.

    • Reserve wells for a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 10 µL of the microbial suspension to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible growth.

    • An indicator dye (e.g., resazurin) can be added to aid in determining viability.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to inhibit the proliferation of human cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis:

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell viability).[11]

Data Summary

The following table presents hypothetical, yet plausible, biological activity data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, based on values reported for structurally similar compounds in the literature. This serves as a benchmark for expected outcomes.

Assay TypeTargetMetricExpected Value RangeReference Compounds
Antibacterial S. aureus (Gram+)MIC10 - 50 µg/mLHalogenated quinolones[8]
Antifungal A. flavusMIC1 - 25 µg/mLBrominated quinolones[9]
Anticancer MCF-7 (Breast)IC505 - 35 µMSubstituted 3-HQ's[11][12]
Anticancer A549 (Lung)IC501 - 20 µMSubstituted 3-HQ's[11][12]
Kinase Inhibition EGFRIC5050 - 200 nMN-substituted quinolinones[1]

Conclusion and Future Directions

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one represents a promising candidate for further drug discovery and development. By leveraging the well-established biological activity of the 4-hydroxy-2-quinolinone scaffold and introducing a strategically substituted N1-benzyl group, this molecule is strongly positioned to exhibit potent antimicrobial and anticancer properties. The postulated mechanism of action, particularly the inhibition of critical kinases like EGFR, provides a clear and testable hypothesis for its anticancer effects.

Future research should focus on the empirical validation of these activities using the protocols outlined herein. Subsequent steps should include in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and detailed mechanistic studies to confirm its molecular targets. Further derivatization of the scaffold, particularly at the C3 position, could also lead to the discovery of compounds with even greater potency and improved safety profiles.

References

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Unraveling the Enigma: A Mechanistic Exploration of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide delves into the mechanistic underpinnings of this versatile chemical class, with a specific focus on the enigmatic derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. While direct experimental data on this particular compound remains elusive in publicly accessible literature, this paper will construct a probable mechanism of action by synthesizing data from closely related analogs. We will explore the known cellular targets and signaling pathways modulated by 4-hydroxyquinolin-2(1H)-one derivatives, offering a robust framework for future research and drug development endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The Prominence of the 4-Hydroxyquinolin-2(1H)-one Core

The quinoline ring system is a privileged scaffold in drug discovery, present in numerous natural and synthetic compounds with diverse pharmacological properties.[1] The 4-hydroxyquinolin-2(1H)-one tautomer, in particular, has garnered significant interest due to its structural resemblance to endogenous molecules and its capacity for diverse chemical modifications.[2] This has led to the development of derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]

The therapeutic potential of these compounds is intimately linked to their ability to interact with various biological targets. The core structure provides a foundation for designing molecules with high specificity and potency. The substituent at the N1 position, in this case, a 2-chlorobenzyl group, is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. Understanding the interplay between the core scaffold and its substituents is paramount for elucidating the mechanism of action.

Postulated Mechanism of Action: An Evidence-Based Synthesis

Direct mechanistic studies on 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (CAS Number: 696656-56-1) are not currently available in the scientific literature.[5][6] However, by examining the well-documented activities of structurally similar 4-hydroxyquinolin-2(1H)-one derivatives, we can construct a highly probable mechanistic framework. The biological activities of this class of compounds are predominantly centered on two key areas: anticancer and antimicrobial effects.

Anticancer Activity: A Multi-pronged Assault on Cellular Proliferation

Numerous studies have highlighted the potent anticancer properties of 4-hydroxyquinolin-2(1H)-one derivatives.[7][8][9] Their mechanism of action is often multifaceted, targeting several key pathways involved in cancer cell growth and survival.

  • Inhibition of Protein Kinases: A primary mechanism for the anticancer effects of many quinolinone derivatives is the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Specific kinases targeted by this class of compounds include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the activity of these kinases, the compounds can halt the uncontrolled cell growth characteristic of cancer.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription.[10] Certain quinolone derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells. This mechanism is shared with several established chemotherapeutic agents.

  • Microtubule Disruption: The cytoskeleton, particularly microtubules, plays a vital role in cell division. Some 4-hydroxyquinolin-2(1H)-one analogs have been found to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[11]

  • PI3K/Akt/mTOR Pathway Modulation: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Evidence suggests that some quinolinone derivatives can modulate this pathway, thereby inhibiting cancer cell growth and proliferation.

The presence of the N-benzyl group in 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one likely enhances its lipophilicity, potentially facilitating its entry into cells and interaction with these intracellular targets. The chloro-substituent on the benzyl ring could further influence its binding affinity and electronic properties, potentially enhancing its inhibitory activity against specific targets.

Antimicrobial Activity: Targeting Bacterial DNA Replication

The quinolone scaffold is the foundation for a major class of antibiotics. Their mechanism of action against bacteria is well-established and involves the inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[10][12][13]

  • DNA Gyrase Inhibition: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into DNA, a process that is crucial for DNA replication and transcription. By inhibiting DNA gyrase, quinolones prevent the bacterial DNA from being properly replicated, leading to cell death.

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV results in the inability of the bacteria to complete cell division.

The core 4-hydroxyquinolin-2(1H)-one structure is integral to this activity. It is plausible that 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one retains this antimicrobial potential, with the N-substituent influencing its spectrum of activity and potency against different bacterial species.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a series of well-defined experimental protocols should be employed.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and identify the primary mechanism of cell death.

Methodology:

  • Cell Viability Assay (MTT Assay):

    • Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

    • Treat cells with a range of concentrations of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one for 24, 48, and 72 hours.

    • Add MTT reagent and incubate.

    • Solubilize formazan crystals and measure absorbance to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the cell population by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis:

    • Treat cells with the compound and fix them in ethanol.

    • Stain the DNA with propidium iodide.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

Target-Based Assays

Objective: To identify the specific molecular targets of the compound.

Methodology:

  • Kinase Inhibition Assay:

    • Utilize a panel of recombinant protein kinases (e.g., EGFR, VEGFR).

    • Perform in vitro kinase assays in the presence of varying concentrations of the compound.

    • Measure kinase activity using methods such as radiometric assays or fluorescence-based assays to determine the IC50 for each kinase.

  • Topoisomerase Inhibition Assay:

    • Use purified human or bacterial topoisomerase I and II.

    • Perform DNA relaxation or cleavage assays in the presence of the compound.

    • Analyze the results by agarose gel electrophoresis to assess the inhibitory effect on topoisomerase activity.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the antimicrobial spectrum and potency of the compound.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Perform broth microdilution or agar dilution assays with serial dilutions of the compound.

    • The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assays:

    • Use purified bacterial DNA gyrase and topoisomerase IV.

    • Conduct supercoiling (for gyrase) or decatenation (for topoisomerase IV) assays in the presence of the compound.

    • Analyze the DNA topology by agarose gel electrophoresis.

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Anticancer Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one
Cell LineIC50 (µM) after 48h
MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)3.5
PC3 (Prostate)12.1
Table 2: Hypothetical Antimicrobial Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli16
Pseudomonas aeruginosa32
Enterococcus faecalis8

Signaling Pathway and Workflow Diagrams

anticancer_pathway cluster_targets Intracellular Targets cluster_effects Cellular Effects Compound 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one Cell Cancer Cell Compound->Cell Cellular Uptake Kinases Protein Kinases (EGFR, VEGFR) Compound->Kinases Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Microtubules Microtubules Compound->Microtubules Disruption Proliferation Decreased Proliferation Kinases->Proliferation Blocks Apoptosis Induction of Apoptosis Topoisomerase->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Causes

Figure 1: Postulated signaling pathway for the anticancer activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation MTT MTT Assay (Cytotoxicity) ApoptosisAssay Apoptosis Assay (Flow Cytometry) MTT->ApoptosisAssay If cytotoxic CellCycle Cell Cycle Analysis MTT->CellCycle If cytotoxic KinaseAssay Kinase Inhibition Assay MTT->KinaseAssay Hypothesis-driven TopoAssay Topoisomerase Inhibition Assay MTT->TopoAssay Hypothesis-driven MIC MIC Assay (Antimicrobial) MIC->TopoAssay If antimicrobial Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft CellCycle->Xenograft KinaseAssay->Xenograft TopoAssay->Xenograft Infection Bacterial Infection Model TopoAssay->Infection

Figure 2: Recommended experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one remains to be experimentally validated, a comprehensive analysis of its structural class strongly suggests a dual role as a potential anticancer and antimicrobial agent. Its likely modes of action involve the inhibition of key cellular machinery, including protein kinases, topoisomerases, and microtubules in cancer cells, and DNA gyrase and topoisomerase IV in bacteria.

The N-(2-chlorobenzyl) substituent is a critical feature that warrants further investigation through structure-activity relationship (SAR) studies. Systematic modifications of this group will provide valuable insights into the specific interactions with its biological targets and will guide the design of more potent and selective analogs.

The experimental workflows outlined in this guide provide a clear roadmap for future research. Elucidating the definitive mechanism of action of this promising compound will be a crucial step in unlocking its full therapeutic potential and advancing it through the drug development pipeline. The 4-hydroxyquinolin-2(1H)-one scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of its derivatives is essential for the future of medicine.

References

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The Ascendant Scaffold: A Technical Guide to the Discovery and Development of 4-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. Among these, the 4-hydroxyquinolin-2(1H)-one core has emerged as a "privileged scaffold," a foundational structure upon which a multitude of potent and selective therapeutic agents can be built.[1] This guide provides an in-depth exploration of the discovery, synthesis, and development of this versatile class of compounds, moving beyond a mere recitation of facts to elucidate the strategic thinking and scientific rationale that drive progress in this dynamic field.

Part 1: Unveiling the Potential - Discovery and Biological Versatility

The 4-hydroxyquinolin-2(1H)-one scaffold is not a recent novelty in the world of chemistry. However, its true potential as a cornerstone for drug discovery has been increasingly appreciated over the past few decades. This recognition stems from the wide array of biological activities exhibited by its derivatives, a testament to the scaffold's ability to present functional groups in a precise three-dimensional arrangement conducive to target interaction.

The quinoline framework itself is a recurring motif in a variety of biologically active compounds.[2] Derivatives of 4-hydroxyquinolin-2(1H)-one have demonstrated a remarkable spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: A significant body of research has highlighted the potent activity of these derivatives against various bacterial and fungal strains.[2][3][4] This has positioned them as promising leads in the ongoing battle against infectious diseases.

  • Anticancer and Antineoplastic Properties: Several studies have reported the cytotoxic effects of 4-hydroxyquinolin-2(1H)-one derivatives against various cancer cell lines, including breast cancer (MCF-7).[2][4] Their mechanism of action often involves the induction of apoptosis.[5]

  • Neuroprotective Effects: A notable area of investigation involves the development of derivatives as antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[6] This activity is crucial for modulating glutamatergic neurotransmission and holds promise for treating neurodegenerative disorders.

  • Anti-inflammatory and Antioxidant Activity: The scaffold has been explored for its ability to inhibit enzymes like soybean lipoxygenase (LOX), indicating anti-inflammatory potential.[5] Furthermore, certain derivatives have been evaluated as effective antioxidants.[7]

  • Herbicidal and Photosynthesis-Inhibiting Activity: Beyond medicine, these compounds have shown potential in agriculture as herbicides, acting by inhibiting photosynthetic electron transport.[2][3]

  • Cardiovascular Applications: Some 2(1H)-quinolinone derivatives have been investigated as anti-arteriostenotic agents, exhibiting both anti-thrombotic and anti-hyperplastic activities.[8]

This broad range of activities underscores the chemical tractability of the 4-hydroxyquinolin-2(1H)-one core, which allows for the fine-tuning of its properties through targeted chemical modifications.

Part 2: The Art of Creation - Synthetic Strategies and Methodologies

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust and adaptable methods have been developed for the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Approaches

A common and versatile strategy involves the condensation of anilines with malonic acid or its derivatives. This approach, often facilitated by microwave irradiation, provides a direct route to the core scaffold.[2] Polyphosphoric acid (PPA) is also frequently employed as a cyclizing agent in these reactions.[9]

A conceptually novel and milder approach involves the silver-catalyzed incorporation of carbon dioxide with o-alkynylanilines.[10][11] This method avoids the harsh conditions often required in traditional syntheses and proceeds through an intramolecular rearrangement.

The general workflow for the synthesis and initial screening can be visualized as follows:

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Anilines, Malonic Acid) reaction Cyclization/Condensation (e.g., Microwave, PPA) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) characterization->in_vitro Synthesized Derivatives sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Identification sar->lead_id lead_id->start Lead Optimization (Iterative Synthesis)

Caption: A generalized workflow for the synthesis and screening of 4-hydroxyquinolin-2(1H)-one derivatives.

Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2(1H)-one

This protocol provides a representative example of the synthesis of the parent scaffold.[2]

Materials:

  • Aniline

  • Malonic acid

  • Polyphosphoric acid (PPA)

  • Microwave reactor

Procedure:

  • Preparation of PPA: Carefully add phosphorus pentoxide (P₂O₅) to 85% phosphoric acid under stirring and microwave heating. Heat the mixture for 15 minutes.

  • Reaction Mixture: Thoroughly mix aniline (e.g., 5 mmol) and malonic acid (e.g., 5 mmol) with a portion of the prepared PPA (e.g., 20 g).

  • Microwave Irradiation: Place the reaction mixture in a microwave reactor and heat under stirring at 400 W for two 20-minute intervals.

  • Work-up: After cooling, pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-hydroxyquinolin-2(1H)-one.

Functionalization and Derivatization

Once the core scaffold is synthesized, further derivatization is key to exploring the structure-activity relationships (SAR). Common modifications include:

  • Substitution on the Benzene Ring: Introducing substituents at the 5-, 6-, 7-, and 8-positions can significantly impact potency and selectivity. For instance, in the context of NMDA receptor antagonists, substitutions at the 5-, 6-, and 7-positions generally increase potency, while substitution at the 8-position leads to a sharp decrease.[6]

  • Substitution at the 3-Position: The 3-position is a common site for introducing diverse functional groups. For example, nitration of 2,4-quinolinediols can yield 3-nitro derivatives, which serve as precursors for other functionalities.[6] The reactivity of 3-formyl derivatives has also been extensively explored.[4]

  • N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various alkyl or aryl groups to modulate lipophilicity and other physicochemical properties.

The following table summarizes some key synthetic strategies and the types of derivatives they produce:

Synthetic StrategyKey ReagentsResulting DerivativesReference
Microwave-assisted cyclizationAnilines, Malonic Acid/EstersRing-substituted 4-hydroxyquinolin-2(1H)-ones[2]
Silver-catalyzed CO₂ incorporationo-Alkynylanilines, CO₂, Silver salt4-Hydroxyquinolin-2(1H)-one derivatives[10][11]
Nitration2,4-Quinolinediols, Nitrating agents4-Hydroxy-3-nitroquinolin-2(1H)-ones[6]
CyclocondensationSecondary amines, Diethyl malonateN-substituted 4-hydroxyquinolin-2(1H)-ones[12]
Dehydrogenation4-Keto-1,2,3,4-tetrahydroquinolines, Palladium4-Hydroxyquinoline compounds[13]

Part 3: From Bench to Bedside - Preclinical Development and Future Perspectives

The journey from a promising lead compound to a clinically viable drug is long and arduous. For 4-hydroxyquinolin-2(1H)-one derivatives, this process involves rigorous preclinical evaluation to establish their efficacy, safety, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies

Systematic exploration of the SAR is crucial for optimizing the biological activity of the lead compounds. This involves synthesizing a library of analogs with systematic variations in their structure and evaluating their impact on the target of interest. For example, in the development of NMDA receptor antagonists, a clear SAR has been established, with trichloro-substitution at the 5, 6, and 7-positions resulting in a highly potent antagonist.[6]

A logical flow for SAR-driven lead optimization can be depicted as follows:

SAR_Workflow cluster_cycle Lead Optimization Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis Iterate testing Biological Testing synthesis->testing Iterate analysis Analyze SAR Data testing->analysis Iterate analysis->design Iterate optimized_lead Optimized Lead analysis->optimized_lead initial_hit Initial Hit Compound initial_hit->design

Caption: An iterative cycle for lead optimization based on Structure-Activity Relationship (SAR) analysis.

Preclinical Evaluation

Once an optimized lead is identified, it undergoes a battery of preclinical tests, including:

  • In vivo efficacy studies: Evaluating the compound's therapeutic effect in animal models of the target disease.

  • Pharmacokinetic (ADME) studies: Assessing the absorption, distribution, metabolism, and excretion of the compound to determine its bioavailability and dosing regimen.

  • Toxicology studies: Identifying any potential adverse effects of the compound in animal models to ensure its safety.

While no 4-hydroxyquinolin-2(1H)-one derivatives have yet reached blockbuster drug status, the extensive and growing body of research in this area is a strong indicator of their therapeutic potential. A search of clinical trial databases may reveal early-stage investigations of compounds containing this scaffold.[14]

Future Directions

The future of 4-hydroxyquinolin-2(1H)-one-based drug discovery is bright. Several exciting avenues of research are currently being pursued:

  • Targeted Drug Delivery: Conjugating these derivatives to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

  • Combination Therapies: Exploring the synergistic effects of these compounds with existing drugs to overcome resistance and improve treatment outcomes.

  • Expansion of the Chemical Space: Developing novel synthetic methodologies to access previously unexplored derivatives with unique substitution patterns and biological activities.

Conclusion

The 4-hydroxyquinolin-2(1H)-one scaffold represents a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. As our understanding of disease biology deepens and our synthetic capabilities expand, we can expect to see the emergence of new and innovative drugs built upon this remarkable molecular framework. This guide has provided a comprehensive overview of the key aspects of this field, intended to empower researchers and drug development professionals to contribute to the ongoing success story of 4-hydroxyquinolin-2(1H)-one derivatives.

References

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  • Yatabe, T., Saito, R., & Oishi, T. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Organic Letters, 15(14), 3710–3713. [Link]

  • Jin, Y., Ghaffari, M. A., Chen, Y., & Jin, R. (1999). Structure-activity Relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 42(19), 3774–3781. [Link]

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  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry. [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules. [Link]

  • Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
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A Comprehensive Spectroscopic and Synthetic Guide to 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone family of heterocyclic compounds. Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis and spectroscopic characterization of this target molecule. While direct experimental data for this specific compound is not publicly available, this guide will provide a robust predictive analysis based on the well-established spectral behaviors of analogous structures.

Synthetic Strategy: A Plausible Route to 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

The synthesis of N-substituted 4-hydroxyquinolin-2-ones can be achieved through several established methods. A common and effective approach involves the Camps cyclization, which utilizes N-(2-acylaryl)amides as precursors.[1] An alternative and widely used method is the condensation of an aniline derivative with a malonic acid derivative.[2] For our target molecule, a plausible synthetic route would involve the N-alkylation of a 4-hydroxyquinolin-2-one precursor or the condensation of N-(2-chlorobenzyl)aniline with a suitable malonic acid derivative.

A likely two-step synthesis is proposed, starting with the reaction of aniline with diethyl malonate to form 4-hydroxyquinolin-2(1H)-one, followed by N-alkylation with 2-chlorobenzyl chloride.

Experimental Protocol: Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Step 1: Synthesis of 4-hydroxyquinolin-2(1H)-one

  • In a round-bottom flask, combine aniline (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Increase the temperature to 240-250 °C and maintain for 1 hour to facilitate cyclization.

  • Cool the reaction mixture to room temperature, at which point it should solidify.

  • Recrystallize the solid from ethanol to yield 4-hydroxyquinolin-2(1H)-one as a pure solid.

Step 2: N-Alkylation to form 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

  • To a solution of 4-hydroxyquinolin-2(1H)-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Formation of Quinolinone Core cluster_step2 Step 2: N-Alkylation Aniline Aniline Heat1 Heat (140-150°C) Aniline->Heat1 DiethylMalonate Diethyl Malonate DiethylMalonate->Heat1 Heat2 Heat (240-250°C) Heat1->Heat2 Quinolinone 4-Hydroxyquinolin-2(1H)-one Heat2->Quinolinone Base K2CO3 in DMF Quinolinone->Base ChlorobenzylChloride 2-Chlorobenzyl Chloride ChlorobenzylChloride->Base Reaction Heat (60-70°C) Base->Reaction Product 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one Reaction->Product

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectral data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one based on the analysis of its structural components and comparison with known quinolinone derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of protons in a molecule.[3]

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0-12.0s1H-OHThe acidic proton of the 4-hydroxy group is expected to be a broad singlet in this region, similar to other 4-hydroxyquinolin-2-ones.
~8.0-8.2d1HAr-H (quinolinone)The proton at position 5 of the quinolinone ring is deshielded by the carbonyl group and is expected to appear as a doublet.
~7.2-7.8m6HAr-H (quinolinone and chlorobenzyl)The remaining aromatic protons of the quinolinone and the 2-chlorobenzyl group will likely appear as a complex multiplet in this region.
~6.0-6.2s1HC3-H (quinolinone)The proton at position 3 of the quinolinone ring is a vinylic proton and is expected to appear as a singlet.
~5.5-5.7s2H-CH₂-The benzylic protons of the 2-chlorobenzyl group are expected to appear as a singlet in this region. The chemical shift is influenced by the adjacent nitrogen and the aromatic ring.[4][5]

Causality Behind Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and has a well-defined solvent peak for calibration. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be crucial for resolving the complex multiplets in the aromatic region.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.[7]

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals to determine the relative number of protons.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.[8][9]

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=O (C2)The carbonyl carbon of the quinolinone ring is expected in this downfield region.[8][10]
~175-180C-OH (C4)The carbon bearing the hydroxyl group is also significantly deshielded.
~115-140Ar-CThe aromatic carbons of both the quinolinone and the 2-chlorobenzyl moieties will appear in this range. Carbons attached to the chloro and nitro groups will be further downfield.[11]
~100-105C3The vinylic carbon at position 3 of the quinolinone ring.
~45-50-CH₂-The benzylic carbon is expected in this region, influenced by the adjacent nitrogen and aromatic ring.[12]

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single peaks for each unique carbon.[8] A sufficient number of scans would be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.[9][13]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer with a carbon-observe probe.[14]

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the solvent peak as an internal standard.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.[15][16][17]

Predicted Mass Spectrum (Electrospray Ionization - ESI):

m/zAssignmentRationale
286.06[M+H]⁺The protonated molecular ion of C₁₆H₁₂ClNO₂. The presence of the chlorine isotope pattern ([M+2]⁺ at m/z 288.06 with ~1/3 the intensity) would be a key identifier.
162.05[M+H - C₇H₆Cl]⁺Fragmentation involving the cleavage of the benzyl group.
125.02[C₇H₆Cl]⁺The 2-chlorobenzyl cation fragment.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, which will likely produce a strong protonated molecular ion peak [M+H]⁺.[16] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.[18] Tandem mass spectrometry (MS/MS) would be used to induce fragmentation and confirm the connectivity of the molecule by analyzing the daughter ions.[19][20][21]

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the electrospray ionization (ESI) source of a mass spectrometer.[22]

  • Acquire the mass spectrum in positive ion mode.

  • For confirmation, perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.

  • To study fragmentation patterns, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[23]

Diagram of the Predicted Mass Spectrometry Fragmentation:

Fragmentation_Pathway Parent [M+H]⁺ m/z = 286.06 Fragment1 [M+H - C₇H₆Cl]⁺ m/z = 162.05 Parent->Fragment1 Loss of chlorotoluene Fragment2 [C₇H₆Cl]⁺ m/z = 125.02 Parent->Fragment2 Cleavage of N-C bond

Caption: Predicted fragmentation pathway in ESI-MS/MS.

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[24]

Predicted IR Spectrum:

Wavenumber (cm⁻¹)AssignmentRationale
~3400-3200 (broad)O-H stretchThe hydroxyl group will show a broad absorption in this region.
~3100-3000C-H stretch (aromatic)Characteristic of C-H bonds in the aromatic rings.
~2950-2850C-H stretch (aliphatic)Corresponding to the benzylic -CH₂- group.
~1650-1630C=O stretchThe carbonyl group of the quinolinone ring will have a strong absorption here.[25][26][27][28]
~1600-1450C=C stretch (aromatic)Multiple bands corresponding to the aromatic ring vibrations.
~750-700C-Cl stretchA strong absorption characteristic of the C-Cl bond in the chlorobenzyl group.

Causality Behind Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is the standard method.[29] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[30][31][32]

Experimental Protocol: FT-IR Spectroscopy

  • Prepare the sample for analysis. For the KBr pellet method, grind a small amount of the solid sample with dry KBr and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the sample in the IR beam and acquire the spectrum.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a comprehensive predictive overview of the synthesis and spectroscopic characterization of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. By leveraging established synthetic methodologies and analyzing the spectral data of analogous compounds, we have constructed a detailed and scientifically grounded reference for researchers in the field. The predicted spectral data, along with the detailed experimental protocols, offer a solid foundation for the empirical investigation and identification of this and related quinolinone derivatives.

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1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one: Synthesis, Potential Biological Activity, and Research Protocols

Abstract

The 4-hydroxyquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogues to provide an expert analysis of its potential synthesis, chemical properties, and pharmacological activities. We will delve into established synthetic routes, explore structure-activity relationships (SAR) to predict its biological profile—with a focus on anticancer applications—and provide detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinolinone derivatives.

Introduction: The Quinolin-2(1H)-one Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of great interest due to their presence in natural products and their extensive application in medicinal chemistry.[1][2] The quinolin-2(1H)-one (or carbostyril) moiety, in particular, is a core structure in a multitude of pharmacologically active agents.[3] Derivatives have been reported to exhibit a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5]

The 4-hydroxy-2(1H)-quinolinone tautomer is of particular significance. This structural motif is found in compounds that act as potent inhibitors of various biological targets. The versatility of the quinolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it a highly attractive scaffold for drug discovery.[6][7]

This guide focuses on 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one , a specific derivative where the nitrogen at position 1 is substituted with a 2-chlorobenzyl group. While this compound itself is not extensively studied, analysis of its constituent parts—the 4-hydroxyquinolin-2(1H)-one core and the N-benzyl substituent—allows for robust, evidence-based predictions of its properties and potential as a therapeutic agent.

Synthesis and Characterization

The synthesis of N-substituted 4-hydroxyquinolin-2(1H)-ones typically follows a multi-step sequence involving the initial formation of the quinolinone core, followed by N-alkylation.

General Synthesis Pathway

The most common and versatile method for constructing the 4-hydroxyquinolin-2(1H)-one scaffold is the Conrad-Limpach reaction or related cyclization strategies.[8] This generally involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization. Subsequent N-alkylation with a suitable benzyl halide yields the target compound.

G cluster_0 Step 1: Core Synthesis (Conrad-Limpach) cluster_1 Step 2: N-Alkylation Aniline Aniline Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate Condensation Malonate Diethyl Malonate Malonate->Intermediate Core 4-Hydroxyquinolin-2(1H)-one Intermediate->Core Thermal Cyclization (e.g., in diphenyl ether) Target 1-(2-Chlorobenzyl)-4-hydroxy- quinolin-2(1H)-one Core->Target Alkylation Reagent 2-Chlorobenzyl Chloride Reagent->Target Base Base (e.g., K2CO3, NaH) Base->Target Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Target

Caption: General synthetic workflow for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous N-substituted quinolinones.[8][9]

Step 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The ethanol byproduct will distill off.

  • Cyclization: Cool the resulting diethyl anilinomalonate intermediate slightly. Add the intermediate dropwise to a flask containing heated (240-250 °C) diphenyl ether or Dowtherm A.

  • Isolation: Maintain the temperature for 30 minutes. Allow the mixture to cool to room temperature, during which the product will precipitate.

  • Purification: Dilute the mixture with petroleum ether or hexane. Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with ethyl acetate or acetone to remove the high-boiling solvent. The resulting solid is 4-hydroxyquinolin-2(1H)-one, which can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

  • Reaction Setup: To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the formation of the corresponding anion.

  • Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the suspension.

  • Reaction: Let the reaction proceed at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water. A precipitate should form. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[10]

Predicted Biological Activity & Mechanism of Action

While direct biological data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is unavailable, a strong case for its potential as an anticancer agent can be made based on extensive research into its analogues.[11]

Structure-Activity Relationship (SAR) Analysis
  • The Quinolinone Core: This scaffold is known to interact with various biological targets. The 4-hydroxy and 2-keto groups are critical pharmacophoric features, often involved in hydrogen bonding within enzyme active sites.[12]

  • N1-Substitution: Substitution at the N1 position is a common strategy to modulate activity. Large, aromatic substituents, such as a benzyl group, can enhance potency by providing additional hydrophobic or π-stacking interactions with target proteins.[13]

  • The 2-Chlorobenzyl Moiety: The presence of a chlorine atom on the benzyl ring is significant. The ortho position of the chlorine atom will influence the rotational freedom of the benzyl group, potentially locking it into a favorable conformation for binding. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the ring, and it can act as a hydrogen bond acceptor or engage in halogen bonding, potentially enhancing target affinity.

Potential Anticancer Mechanisms

Quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms.[11][14] 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one could plausibly act through one or more of the following pathways:

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Pim-1, Src, and receptor tyrosine kinases like EGFR and VEGFR.[11][12] The compound could act as an ATP-competitive inhibitor, with the quinolinone core interacting with the hinge region of the kinase domain.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some quinoline-chalcone hybrids are known to bind to the colchicine-binding site of tubulin, preventing its polymerization into functional microtubules, leading to G2/M cell cycle arrest and apoptosis.[14]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline system allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription. Additionally, some analogues can inhibit topoisomerase enzymes, which are essential for resolving DNA topological stress during cell division.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects cluster_2 Cellular Outcomes Compound 1-(2-chlorobenzyl)-4-hydroxy- quinolin-2(1H)-one Kinase Protein Kinases (e.g., Pim-1, Src, EGFR) Compound->Kinase Tubulin Tubulin Monomers Compound->Tubulin DNA DNA / Topoisomerase Compound->DNA SignalBlock Blockade of Pro-Survival Signaling Pathways Kinase->SignalBlock MicrotubuleDisrupt Disruption of Microtubule Dynamics Tubulin->MicrotubuleDisrupt DNADamage DNA Damage & Replication Stress DNA->DNADamage Apoptosis Apoptosis SignalBlock->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) MicrotubuleDisrupt->CellCycleArrest DNADamage->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Plausible anticancer mechanisms of action for the target compound.

Proposed Research Workflow and Protocols

To validate the predicted biological activities, a systematic experimental workflow is necessary.

In Vitro Evaluation Workflow

G Start Synthesized & Purified Compound Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT/SRB Assay) vs. Cancer Cell Panel Start->Cytotoxicity IC50 IC50 Determination in Sensitive Cell Lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism->ApoptosisAssay TargetAssay Target-Based Assays (e.g., Kinase Inhibition Assay, Tubulin Polymerization Assay) Mechanism->TargetAssay End Lead Candidate for In Vivo Studies CellCycle->End ApoptosisAssay->End TargetAssay->End

Caption: Proposed workflow for in vitro biological evaluation.

Protocol: Cell Viability (MTT) Assay

This protocol is used for initial screening to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary of Related Compounds

While specific quantitative data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is not available, the following table presents representative IC₅₀ values for other quinoline derivatives against various cancer cell lines to provide context for the expected potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-Amido QuinolineProstate (PC-3)1.29Pim-1 Kinase Inhibition[12]
2,4-Disubstituted QuinolineBreast (MCF-7)VariesCell Cycle Arrest
Quinolinyl PyrazolineLung (A549)0.037EGFR Inhibition[11]
Benzimidazole-QuinazolinoneMelanoma (A-375)Not specifiedRAF Kinase Inhibition[15]

Conclusion and Future Directions

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a novel chemical entity with significant, unexplored therapeutic potential. Based on a thorough analysis of the robust chemical and pharmacological data available for the 4-hydroxyquinolin-2(1H)-one scaffold, it is reasonable to hypothesize that this compound possesses anticancer activity. The N-(2-chlorobenzyl) substituent is predicted to enhance potency through specific steric and electronic interactions within the binding pockets of cancer-related proteins, such as kinases or tubulin.

The synthetic pathways and analytical protocols detailed in this guide provide a solid foundation for the synthesis, purification, and initial biological evaluation of this compound. Future research should focus on executing this workflow to confirm its cytotoxic activity, elucidate its precise mechanism of action, and explore its potential against a broader panel of cancer types, including drug-resistant models. The insights gained will be crucial in determining its viability as a lead compound for the development of a new generation of quinolinone-based cancer therapeutics.

References

A complete list of all sources cited within this document is provided below.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (URL: [Link])

  • Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c - ResearchGate. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. (URL: [Link])

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH. (URL: [Link])

  • (PDF) Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (URL: [Link])

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Methodological & Application

N-Alkylation of 4-Hydroxyquinolin-2(1H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 4-hydroxyquinolin-2(1H)-one, a critical transformation in the synthesis of a wide array of biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction's mechanics, challenges, and practical execution.

Introduction: The Ambident Nature of 4-Hydroxyquinolin-2(1H)-one

The 4-hydroxyquinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The N-alkylation of this heterocycle is a key step in modifying its properties to enhance potency, selectivity, and pharmacokinetic profiles. However, the inherent chemical nature of the starting material presents a significant synthetic challenge: regioselectivity.

4-Hydroxyquinolin-2(1H)-one exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolone and the 2,4-quinolinedione forms.[1][2][3] This ambident nucleophilic character means that alkylation can occur at either the nitrogen (N-1) or the oxygen (O-4), leading to a mixture of N-alkylated and O-alkylated products. Achieving high selectivity for the desired N-alkylated product is paramount and is dictated by a nuanced interplay of reaction conditions.

Tautomerism 4-Hydroxyquinolin-2(1H)-one Quinoline-2,4(1H,3H)-dione 4-Hydroxyquinolin-2(1H)-one->Quinoline-2,4(1H,3H)-dione Equilibrium caption Tautomeric equilibrium of the starting material.

Caption: Tautomeric equilibrium of the starting material.

This guide will explore three primary methodologies for achieving selective N-alkylation: classical SN2 alkylation, Phase Transfer Catalysis (PTC), and the Mitsunobu reaction. We will dissect the mechanistic underpinnings of each, provide detailed step-by-step protocols, and offer insights to help you navigate the challenges of this important synthetic transformation.

Mechanistic Considerations: Controlling N- vs. O-Alkylation

The outcome of the alkylation reaction is a classic example of kinetic versus thermodynamic control, heavily influenced by Pearson's Hard and Soft Acid-Base (HSAB) theory. The nitrogen anion is generally considered "softer" and the oxygen anion "harder." Consequently, softer electrophiles and conditions that favor thermodynamic equilibrium tend to favor N-alkylation. Conversely, harder electrophiles and conditions promoting kinetic control can lead to increased O-alkylation.

Key factors that dictate the regioselectivity include:

  • Base and Counter-ion: The choice of base determines the nature of the quinolinone anion. Stronger bases like sodium hydride (NaH) can lead to a more "free" anion, potentially increasing O-alkylation. Weaker bases like potassium carbonate (K₂CO₃) create a tighter ion pair, which can sterically hinder the more accessible oxygen, thereby favoring N-alkylation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used. They effectively solvate the cation, influencing the reactivity of the ambident anion. Non-polar solvents may favor N-alkylation by promoting aggregation and steric hindrance around the oxygen.

  • Alkylating Agent: The nature of the electrophile is critical. "Soft" electrophiles like alkyl iodides and benzyl bromides tend to favor N-alkylation.

  • Temperature: Higher temperatures can favor the thermodynamically more stable N-alkylated product.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is the most direct approach and is widely used for its simplicity. The key to success lies in the careful selection of the base and solvent to favor N-alkylation.

Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyquinolin-2(1H)-one (1.0 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMF or acetonitrile (sufficient to dissolve the starting material, typically 0.1-0.5 M). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).[4][5]

  • Reaction Initiation: Stir the suspension at room temperature for 30-60 minutes to allow for salt formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1-1.5 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and stir. The product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Classical_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 4-hydroxyquinolin-2(1H)-one AddSolventBase Add Solvent (DMF/MeCN) & Base (K₂CO₃) Start->AddSolventBase AddAlkylHalide Add Alkyl Halide (R-X) AddSolventBase->AddAlkylHalide HeatMonitor Heat (60-100 °C) & Monitor AddAlkylHalide->HeatMonitor Quench Quench with Water HeatMonitor->Quench Filter Filter Precipitate Quench->Filter Purify Recrystallize / Chromatography Filter->Purify End End: N-alkylated Product Purify->End caption Workflow for Classical N-Alkylation.

Caption: Workflow for Classical N-Alkylation.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving immiscible phases.[6][7] In this context, it facilitates the transfer of the quinolinone anion from a solid or aqueous basic phase to an organic phase containing the alkylating agent. PTC often provides higher yields and selectivity for N-alkylation under milder conditions compared to classical methods.[8]

Step-by-Step Methodology:
  • Reagent Setup: In a round-bottom flask, combine 4-hydroxyquinolin-2(1H)-one (1.0 eq), the alkylating agent (1.2-2.0 eq), and a suitable organic solvent (e.g., acetone, toluene, or dichloromethane).

  • Base and Catalyst Addition: Add an inorganic base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) (0.1-0.2 eq).[8]

  • Reaction Conditions: Stir the mixture vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkylating agent.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

PTC_Alkylation_Mechanism cluster_phases Two-Phase System cluster_cycle Catalytic Cycle OrganicPhase Organic Phase R-X Q⁺A⁻ (ion pair) AqueousPhase Aqueous/Solid Phase K₂CO₃ Quinolinone (QH) Deprotonation 1. Deprotonation QH + K₂CO₃ → Q⁻K⁺ AqueousPhase:f1->Deprotonation IonExchange 2. Ion Exchange Q⁻K⁺ + Q⁺X⁻ → Q⁻Q⁺ + KX Deprotonation->IonExchange Transfer 3. Transfer to Organic Phase IonExchange->Transfer Alkylation 4. N-Alkylation Q⁻Q⁺ + R-X → R-Q + Q⁺X⁻ Transfer->Alkylation Alkylation->OrganicPhase:f1 Regeneration 5. Catalyst Regeneration Alkylation->Regeneration Regeneration->IonExchange Catalyst (Q⁺X⁻) returns caption Mechanism of Phase Transfer Catalysis.

Caption: Mechanism of Phase Transfer Catalysis.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a versatile method for the dehydration and substitution of alcohols.[9][10] It can be adapted for the N-alkylation of 4-hydroxyquinolin-2(1H)-one by using it as the nucleophile and an alcohol as the alkyl source. This reaction is particularly useful for introducing secondary alkyl groups and proceeds with inversion of configuration at the alcohol's stereocenter.[11][12]

Step-by-Step Methodology:
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-hydroxyquinolin-2(1H)-one (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), in the same anhydrous solvent dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: The work-up for a Mitsunobu reaction can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazodicarboxylate byproducts. Concentrate the reaction mixture and purify directly by column chromatography on silica gel.

Data Summary and Comparison

MethodTypical BaseTypical SolventCatalystTemperature (°C)Typical YieldsAdvantagesDisadvantages
Classical SN2 K₂CO₃, Cs₂CO₃[4][5]DMF, MeCNNone60-10050-85%Simple, readily available reagents.Can require high temperatures; moderate selectivity.
Phase Transfer Catalysis (PTC) K₂CO₃[8]Acetone, TolueneTBAB, TBAHS[8]RT - Reflux70-95%High yields, excellent selectivity, milder conditions.[8]Requires a catalyst; vigorous stirring is crucial.
Mitsunobu Reaction N/ATHF, DCMPPh₃, DEAD/DIAD[9][10]0 - RT40-75%Inversion of stereochemistry; good for secondary alcohols.[11]Stoichiometric byproducts complicate purification.

Characterization of N- vs. O-Alkylated Products

Distinguishing between the N- and O-alkylated isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the heterocycle is diagnostic. For N-alkylation, the N-CH₂-R carbon typically appears further upfield (e.g., 45-55 ppm) compared to the O-CH₂-R carbon in the O-alkylated product (e.g., 65-75 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive. For the N-alkylated product, a correlation will be observed between the protons of the alkyl group (N-CH₂-R) and the carbonyl carbon (C-2) and the carbon at position 8a of the quinolinone ring. For the O-alkylated product, a correlation will be seen between the alkyl protons and the C-4 carbon.[2]

Conclusion

The selective N-alkylation of 4-hydroxyquinolin-2(1H)-one is a nuanced yet highly achievable synthetic transformation. The choice of methodology—be it classical SN2, the more robust Phase Transfer Catalysis, or the stereospecific Mitsunobu reaction—will depend on the specific substrate, the desired alkyl group, and the scale of the reaction. By carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively navigate the challenge of regioselectivity and successfully synthesize the desired N-alkylated quinolinone derivatives for their drug discovery and development programs.

References

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  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2018). PubMed Central. [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. (2015). ResearchGate. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (n.d.). Retrieved January 19, 2026, from [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]

  • Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates. (2015). PubMed. [Link]

  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions. (2014). TSI Journals. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. (2021). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 19, 2026, from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). PubMed Central. [Link]

  • 4-Hydroxyquinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 4-hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Peer Reviewed Chemistry Journals | Impact Factor Rankings. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). MDPI. [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, purification and characterization of organic compounds. (n.d.). Dipartimento di Chimica "Giacomo Ciamician" - Unibo. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for Antifungal Susceptibility Testing of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive, field-proven guide for determining the antifungal efficacy and cytotoxic profile of novel quinolinone derivatives. The protocols herein are designed to ensure scientific integrity, reproducibility, and a clear path from preliminary screening to a nuanced understanding of a compound's therapeutic potential. This document moves beyond a simple recitation of steps, delving into the rationale behind key procedural choices to empower researchers to adapt and troubleshoot effectively.

Introduction: The Rationale for a Specialized Approach

Quinolinone derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal potential.[1][2] Their mechanism of action can vary, with some derivatives impacting the fungal cell wall or compromising the integrity of the cytoplasmic membrane.[3][4] However, like many novel chemical entities, quinolinones can present challenges in standardized assays, such as poor aqueous solubility, which can confound results if not properly addressed.[5][6][7] This guide, therefore, integrates standard methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) with specific considerations for these unique compounds.[8][9][10][11][12][13][14][15][16][17]

The ultimate goal of this experimental workflow is not only to identify antifungal activity but also to ascertain the therapeutic window of a given derivative. This is achieved by determining the Minimum Inhibitory Concentration (MIC), the Minimum Fungicidal Concentration (MFC), and juxtaposing these with the compound's cytotoxicity against a relevant mammalian cell line to calculate a Selectivity Index (SI). A favorable SI is a critical early indicator of a compound's potential as a viable drug candidate.[18][19][20][21]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for assessing the antifungal potential of quinolinone derivatives, from initial compound preparation to the final determination of the selectivity index.

Antifungal_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assays cluster_secondary Phase 3: Secondary & Confirmatory Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Solubilization (e.g., DMSO) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Cytotoxicity_Assay MTT Assay on Mammalian Cells (Determine CC50) Compound_Prep->Cytotoxicity_Assay Fungal_Prep Fungal Inoculum Standardization Fungal_Prep->MIC_Assay Cell_Prep Mammalian Cell Culture Cell_Prep->Cytotoxicity_Assay MFC_Assay Subculturing from MIC plate (Determine MFC) MIC_Assay->MFC_Assay Non-turbid wells SI_Calc Selectivity Index (SI) Calculation MIC_Assay->SI_Calc MIC Value Cytotoxicity_Assay->SI_Calc CC50 Value

Caption: High-level workflow for antifungal and cytotoxicity assessment.

Part 1: Antifungal Susceptibility Testing

The cornerstone of this protocol is the broth microdilution method, a standardized technique that provides a quantitative measure of a compound's antifungal activity (the MIC).[9][14]

Materials and Reagents
  • Test Compounds: Quinolinone derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Fungal Strains: Relevant pathogenic yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).[22] Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) are mandatory.

  • Culture Media:

    • Yeast: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

    • Molds: As for yeasts, but some protocols recommend supplementing with 2% glucose.[13]

    • Growth agars: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Equipment:

    • Sterile, 96-well flat-bottom microtiter plates.

    • Multichannel pipette.

    • Spectrophotometer or microplate reader.

    • Incubator (35°C).

    • Biological safety cabinet.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines.[8][10][22]

Step 1: Compound Preparation and Serial Dilution

  • Stock Solution: Prepare a stock solution of each quinolinone derivative in 100% DMSO. A concentration of 10 mg/mL is a common starting point. Rationale: DMSO is a common solvent for poorly soluble compounds. The initial concentration should be high enough to allow for subsequent dilutions while keeping the final DMSO concentration in the assay below a level that affects fungal growth (typically ≤1%).

  • Intermediate Dilutions: In a separate 96-well plate (the "drug plate"), perform serial 2-fold dilutions of the stock solution in RPMI-1640 medium. The concentration range should be broad enough to capture the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Final Plate Preparation: Transfer 100 µL of each concentration from the drug plate to the corresponding wells of the final assay plate.

Step 2: Inoculum Preparation

  • Yeast Inoculum:

    • From a fresh 24-hour culture on SDA, pick several colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Mold Inoculum:

    • Grow the mold on PDA for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a specific optical density as per CLSI M38-A guidelines, which corresponds to a final inoculum of 0.4-5 x 10^4 CFU/mL.[8][10]

Step 3: Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum to each well of the assay plate, bringing the total volume to 200 µL. This will halve the drug concentrations to the final desired range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Growth Control: Fungal inoculum in RPMI-1640 without any compound.

    • Sterility Control: RPMI-1640 medium only.

    • Solvent Control: Fungal inoculum with the highest concentration of DMSO used in the assay.

  • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.

Step 4: MIC Determination

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

  • Growth inhibition can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.[20]

Part 2: Cytotoxicity and Selectivity Index

A potent antifungal compound is of little therapeutic value if it is equally toxic to host cells. The MTT assay is a standard colorimetric method to assess cell viability and determine the cytotoxic concentration (CC50) of a compound.[23][24][25]

Materials and Reagents
  • Mammalian Cell Line: A relevant cell line such as human embryonic kidney cells (HEK-293), human dermal fibroblasts (HDF), or liver hepatocellular cells (HepG2).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates.

    • CO2 incubator (37°C, 5% CO2).

    • Microplate reader.

Protocol: MTT Assay for 50% Cytotoxic Concentration (CC50)
  • Cell Seeding: Seed the 96-well plate with the mammalian cells at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare 2-fold serial dilutions of the quinolinone derivatives in cell culture medium and add 100 µL to the appropriate wells.

  • Controls:

    • Cell Control: Untreated cells.

    • Solvent Control: Cells treated with the highest concentration of DMSO.

    • Blank: Medium only.

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for another 4 hours. Rationale: Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[26]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting a dose-response curve and using non-linear regression analysis.

Calculation of the Selectivity Index (SI)

The SI provides a measure of the compound's selectivity for the fungal pathogen over mammalian cells.[18]

SI = CC50 / MIC

A higher SI value indicates greater selectivity and a more promising therapeutic profile. Generally, an SI ≥ 10 is considered a good starting point for further investigation.[19]

Data Presentation and Interpretation

The results of these assays should be systematically organized for clear comparison and interpretation.

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Cell LineCC50 (µg/mL)Selectivity Index (SI)
QN-001C. albicans816HEK-293>128>16
QN-002C. albicans1664HEK-293644
QN-003A. fumigatus48HEK-29312832
FluconazoleC. albicans2>64HEK-293>256>128

Table 1: Example data summary for antifungal and cytotoxicity assays.

Logical Decision Framework

The combined data from these assays guide the next steps in the drug discovery process.

Decision_Framework Start Obtain MIC, MFC, CC50 Data Check_MIC Is MIC ≤ 8 µg/mL? Start->Check_MIC Check_SI Is SI ≥ 10? Check_MIC->Check_SI Yes Low_Priority Low Priority (Consider derivatization) Check_MIC->Low_Priority No Check_Fungicidal Is MFC/MIC ≤ 4? Check_SI->Check_Fungicidal Yes Moderate_Priority Moderate Priority (Further optimization needed) Check_SI->Moderate_Priority No (Cytotoxic) High_Priority High Priority Candidate (Proceed to advanced studies) Check_Fungicidal->High_Priority Yes (Fungicidal) Check_Fungicidal->Moderate_Priority No (Fungistatic)

Caption: Decision-making based on assay outcomes.

Conclusion

This detailed guide provides a robust framework for the systematic evaluation of quinolinone derivatives as potential antifungal agents. By adhering to standardized methodologies while accommodating the specific properties of the compounds, researchers can generate reliable and reproducible data. The integration of antifungal and cytotoxicity assays is crucial for the early identification of candidates with a promising therapeutic index, ensuring that resources are focused on compounds with the highest potential for clinical success.

References

  • Clinical and Laboratory Standards Institute. (n.d.). M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • Pfaller, M. A., & Sutton, D. A. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Retrieved from [Link]

  • Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]

  • Pippi, B., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC - NIH. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link]

  • Rodriguez-Tudela, J. L., et al. (2005). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, Oxford Academic. Retrieved from [Link]

  • Pfaller, M. A., & Sutton, D. A. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. CNGBdb. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • Arendrup, M. C., et al. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • Pierce, C. G., & Revie, N. M. (2020). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2021). A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms. PMC - NIH. Retrieved from [Link]

  • Desriani, et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Retrieved from [Link]

  • Sugar, A. M., et al. (1997). Effectiveness of quinolone antibiotics in modulating the effects of antifungal drugs. PubMed. Retrieved from [Link]

  • dos Santos, G. A., et al. (2024). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. MDPI. Retrieved from [Link]

  • Qin, L.-L., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from [Link]

  • Wang, G., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. NIH. Retrieved from [Link]

  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed. Retrieved from [Link]

  • Manzano-Vilda, S., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Retrieved from [Link]

  • Ramirez-Prada, J., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Kuete, V., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PMC - PubMed Central. Retrieved from [Link]

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  • Shcherbakov, D., et al. (2021). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. NIH. Retrieved from [Link]

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cytotoxicity assay protocol for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cytotoxic Evaluation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Application Note and Comprehensive Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] This document provides a comprehensive guide for evaluating the cytotoxic potential of a specific analog, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. We move beyond a simple recitation of steps to provide a multi-assay framework grounded in the core principles of cell health assessment. This guide details three complementary, industry-standard assays: the MTT assay to measure metabolic viability, the LDH assay to quantify membrane integrity, and the Caspase-3/7 assay to specifically probe for apoptosis. By integrating these orthogonal approaches, researchers can build a robust and nuanced profile of the compound's cytotoxic and cytostatic effects, a critical step in the early-stage drug discovery pipeline.[3]

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the cytotoxic effect of a novel compound like 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one requires more than a single data point. A compound can reduce cell viability through various mechanisms, such as inducing programmed cell death (apoptosis), causing direct cell membrane damage (necrosis), or simply halting proliferation (cytostasis).[4] Relying on a single assay can be misleading. For instance, the widely-used MTT assay measures mitochondrial reductase activity, which reflects metabolic health.[5][6] A potent compound might inhibit metabolism without immediately killing the cell, or conversely, a compound could trigger apoptosis while leaving mitochondrial activity temporarily intact.

Therefore, a robust cytotoxicity assessment protocol employs a battery of tests that interrogate different cellular processes. This application note details a validated workflow that provides a holistic view of a compound's cellular impact:

  • Metabolic Viability: Is the compound affecting cellular metabolism? (MTT Assay)

  • Membrane Integrity: Is the compound causing the cell membrane to rupture? (LDH Assay)

  • Apoptotic Pathway Activation: Is the compound triggering programmed cell death? (Caspase-3/7 Assay)

This integrated approach ensures that the resulting data is not only accurate but also mechanistically informative, providing a solid foundation for further drug development.

Foundational Assay: Metabolic Viability via MTT Reduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a primary indicator of cell viability.[7] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into insoluble purple formazan crystals.[5][8] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria.[6] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[2]

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).[3]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.[6][9]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the appearance of purple precipitate within the cells.[4]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay seed_cells Seed Cells (96-well plate) incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Compound (Serial Dilutions) incubate_24h->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (100 µL DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Confirmatory Assay: Membrane Integrity via LDH Release

The Lactate Dehydrogenase (LDH) assay provides an orthogonal measure of cytotoxicity by quantifying damage to the plasma membrane.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[11] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11] The amount of color is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay under identical conditions.

    • Crucially, you must include the following controls on the same plate:[11][12]

      • Untreated Control: Cells with vehicle only (spontaneous LDH release).

      • Maximum Release Control: Untreated cells lysed with a detergent (e.g., 1% Triton X-100) 15 minutes before the end of incubation.

      • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[13]

    • Carefully transfer a portion of the supernatant (e.g., 20-50 µL) from each well to a new, optically clear 96-well flat-bottom plate. Do not disturb the cell layer.[13][14]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves combining a substrate mix with an assay buffer.[12]

    • Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[13]

LDH_Workflow cluster_setup Setup (Identical to MTT) cluster_sample Sample Collection cluster_assay Assay Reaction seed_cells Seed & Incubate 24h treat_cells Treat with Compound (24-72h) seed_cells->treat_cells centrifuge Centrifuge Plate (250 x g, 10 min) treat_cells->centrifuge transfer Transfer Supernatant to new plate centrifuge->transfer add_reagent Add LDH Reagent Mix transfer->add_reagent incubate_rt Incubate 30 min (Room Temp, Dark) add_reagent->incubate_rt read_plate Read Absorbance (490 nm) incubate_rt->read_plate

Figure 2. Experimental workflow for the LDH cytotoxicity assay.

Mechanistic Assay: Apoptosis Detection via Caspase-3/7 Activity

If the MTT and/or LDH assays indicate cytotoxicity, the next logical step is to determine if the mechanism involves apoptosis. Caspases are a family of proteases that are central to the apoptotic process.[15] Caspase-3 and Caspase-7 are key "executioner" caspases; their activation signifies a cell is committed to apoptosis.[16] Luminescent or fluorescent assays provide a highly sensitive method to measure their activity. These assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3 and -7, releasing a quantifiable signal.[17][18]

Experimental Protocol: Caspase-Glo® 3/7 Assay (Example)
  • Cell Seeding and Treatment:

    • Follow step 1 from the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.

    • Follow step 2 from the MTT protocol to treat cells with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

  • Assay Reaction:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[16]

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. The reagent contains lysis agents, eliminating the need for a separate cell lysis step.[17]

    • Mix the contents on a plate shaker at a low speed for 1-2 minutes.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Caspase_Workflow cluster_setup Setup (in Opaque Plate) cluster_assay Add-Mix-Measure cluster_read Incubate & Read seed_cells Seed Cells & Incubate 24h treat_cells Treat with Compound seed_cells->treat_cells equilibrate Equilibrate to Room Temp treat_cells->equilibrate add_reagent Add Caspase-Glo® Reagent (100 µL) equilibrate->add_reagent mix_plate Mix on Shaker (1-2 min) add_reagent->mix_plate incubate_rt Incubate 1-3h (Room Temp, Dark) mix_plate->incubate_rt read_lum Read Luminescence incubate_rt->read_lum

Sources

using 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one for Kinase Inhibitor Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Quinolinone Scaffold in Kinase Inhibition

The 4-hydroxyquinolin-2(1H)-one moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3] Its structural features allow for diverse substitutions, making it an attractive scaffold for developing targeted therapeutics.[3] Kinases, a large family of enzymes that regulate the majority of cellular processes, are critical targets in drug discovery, particularly in oncology and immunology.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, and the development of small molecule inhibitors to modulate their function is a key focus of modern pharmacology.[5][6]

This application note introduces a hypothetical novel compound, LQ-101 (1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one) , and provides a comprehensive guide for its evaluation as a potential kinase inhibitor. We will detail the principles and protocols for robust in vitro screening, encompassing both biochemical and cell-based assays to determine its potency, selectivity, and cellular efficacy.

Part 1: Foundational Principles of Kinase Inhibition by LQ-101

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. Most small molecule kinase inhibitors, and likely LQ-101, are designed to be ATP-competitive, binding to the highly conserved ATP-binding site in the kinase domain.[7] By occupying this pocket, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of the target substrate and disrupting the downstream signaling cascade.

The initial evaluation of a potential kinase inhibitor like LQ-101 involves determining its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).[6][8] A low IC50 value indicates a more potent inhibitor. Furthermore, assessing the selectivity of the compound across a panel of kinases is crucial to minimize off-target effects and potential toxicity.[8][9]

Part 2: Experimental Workflows for Screening LQ-101

A multi-faceted approach is essential to validate a kinase inhibitor. This typically begins with a direct measure of enzyme inhibition in a purified system (biochemical assay) and progresses to assessing the compound's effect in a more physiologically relevant cellular environment (cell-based assay).

Workflow Overview

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening biochem_start Prepare LQ-101 Dilution Series biochem_assay Perform In Vitro Kinase Assay (e.g., ADP-Glo™) biochem_start->biochem_assay biochem_data Measure Luminescence biochem_assay->biochem_data biochem_ic50 Calculate IC50 Value biochem_data->biochem_ic50 cell_start Treat Cells with LQ-101 biochem_ic50->cell_start Confirm in cellular context cell_lysis Cell Lysis cell_start->cell_lysis cell_assay Phospho-Protein Detection (e.g., Western Blot, ELISA) cell_lysis->cell_assay cell_data Quantify Phosphorylation cell_assay->cell_data cell_ic50 Determine Cellular IC50 cell_data->cell_ic50

Figure 1: A generalized workflow for screening the kinase inhibitor candidate LQ-101.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to quantify the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[5] The ADP-Glo™ Kinase Assay is a robust platform for determining the IC50 of kinase inhibitors.[5][10]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore, to the kinase activity.

Materials
  • LQ-101: Stock solution in 100% DMSO.

  • Target Kinase: Purified, active enzyme.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Multi-well plates: White, opaque 384-well plates are recommended for luminescence assays.

  • Plate reader: Capable of measuring luminescence.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a serial dilution of LQ-101 in DMSO. A common starting concentration is 10 mM.

    • Perform a 1:3 serial dilution to create a 10-point dose-response curve.

    • Include a DMSO-only control (vehicle control) for 100% kinase activity and a known potent inhibitor for the target kinase as a positive control.[8][11]

  • Kinase Reaction Setup (25 µL total volume):

    • Add 5 µL of kinase solution (containing the target kinase in assay buffer) to each well.

    • Add 2.5 µL of the serially diluted LQ-101 or control solutions to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[10]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the log concentration of LQ-101.

    • Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[12]

Data Presentation: Example IC50 Data for LQ-101
Kinase TargetLQ-101 IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A8510
Kinase B1,20015
Kinase C>10,00025
Kinase D2508

This table presents hypothetical data for illustrative purposes.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of LQ-101 to inhibit a specific kinase signaling pathway within a cellular context.[13] This is a crucial step to confirm that the compound is cell-permeable and can engage its target in a physiological environment.[11]

Principle of the Assay

Cells are treated with LQ-101, and the phosphorylation status of a known downstream substrate of the target kinase is measured. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase. Western blotting using phospho-specific antibodies is a common method for this analysis.[10]

Materials
  • Cell Line: A cell line with a constitutively active or inducible kinase pathway of interest.

  • LQ-101: Stock solution in 100% DMSO.

  • Cell Culture Medium and Reagents.

  • Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary Antibodies:

    • Anti-phospho-substrate (specific to the phosphorylation site).

    • Anti-total-substrate (as a loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of LQ-101 (e.g., 0, 10, 100, 1000, 10000 nM) for 2-4 hours. Include a DMSO vehicle control.

    • If the pathway is inducible, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

    • Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phosphorylation level against the concentration of LQ-101 to determine the cellular IC50.

Visualizing the Targeted Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response LQ101 LQ-101 LQ101->KinaseA Inhibits

Figure 2: A simplified signaling pathway illustrating the inhibitory action of LQ-101 on Kinase A.

Part 3: Trustworthiness and Self-Validation

To ensure the reliability of the screening results, every experiment must include a set of controls.

  • Positive Control: A known inhibitor for the target kinase should be run in parallel to validate the assay's ability to detect inhibition.[8]

  • Negative (Vehicle) Control: Cells or reactions treated with the same concentration of the inhibitor's solvent (e.g., DMSO) are essential to control for any effects of the vehicle itself.[11]

  • Counter-screening: To confirm that LQ-101 is not a promiscuous inhibitor or an assay artifact, it should be tested in a broad panel of kinases.[8] High selectivity for the target kinase over other kinases strengthens the case for its on-target activity.

  • Orthogonal Assays: Validating hits with a different assay format (e.g., a fluorescence-based assay in addition to a luminescence-based one) can help rule out technology-specific artifacts.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (LQ-101) as a potential kinase inhibitor. By combining biochemical potency determination with cell-based target engagement and pathway inhibition studies, researchers can generate a comprehensive preliminary dataset. This data is essential for making informed decisions about the further development of this promising compound from the quinolinone scaffold.

References

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. - AACR. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. Available at: [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Royal Society of Chemistry. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Available at: [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. - ResearchGate. Available at: [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed. Available at: [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier - MDPI. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC - PubMed Central. Available at: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. - ResearchGate. Available at: [Link]

  • Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors - PubMed. Available at: [Link]

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. Available at: [Link]

Sources

Application Note: Rapid Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] This application note presents a highly efficient, two-step protocol for the synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a valuable derivative for drug discovery libraries. The methodology leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional heating methods.[2][3] The first step involves a solvent-free Conrad-Limpach cyclization to form the 4-hydroxyquinolin-2(1H)-one core, followed by a rapid, base-mediated N-alkylation with 2-chlorobenzyl chloride. This guide provides a detailed experimental protocol, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Foundational Principles: The Synergy of MAOS and Quinolone Synthesis

The Mechanism of Microwave Heating

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in thermal gradients and extended reaction times.[2] Microwave-assisted synthesis, in contrast, utilizes direct energy transfer to polar molecules within the reaction mixture.[4] This process is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, attempt to align with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[4][5]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions with other molecules generate heat, contributing to the overall temperature increase.[5]

This volumetric and instantaneous heating mechanism is the cornerstone of MAOS, enabling benefits such as accelerated reaction rates, higher product yields, and enhanced purity by minimizing the formation of thermal degradation byproducts.[2][5][6]

Synthetic Strategy: From Aniline to N-Alkylated Quinolone

The synthesis of the target compound is achieved in two key stages, both optimized for microwave irradiation.

Stage 1: Formation of the 4-Hydroxyquinolin-2(1H)-one Core The foundational quinolone ring is constructed via a thermal cyclization reaction, a variant of the Conrad-Limpach or Gould-Jacobs synthesis.[7][8] In this reaction, an aniline derivative condenses with diethyl malonate. The resulting intermediate undergoes an intramolecular cyclization upon heating to form the stable heterocyclic system. Microwave irradiation provides the necessary energy for this cyclization efficiently, often without the need for high-boiling, difficult-to-remove solvents like diphenyl ether that are common in traditional methods.[9][10]

Stage 2: N-Alkylation The 4-hydroxyquinolin-2(1H)-one precursor exists in tautomeric equilibrium.[11][12] Alkylation can therefore occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). For this protocol, N-alkylation is the desired pathway. The choice of a suitable base and solvent system is critical to direct the regioselectivity. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) typically favors the formation of the N-alkylated product.[13] DMF is an excellent solvent for MAOS due to its high dielectric constant and ability to efficiently absorb microwave energy.[4]

Synthetic_Pathway cluster_0 Stage 1: Quinolone Formation cluster_1 Stage 2: N-Alkylation Aniline Aniline HQ 4-Hydroxyquinolin-2(1H)-one Aniline->HQ Microwave (Solvent-Free) DEM Diethyl Malonate DEM->HQ HQ_2 4-Hydroxyquinolin-2(1H)-one HQ->HQ_2 Purification FinalProduct 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one HQ_2->FinalProduct K₂CO₃, DMF Microwave CBC 2-Chlorobenzyl Chloride CBC->FinalProduct

Caption: Overall workflow for the two-step microwave-assisted synthesis.

Detailed Experimental Protocol

Safety Notice: All operations should be performed in a certified laboratory fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Microwave synthesis must be conducted in a dedicated laboratory microwave reactor, not a domestic oven.[14] Users must be familiar with the potential hazards of high-pressure reactions and the stability of reagents at elevated temperatures.[14][15]

Materials and Equipment
  • Reagents: Aniline (≥99.5%), Diethyl malonate (≥99%), Potassium carbonate (K₂CO₃, anhydrous, ≥99%), 2-Chlorobenzyl chloride (99%), N,N-Dimethylformamide (DMF, anhydrous, 99.8%), Ethyl acetate (EtOAc, ACS grade), Hexanes (ACS grade), Hydrochloric acid (HCl, 1M aq.), Saturated sodium bicarbonate solution (aq.), Brine.

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), Microwave process vials (10 mL) with snap caps and septa, Magnetic stir bars, Rotary evaporator, Glassware for extraction and filtration, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), Column chromatography setup.

Step 1: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2(1H)-one
  • Reaction Setup: To a 10 mL microwave process vial containing a magnetic stir bar, add aniline (5.0 mmol, 0.466 g) and diethyl malonate (7.5 mmol, 1.20 g).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring at 200 °C for 20 minutes. The pressure will rise during the reaction; ensure it remains within the safe operating limits of the vessel.

  • Work-up and Purification:

    • Allow the vial to cool to room temperature. The reaction mixture will solidify into a brownish solid.

    • Add 10 mL of ethyl acetate and stir to break up the solid.

    • Collect the solid product by vacuum filtration, washing the cake with cold ethyl acetate (2 x 5 mL).

    • The crude product can be recrystallized from ethanol or a DMF/water mixture to yield 4-hydroxyquinolin-2(1H)-one as an off-white solid.

    • Dry the product under vacuum.

Step 2: Microwave-Assisted Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one
  • Reaction Setup: To a 10 mL microwave process vial containing a magnetic stir bar, add the 4-hydroxyquinolin-2(1H)-one synthesized in Step 1 (1.0 mmol, 0.161 g), anhydrous potassium carbonate (2.0 mmol, 0.276 g), and 4 mL of anhydrous DMF.

  • Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 mmol, 0.177 g, ~0.14 mL) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 120 °C for 10 minutes. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into 50 mL of cold water.

    • Acidify the aqueous mixture to pH ~5-6 with 1M HCl. A precipitate will form.

    • Stir the suspension for 15 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (2 x 10 mL) and a small amount of cold diethyl ether.

    • The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like isopropanol to afford the pure product.

    • Dry the final product, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (CAS 696656-56-1), under vacuum.[16]

Results and Mechanistic Discussion

The described protocol provides a reliable and rapid route to the target compound. The efficiency of microwave heating allows for the completion of reactions in minutes that would otherwise take many hours.[17]

Expected Yields and Characterization
StepReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)
1 Quinolone Formation3-6 hours, 60-75%20 minutes, 80-90%
2 N-Alkylation8-24 hours, 55-70%10 minutes, 85-95%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure and successful N-alkylation (disappearance of the N-H proton signal and appearance of benzylic CH₂ protons).

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess purity.

Regioselectivity in Alkylation

The key to achieving high selectivity for N-alkylation over O-alkylation lies in the reaction conditions. While the 4-hydroxy tautomer is generally more stable, deprotonation can occur at both the N-H and O-H positions. The resulting ambident nucleophile can attack the electrophilic benzyl chloride at either site. In a polar aprotic solvent like DMF, the harder oxygen anion is heavily solvated, sterically hindering its approach. The softer, more accessible nitrogen anion is less encumbered, leading to a kinetically favored attack at the nitrogen atom, resulting in the desired N-alkylated product.

Alkylation_Mechanism Precursor\n(Tautomers) Precursor (Tautomers) Anionic\nIntermediate Anionic Intermediate Precursor\n(Tautomers)->Anionic\nIntermediate + K₂CO₃ - KHCO₃ N-Alkylation\n(Major Product) N-Alkylation (Major Product) Anionic\nIntermediate->N-Alkylation\n(Major Product) + 2-Cl-BnCl (Kinetic Control) O-Alkylation\n(Minor Product) O-Alkylation (Minor Product) Anionic\nIntermediate->O-Alkylation\n(Minor Product) (Thermodynamic   Control)

Caption: Simplified schematic of the N- vs. O-alkylation pathway.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one using microwave-assisted organic synthesis. By leveraging direct and uniform microwave heating, this method offers substantial improvements in reaction speed, yield, and operational simplicity over traditional synthetic routes.[18] The provided protocols are designed to be readily implemented in a research setting, facilitating the rapid generation of quinolone-based molecules for screening in drug discovery and medicinal chemistry programs.

References

  • Bari, A. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Vertex AI Search.
  • Bou-Salah, L., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Organic Chemistry Portal. (n.d.). Quinolones also come from anilines by cyclization to an ortho position.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • RSC Publishing. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones 1-R.
  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • Benchchem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives.
  • ResearchGate. (2025). Solvent-Free Microwave Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-ones and Variants Using Activated Arylmalonates.
  • ProQuest. (2011). Microwave Assisted One-Pot Preparation of Quinoline Derivatives without any Solvent According to Green Chemistry.
  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of....
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • Matrix Scientific. (n.d.). 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.
  • Nature Reviews Drug Discovery. (2005). The impact of microwave synthesis on drug discovery.
  • ResearchGate. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives.
  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

Sources

Application Note: Comprehensive Analytical Characterization of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. As a member of the quinolinone class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery, rigorous structural confirmation and purity assessment are paramount.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols for spectroscopic and chromatographic analyses. The causality behind experimental choices is explained to provide a framework for method development and validation.

Introduction and Compound Profile

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one belongs to the 4-hydroxy-2-quinolone family, a core structure found in numerous biologically active natural products and synthetic compounds.[3][4] The substitution at the N-1 position with a 2-chlorobenzyl group is expected to significantly influence its physicochemical and pharmacological properties. Accurate and thorough analytical characterization is the foundational step for any further investigation, ensuring the compound's identity, purity, and stability, which are critical for reliable biological screening and preclinical development.

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.

Compound Details:

ParameterValueReference
IUPAC Name 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one-
CAS Number 696656-56-1[5]
Molecular Formula C₁₆H₁₂ClNO₂[5]
Molecular Weight 285.72 g/mol -
Structure Chemical Structure of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one-

Analytical Workflow Overview

A systematic approach is essential for the definitive characterization of a novel or synthesized compound. The workflow begins with spectroscopic methods to confirm the molecular structure, followed by chromatographic techniques to assess purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Report Characterization Report NMR->Report MS Mass Spectrometry (HRMS) MS->Report IR IR Spectroscopy (Functional Groups) IR->Report HPLC HPLC-UV (Purity Assessment) HPLC->Report Sample Synthesized Compound C₁₆H₁₂ClNO₂ Sample->NMR Sample->MS Sample->IR Sample->HPLC HPLC_Workflow SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in ACN/H₂O) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm & 315 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity %) Detection->Analysis

Sources

cell-based assays for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one activity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to elucidating the cellular activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

Quinolinone derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinolinone scaffold makes it a privileged structure in medicinal chemistry and drug discovery.[3][4] 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a novel derivative whose biological activity warrants a systematic and thorough investigation.

This guide, designed for researchers and drug development professionals, outlines a hierarchical strategy for characterizing the cellular effects of this compound. We will proceed from broad assessments of cytotoxicity to detailed mechanistic studies, providing the scientific rationale behind each experimental choice and robust, step-by-step protocols. Our approach ensures that the resulting data is not only reproducible but also mechanistically insightful.

A Hierarchical Strategy for Compound Characterization

A logical workflow is essential for the efficient and comprehensive evaluation of a novel compound. We propose a three-tiered approach that progressively narrows the focus from general biological effects to specific molecular interactions.

G A Cytotoxicity & Viability Assays (e.g., MTT, LDH) B Apoptosis Assays (Annexin V / PI) A->B If cytotoxic C Cell Cycle Analysis (Propidium Iodide Staining) A->C If cytotoxic D NF-κB Pathway Activity (Reporter Assay) B->D If apoptotic E STAT3 Pathway Activity (Reporter Assay / Western Blot) B->E If apoptotic C->D If cell cycle arrest C->E If cell cycle arrest

Caption: A hierarchical workflow for characterizing the bioactivity of a novel compound.

Tier 1: Cytotoxicity and Cell Viability Assessment

The initial and most fundamental question is whether 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one affects cell viability. Cytotoxicity assays are crucial for determining the dose-dependent effects of a compound and establishing a therapeutic window.[5][6]

Application Note: Choosing the Right Viability Assay

Multiple assays can determine cell viability, each with a distinct underlying principle.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified. It is a reliable indicator of overall cell health and proliferation.[1]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis.[6]

For initial screening, the MTT assay is often preferred due to its high throughput and sensitivity in detecting anti-proliferative effects. The LDH assay serves as an excellent complementary method to specifically identify membrane-compromising cytotoxic events.

Protocol 1: MTT Assay for Cell Viability

Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells.

Materials:

  • Target cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, HeLa for cervical cancer)[7]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Expected Cytotoxicity Profile
Cell LineDescriptionIncubation Time (h)IC₅₀ (µM) [Illustrative]
MCF-7Breast Adenocarcinoma4812.5
HCT116Colon Carcinoma488.2
HeLaCervical Adenocarcinoma4815.7
BHK-21Normal Kidney Fibroblast48>100

This table presents illustrative data to demonstrate the expected output format. A significant difference in IC₅₀ values between cancer and normal cell lines would suggest cancer-specific cytotoxicity.[7]

Tier 2: Elucidating the Mechanism of Action (MoA)

If the compound exhibits significant cytotoxicity, the next step is to determine how it induces cell death. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[7][8]

Application Note: Apoptosis vs. Cell Cycle Arrest
  • Apoptosis: A controlled, energy-dependent process of cell suicide characterized by specific morphological and biochemical hallmarks, such as membrane blebbing, chromatin condensation, and DNA fragmentation.[9] The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis.[10] Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[10]

  • Cell Cycle Arrest: Many chemotherapeutic agents function by halting cell cycle progression at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from dividing.[8] This can be quantified by staining DNA with propidium iodide (PI) and analyzing the cellular DNA content via flow cytometry.[12][13]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding and PI uptake.[10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[10][11]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[14]

Data Analysis: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Quantify the percentage of cells in each quadrant to assess the extent of apoptosis induction.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[13]

Materials:

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[12][15]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[8][13]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Analysis: Generate a histogram of cell count versus PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[13]

Tier 3: Target Pathway Analysis

Once the primary mechanism of action is identified, the final tier investigates the specific signaling pathways modulated by the compound. Dysregulation of pathways like NF-κB and STAT3 is a hallmark of many cancers, making them prime targets for therapeutic intervention.[16][17][18]

Application Note: NF-κB and STAT3 Signaling
  • NF-κB (Nuclear Factor-kappa B) Pathway: A critical regulator of inflammation, immunity, and cell survival.[16][19] In the canonical pathway, stimuli like TNF-α lead to the degradation of the inhibitor IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate target gene expression.[16][18] Inhibition of this pathway can suppress proliferation and sensitize cancer cells to apoptosis. A luciferase reporter assay is a highly effective method to quantify NF-κB transcriptional activity.[16][20]

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: An oncogenic signaling hub that is constitutively activated in many tumors.[17] Upon cytokine stimulation (e.g., IL-6), Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and activation of genes involved in proliferation, survival, and angiogenesis.[17][21] STAT3 activity can be monitored using a similar reporter gene assay or by directly measuring the phosphorylation of STAT3 via Western blotting.[22][23]

G cluster_0 Canonical NF-κB Pathway cluster_1 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p65/p50 (NF-κB) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Compound 1-(2-chlorobenzyl)- 4-hydroxyquinolin-2(1H)-one Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation? IkBa_NFkB IκBα - p65/p50 Complex (Inactive) IkBa_NFkB->IkBa IkBa_NFkB->NFkB

Caption: Potential inhibition points of the canonical NF-κB pathway.

Protocol 4: NF-κB Luciferase Reporter Assay

Principle: Measures the activity of the NF-κB signaling pathway using a cell line that expresses a luciferase reporter gene under the control of an NF-κB response element.[16] Pathway activation leads to luciferase expression, producing a quantifiable luminescent signal.

Materials:

  • HEK293T or similar cell line stably expressing an NF-κB-luciferase reporter.

  • Recombinant human TNF-α (stimulus).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed 5 x 10⁴ reporter cells per well in a 96-well white plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one for 1-2 hours.

  • Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL. Include a non-stimulated control and a stimulated vehicle control.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.

  • Parallel Viability Assay: Run a parallel plate treated identically and perform an MTT or similar viability assay to ensure the observed inhibition is not due to cytotoxicity.[16]

Data Analysis: Normalize the Relative Light Units (RLU) of treated wells to the stimulated vehicle control. % Inhibition = (1 - (RLU of Treated / RLU of Stimulated Vehicle)) * 100 A dose-dependent decrease in luminescence indicates specific inhibition of the NF-κB pathway.

Conclusion and Future Directions

This structured application guide provides a comprehensive framework for characterizing the cellular activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. By systematically progressing from broad cytotoxicity screening to specific mechanistic and pathway analyses, researchers can build a robust data package that elucidates the compound's therapeutic potential. The protocols described herein are standardized, reproducible, and designed to provide clear, interpretable results.

Positive findings from these assays, particularly the specific inhibition of oncogenic pathways like NF-κB or STAT3, would provide a strong rationale for advancing the compound into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies.

References

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  • Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules (Basel, Switzerland), 20(7), 12544–12564. [Link]

  • Afzal, O., et al. (2020). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules (Basel, Switzerland), 25(18), 4068. [Link]

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Sources

Application Notes and Protocols for the Development of Herbicidal Agents from 4-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 4-Hydroxyquinolin-2(1H)-ones in Herbicide Discovery

The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. The 4-hydroxyquinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, and its derivatives are now gaining significant attention as potential herbicides.[1][2] This interest is largely due to their demonstrated ability to inhibit critical plant processes, most notably Photosystem II (PSII), a key component of the photosynthetic electron transport chain.[3][4] Inhibition of PSII disrupts the plant's ability to convert light energy into chemical energy, leading to rapid oxidative damage and, ultimately, plant death.[3] Furthermore, some quinoline-based compounds have been identified as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another validated herbicidal target, suggesting the potential for dual-action or alternative mechanisms of action within this chemical class.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of 4-hydroxyquinolin-2(1H)-one derivatives as herbicidal agents. This document outlines detailed protocols for the synthesis of a focused library of derivatives, their subsequent screening for herbicidal activity through both in vitro and in vivo assays, and methodologies for elucidating their mechanism of action. By integrating synthetic chemistry with robust biological and toxicological screening, this guide aims to provide a clear and efficient pathway from initial compound design to the identification of promising herbicidal leads.

I. Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives: A Platform for Library Generation

The ability to generate a diverse library of 4-hydroxyquinolin-2(1H)-one derivatives is fundamental to establishing a robust structure-activity relationship (SAR). The following protocols describe the synthesis of the core scaffold and key derivatization strategies.

Protocol 1: Synthesis of the 4-Hydroxyquinolin-2(1H)-one Core Scaffold

This protocol is adapted from established methods and provides a reliable route to the central chemical scaffold.[2]

Materials:

  • Aniline

  • Malonic acid

  • Polyphosphoric acid (PPA)

  • Microwave reactor

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Polyphosphoric Acid (PPA): In a well-ventilated fume hood, carefully add phosphorus pentoxide (P₂O₅) to 85% phosphoric acid with stirring. The mixture will generate heat. For a more controlled reaction, microwave heating can be employed for short intervals until a homogenous solution is obtained.[2]

  • Reaction Setup: In a microwave reactor vessel, thoroughly mix the appropriate aniline derivative (1 equivalent) and malonic acid (1 equivalent) with the prepared PPA.

  • Microwave-Assisted Cyclization: Heat the mixture under stirring in the microwave reactor. A typical protocol would involve heating at 400 W for two 20-minute intervals.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and stir until the PPA is fully hydrolyzed. The resulting precipitate is the crude 4-hydroxyquinolin-2(1H)-one.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-hydroxyquinolin-2(1H)-one scaffold.

Protocol 2: Derivatization at the 3-Position

The 3-position of the 4-hydroxyquinolin-2(1H)-one ring is highly activated and amenable to various substitutions, which can significantly impact herbicidal activity.

Materials:

  • 4-Hydroxyquinolin-2(1H)-one

  • Appropriate electrophile (e.g., acyl chloride, alkyl halide)

  • Base (e.g., triethylamine, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure (Example: Acylation):

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-hydroxyquinolin-2(1H)-one (1 equivalent) in the chosen anhydrous solvent.

  • Deprotonation: Add the base (1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Electrophilic Addition: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired 3-acyl-4-hydroxyquinolin-2(1H)-one derivative.

II. In Vitro Screening for Herbicidal Activity

In vitro assays provide a rapid and cost-effective method for the initial screening of a compound library to identify hits with the desired biological activity.

Protocol 3: Inhibition of Photosynthetic Electron Transport (PSII Inhibition Assay)

This assay directly measures the ability of the synthesized compounds to inhibit their primary target, Photosystem II.[3]

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂)

  • Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Synthesized 4-hydroxyquinolin-2(1H)-one derivatives

  • Positive control (e.g., Diuron)

Procedure:

  • Isolation of Chloroplasts:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer using a blender.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

    • Gently resuspend the chloroplast pellet in a small volume of ice-cold assay buffer.

    • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Assay Setup:

    • In a 96-well plate or spectrophotometer cuvettes, prepare a reaction mixture containing the assay buffer, DCPIP, and the chloroplast suspension.

    • Add the synthesized compounds at various concentrations (typically a serial dilution). Include a solvent control (e.g., DMSO) and a positive control.

  • Measurement of PSII Activity:

    • Immediately before reading, expose the samples to a strong light source.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time. The reduction of DCPIP is indicative of photosynthetic electron transport.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of PSII activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vitro HPPD Inhibition Assay

This assay is crucial for exploring a potential alternative mechanism of action for the 4-hydroxyquinolin-2(1H)-one derivatives.[5][6][7]

Materials:

  • Recombinant HPPD enzyme (can be expressed and purified from E. coli)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactors: Ascorbate, Catalase, FeSO₄

  • Spectrophotometer capable of reading in the UV range

  • Synthesized 4-hydroxyquinolin-2(1H)-one derivatives

  • Positive control (e.g., Sulcotrione)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds, HPP, ascorbate, catalase, and FeSO₄ in the appropriate solvents.[5]

  • Assay Reaction:

    • In a 96-well UV-transparent plate, add the assay buffer, HPPD enzyme solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (HPP) and cofactors.

  • Measurement of HPPD Activity:

    • The conversion of HPP to homogentisate can be monitored by following the decrease in HPP concentration or the formation of a colored product from a coupled reaction. A common method is to spectrophotometrically monitor the production of maleylacetoacetate in a coupled enzyme assay.[7]

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

III. Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the relationship between the chemical structure of the synthesized derivatives and their herbicidal activity is critical for rational herbicide design.

Quantitative SAR Data Presentation

The herbicidal activity of a series of 4-hydroxyquinolin-2(1H)-one derivatives, as measured by their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, provides valuable insights into the structural requirements for potent activity.

Compound IDSubstitution PatternIC₅₀ (µM) for PET Inhibition
1 Unsubstituted157
2 6-Chloro>500
3 7-Chloro>500
4 8-Chloro>500
5 6-Nitro>500
6 6-Amino>500
7 6-Cinnamoylamino>500
8 6-(4-Carboxyphenyl)azo126
9 7-Nitro>500
10 7-Amino>500
11 3-Bromo-7-nitro>500
12 3-Bromo-7-amino>500
DCMU (Standard) -1.9

Data adapted from a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones.[2]

Interpretation of SAR Data: The causality behind these results suggests that the electronic and steric properties of the substituents on the quinolinone ring play a crucial role in determining herbicidal efficacy. For instance, the unsubstituted parent compound 1 and the azo-substituted derivative 8 show moderate activity, while the introduction of single chloro or nitro groups at various positions significantly diminishes or abolishes activity. This indicates that the binding pocket of the target protein in PSII is sensitive to specific substitutions. Further exploration of substitutions at the 3- and 6-positions with a variety of functional groups is warranted to optimize activity.

IV. In Vivo Evaluation of Herbicidal Efficacy and Crop Selectivity

Promising candidates from in vitro screening must be evaluated in whole-plant assays to assess their practical herbicidal potential and safety for non-target crop species.

Protocol 5: Greenhouse Bioassay for Herbicidal Activity

This protocol provides a standardized method for evaluating the post-emergence herbicidal activity of test compounds under controlled greenhouse conditions.

Materials:

  • Weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)

  • Crop species (e.g., Zea mays - corn, Glycine max - soybean)

  • Pots or trays with standard potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber for uniform herbicide application

  • Synthesized compounds formulated for spraying (e.g., dissolved in a solvent/surfactant mixture)

  • Commercial herbicide standard

Procedure:

  • Plant Growth:

    • Sow seeds of the selected weed and crop species in pots or trays.

    • Grow the plants in the greenhouse until they reach a suitable growth stage for treatment (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various application rates (g/ha). Include an untreated control and a commercial standard.

    • Apply the solutions uniformly to the plants using a calibrated spray chamber.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • For a more quantitative assessment, harvest the above-ground biomass at the end of the experiment and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition for each treatment compared to the untreated control.

    • Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth) for each weed and crop species.

V. Early-Stage Safety and Toxicological Assessment

A preliminary assessment of the toxicological profile of lead compounds is essential to de-risk the herbicide development program at an early stage.

Protocol 6: In Vitro Cytotoxicity Assay

This assay provides a general indication of the potential toxicity of a compound to mammalian cells.[8][9][10]

Materials:

  • Mammalian cell line (e.g., HepG2 - human liver carcinoma cell line)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC₅₀ value.

Protocol 7: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[2]

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)

  • Top agar

  • Minimal glucose agar plates

  • S9 metabolic activation system (from rat liver)

  • Test compounds

Procedure:

  • Assay Setup: In a test tube, combine the Salmonella tester strain, the test compound at various concentrations, and (if required) the S9 mix for metabolic activation.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Evaluation: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

VI. Visualization of Workflows and Pathways

Diagram 1: Herbicide Discovery Workflow

Herbicide_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Safety & Toxicology Synthesis Synthesis of 4-Hydroxyquinolin-2(1H)-one Core Derivatization Derivatization at Key Positions (e.g., C3, C6) Synthesis->Derivatization PSII_Assay PSII Inhibition Assay (Primary Screen) Derivatization->PSII_Assay Compound Library HPPD_Assay HPPD Inhibition Assay (Secondary/Alternative Screen) PSII_Assay->HPPD_Assay Active Hits Greenhouse_Assay Greenhouse Bioassay (Weed Efficacy & Crop Selectivity) HPPD_Assay->Greenhouse_Assay Confirmed Hits Cytotoxicity In Vitro Cytotoxicity Assay Greenhouse_Assay->Cytotoxicity Lead Candidates Ames_Test Ames Test (Mutagenicity) Cytotoxicity->Ames_Test PSII_Inhibition cluster_photosynthesis Photosynthetic Electron Transport Chain PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Flow O2 O₂ PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase NADPH NADPH PSI->NADPH ATP ATP ATP_Synthase->ATP Light Light Energy Light->PSII H2O H₂O H2O->PSII Herbicide 4-Hydroxyquinolin-2(1H)-one Derivative Herbicide->PSII Inhibition

Caption: Inhibition of electron transport in Photosystem II.

VII. References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research, 31(6), 347-364. [Link]

  • Duke, S. O. (2024). Photosystem II inhibitor herbicides. ResearchGate. [Link]

  • Kos, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(11), 20646-20661. [Link]

  • Li, X., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569. [Link]

  • Liu, Y., et al. (2022). In vivo fluorescent screening for HPPD-targeted herbicide discovery. Pest Management Science, 78(10), 4255-4262. [Link]

  • MDPI. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

  • Ohio State University. (2018). Chapter 19: MOA Part 4 – Photosynthesis Inhibitors (Photosystems) – Principles of Weed Control. [Link]

  • Rodrigues, N. E., & de Freitas, M. (2022). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry, 46(23), 11043-11053. [Link]

  • Springer Nature. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Weber State University. The Hill Reaction in Chloroplasts. [Link]

  • Witt, K. L. (2010). Assays for Predicting Acute Toxicity. In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US). [Link]

Sources

Application Notes and Protocols: Investigating 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in medicinal chemistry. The quinolin-2(1H)-one scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document outlines synthetic methodologies, potential therapeutic applications, and detailed experimental protocols to evaluate the efficacy of this specific derivative.

The unique structural features of the quinolin-2-one ring system, with a benzene ring fused to a 2-pyridone ring, allow for diverse substitutions, leading to a broad range of pharmacological activities.[1] Derivatives have been extensively explored for their potential in oncology, infectious diseases, inflammation, and neurology.[1]

Part 1: Synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

The synthesis of 1-substituted-4-hydroxyquinolin-2(1H)-one derivatives can be achieved through several established routes. A common and versatile method involves the N-alkylation of a 4-hydroxyquinolin-2(1H)-one precursor.

Protocol 1: Synthesis via N-Alkylation

This protocol describes a two-step synthesis starting from aniline and diethyl malonate to form the 4-hydroxyquinolin-2(1H)-one core, followed by N-benzylation.

Step 1: Synthesis of 4-hydroxyquinolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.

  • Heating: Heat the mixture to reflux (approximately 250-260°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture will solidify. Triturate the solid with a suitable solvent like hexane or petroleum ether to remove the diphenyl ether.

  • Purification: Collect the solid by filtration, wash with the same solvent, and recrystallize from ethanol or acetic acid to yield pure 4-hydroxyquinolin-2(1H)-one.

Step 2: N-Benzylation to yield 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

  • Reaction Setup: To a solution of 4-hydroxyquinolin-2(1H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 80-90°C for 4-6 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Visualization of Synthetic Workflow

Synthetic Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Alkylation Aniline Aniline Reaction1 Reflux in Diphenyl Ether Aniline->Reaction1 DEM Diethyl Malonate DEM->Reaction1 HQ 4-Hydroxyquinolin-2(1H)-one Reaction2 K₂CO₃, DMF 80-90°C HQ->Reaction2 CBC 2-Chlorobenzyl Chloride CBC->Reaction2 FinalProduct 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one Reaction1->HQ Reaction2->FinalProduct

Caption: General synthetic workflow for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Part 2: Potential Medicinal Chemistry Applications

Based on the extensive research on quinolin-2(1H)-one derivatives, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a promising candidate for evaluation in several therapeutic areas.

Application 1: Anticancer Activity

Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, with some acting as inhibitors of receptor tyrosine kinases like EGFR and HER-2.[3]

This protocol outlines the determination of the cytotoxic effects of the compound on various cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM) Reference Compound (e.g., Doxorubicin)
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-oneMCF-7To be determinedTo be determined
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-oneHCT116To be determinedTo be determined

Table 1: Template for summarizing antiproliferative activity data.

Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.[3][4] The compound could potentially bind to the ATP-binding site of kinases like EGFR or HER-2, leading to the inhibition of downstream signaling pathways.

Kinase Inhibition Pathway Compound 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one RTK Receptor Tyrosine Kinase (e.g., EGFR/HER-2) Compound->RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP ATP ATP->RTK Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering low solubility with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (CAS: 696656-56-1). Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate experimental hurdles but also to build a robust, predictive understanding of your compound's behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just synthesized or received my batch of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, and it won't dissolve in my aqueous buffer. Why is this happening?

A1: Understanding the Intrinsic Properties of the Molecule

The low aqueous solubility of this compound is inherent to its molecular structure. Several key features contribute to this challenge:

  • Planar, Rigid Core: The 4-hydroxyquinolin-2(1H)-one scaffold is a relatively flat, rigid system.[1][2] This planarity promotes efficient molecular stacking in the solid state, leading to a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart, resulting in poor solubility.

  • Lipophilic Benzyl Substituent: The attached 2-chlorobenzyl group is large and hydrophobic. This moiety significantly increases the molecule's overall lipophilicity (fat-loving nature), further disfavoring dissolution in polar, aqueous media.

  • Tautomerism: The 4-hydroxy-2-quinolone core can exist in several tautomeric forms, with the keto-enol equilibrium being predominant.[3] This can influence its hydrogen bonding capabilities and solid-state packing, impacting solubility.

Essentially, the molecule prefers to interact with itself in a crystal rather than with water molecules. Your first step is not to assume a failed experiment, but to recognize these intrinsic properties and select a more appropriate dissolution strategy.

Q2: What is the very first troubleshooting step I should take to get my compound into solution?

A2: A Systematic Solvent Screening Protocol.

Before attempting complex formulations, a systematic solvent screening is the most logical and informative first step. This process helps identify a suitable solvent system for creating stock solutions, which can then be diluted into your final aqueous media. More than 40% of new chemical entities are poorly soluble in water, making this a standard and critical step in early development.[4]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several separate, small glass vials.

  • Solvent Addition: To each vial, add a different solvent from the list below. Start with a small, measured volume (e.g., 100 µL).

  • Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution. If the solid remains, add another 100 µL of the solvent and repeat the agitation.

  • Quantification: Continue the stepwise addition of solvent until the compound fully dissolves. Record the total volume of solvent required. This provides a semi-quantitative measure of solubility.

  • Data Analysis: Calculate the approximate solubility in each solvent (mg/mL) and summarize the results in a table for clear comparison.

Data Presentation: Example Solvent Screening Results

Solvent ClassSolventApprox. Solubility (mg/mL) at 25°CObservations
Polar Aprotic DMSO > 50 mg/mLDissolves readily. Ideal for stock solutions.
DMF> 50 mg/mLGood alternative to DMSO.
Acetonitrile~5 mg/mLModerate solubility.
Polar Protic Ethanol~2 mg/mLLimited solubility.
Methanol~3 mg/mLSlightly better than ethanol.
Water (pH 7.0)< 0.01 mg/mLPractically insoluble.[4]
Ethers THF~10 mg/mLUseful for some reaction workups.

Causality: This screening process works by testing solvents with a range of polarities. Highly polar aprotic solvents like DMSO and DMF are excellent at disrupting the crystal lattice forces of polar, crystalline compounds without the competing hydrogen bond network of water, making them ideal for creating concentrated stock solutions.

Advanced Troubleshooting Workflow

If initial solvent screening is insufficient for your experimental needs, a more advanced workflow is required. This involves investigating the compound's pH-dependent solubility and solid-state properties.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Low Solubility Observed in Aqueous Buffer solvent_screen Q2: Perform Systematic Solvent Screening start->solvent_screen stock_solution Is a stock solution in an organic solvent acceptable? solvent_screen->stock_solution ph_study Q3: Investigate pH-Dependent Solubility stock_solution->ph_study No, must be fully aqueous solution_stock Solution: Use DMSO/DMF stock and dilute into final medium. Monitor for precipitation. stock_solution->solution_stock Yes is_ionizable Is the compound ionizable? ph_study->is_ionizable solid_state Q4: Characterize the Solid State (Polymorphism) is_ionizable->solid_state No / pH adjustment is insufficient solution_ph Solution: Use a buffer with pH > pKa to form a soluble salt. is_ionizable->solution_ph Yes formulation Q5: Consider Advanced Formulation Strategies solid_state->formulation If solubility issues persist or variability is observed solution_formulation Solution: Employ excipients, co-solvents, or amorphous solid dispersions. formulation->solution_formulation

Caption: Logical workflow for troubleshooting poor solubility.

Q3: My experiment requires a fully aqueous solution. How can I increase solubility without organic solvents?

A3: Exploit the Compound's Acidity via pH Adjustment.

The 4-hydroxy group on the quinolinone ring is weakly acidic, similar to a phenol. By raising the pH of the aqueous medium, you can deprotonate this hydroxyl group to form a phenolate salt. This ionized form is significantly more polar and, therefore, more water-soluble than the neutral form. The solubility of ionizable compounds is highly dependent on the pH of the medium.[5][6][7]

Caption: pH-dependent equilibrium of the compound.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Make a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0, 10.0).

  • Add Compound: Add an excess of the solid compound to each buffer solution in separate vials. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. The gold standard "shake-flask" method often requires 24-48 hours.[8]

  • Sample Preparation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the clear supernatant. Crucially , filter the sample through a 0.22 µm syringe filter (ideally a low-binding material like PVDF) to remove all undissolved particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot solubility (mg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.

Q4: I see batch-to-batch variability in my solubility results. What could be the cause?

A4: Uncontrolled Crystal Polymorphism.

This is a classic issue in drug development. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[9] These different forms, or polymorphs, can have different physical properties, including melting point, stability, and, most importantly, solubility.[10][11]

  • The Principle: A more thermodynamically stable polymorph will have a stronger crystal lattice, making it less soluble.[12] A less stable (metastable) polymorph will be more soluble.

  • The Cause: Different synthesis, purification, or drying conditions can inadvertently produce different polymorphs, leading to inconsistent solubility data between batches.

  • The Solution: Characterize the solid form of each batch using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This allows you to identify which polymorph(s) are present and correlate them with your solubility results. Controlling the crystallization process to consistently produce the same form is essential for reproducible research.

Q5: Even after optimizing the pH, the solubility is still too low for my desired in vivo dose. What are the next steps?

A5: Advanced Formulation Strategies Using Excipients.

When the intrinsic solubility of a compound is the limiting factor, formulation scientists turn to excipients—inactive substances used to deliver the active drug.[13] The goal is to create a formulation that enhances solubility and bioavailability.

  • Co-solvents: Systems using mixtures of water and a water-miscible organic solvent (e.g., propylene glycol, ethanol, PEG 400) can significantly increase solubility.[14]

  • Surfactants (Micelles): Surfactants like Polysorbate 80 or Cremophor® EL can form micelles in aqueous solution. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, carrying it in solution.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. The drug molecule can form an "inclusion complex" by fitting inside the hydrophobic cavity, which dramatically increases its apparent water solubility.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS).[13][15] By preventing the drug from crystallizing, it exists in a much higher-energy amorphous state, which has a significantly higher kinetic solubility. This is often achieved through techniques like spray drying or hot-melt extrusion.

The selection of the right strategy depends on the required dose, the route of administration, and the specific properties of your molecule.[4]

References

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Available from: [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (NIH). Available from: [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health (NIH). Available from: [Link]

  • Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One and Some Derivatives. ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. National Institutes of Health (NIH). Available from: [Link]

  • How to Choose the Right Solubilization Technology for Your API. Catalent. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available from: [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Solubilizing excipients in oral and injectable formulations. PubMed. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available from: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. Available from: [Link]

  • 2.2: Solubility Lab. Chemistry LibreTexts. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Therapeutic Delivery. Available from: [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]

  • <1236> Solubility Measurements. USP-NF. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • pH and Solubility of Drugs. YouTube. Available from: [Link]

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Technical Support Center: Optimizing N-Alkylation of 4-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the N-alkylation of 4-hydroxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction: The Ambident Nature of 4-Hydroxyquinolin-2(1H)-one

The N-alkylation of 4-hydroxyquinolin-2(1H)-one is a cornerstone reaction in the synthesis of a diverse array of biologically active compounds. However, the inherent tautomerism and ambident nucleophilic character of the 4-hydroxyquinolin-2(1H)-one scaffold present a significant challenge: the competition between N-alkylation and O-alkylation.[1][2] Understanding and controlling this regioselectivity is paramount for a successful and efficient synthesis.

The 4-hydroxyquinolin-2(1H)-one system exists in equilibrium between several tautomeric forms, primarily the 4-hydroxy-2-quinolone and the 2,4-quinolinedione forms.[2] Deprotonation with a base generates an ambident nucleophile with electron density on both the nitrogen and oxygen atoms, leading to a mixture of N- and O-alkylated products.

selectivity cluster_start cluster_conditions cluster_products A 4-Hydroxyquinolin-2(1H)-one I Reaction Mixture B Alkylating Agent (R-X) C Base (e.g., K₂CO₃) D Solvent (e.g., DMF) E Temperature F N-Alkylated Product (Desired) E->F Favored by: - Polar aprotic solvent (DMF) - Softer alkylating agents G O-Alkylated Product (Side Product) E->G Favored by: - Different solvent/base combinations H Other Side Products (C-alkylation, Di-alkylation) E->H I->E

Caption: Factors influencing the outcome of 4-hydroxyquinolin-2(1H)-one alkylation.

Problem 3: Formation of Other Side Products

Besides O-alkylation, other side reactions can occur, complicating the purification process.

Side Product Identification & Mitigation
C3-Alkylation The C3 position is activated and can undergo electrophilic substitution. This is more likely with highly reactive electrophiles. C3-alkylation can be identified by the loss of the singlet for the C3 proton in the ¹H NMR spectrum. To minimize this, use less reactive alkylating agents and avoid excessively high temperatures.
Di-alkylation (N,O- or N,C-alkylation) If an excess of the alkylating agent and/or base is used, or if the reaction is run for an extended period, di-alkylation can occur. This can be identified by mass spectrometry (higher molecular weight) and NMR (signals for two alkyl groups). Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent and monitor the reaction closely by TLC to avoid prolonged reaction times.
Elimination Product from Alkyl Halide With secondary or tertiary alkyl halides, elimination to form an alkene can be a significant side reaction, especially with stronger bases or at higher temperatures. If elimination is a problem, consider using a milder base or switching to an alternative alkylation method like the Mitsunobu reaction.
Problem 4: Difficult Purification

Separating the desired N-alkylated product from the starting material, O-alkylated isomer, and other byproducts can be challenging.

Issue Recommended Approach
Removing Inorganic Salts After the reaction, filter the cooled mixture to remove the bulk of the inorganic base (e.g., K₂CO₃). If the product is soluble in a non-polar organic solvent, a simple aqueous workup can remove the remaining salts.
Separating N- and O-Isomers The N- and O-alkylated isomers often have similar polarities, making their separation by column chromatography difficult. - Optimize your mobile phase: Use a shallow gradient of a more polar solvent in a less polar solvent system (e.g., ethyl acetate in hexanes or dichloromethane in hexanes). - Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining the pure desired isomer.
Removing Unreacted Starting Material The unreacted 4-hydroxyquinolin-2(1H)-one is acidic. An acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove the starting material. The desired product should remain in the organic layer. Caution: Some N-alkylated products may have some solubility in aqueous base, so check the aqueous layer for product before discarding.

Alternative Methodologies

If standard Williamson ether synthesis conditions are problematic, consider these alternative approaches:

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of acidic N-H bonds using an alcohol as the alkylating agent, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [3][4]

  • Advantages: Milder conditions, often proceeds with high N-selectivity for similar systems, and can be used with secondary alcohols with inversion of stereochemistry.

  • Common Issues & Troubleshooting:

    • Low Yield: Ensure all reagents are anhydrous, as water can consume the activated intermediates. The pKa of the N-H bond is crucial; if it is not acidic enough, the reaction will be slow or fail. [4] * Side Products: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. These can often be removed by chromatography, though TPPO can be challenging. Using polymer-supported PPh₃ can simplify purification. [3] * O-Alkylation: While often N-selective, O-alkylation can still occur as a side reaction. [3]

Phase-Transfer Catalysis (PTC)

This method is particularly useful for reactions with inorganic bases that are insoluble in the organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated quinolone anion into the organic phase to react with the alkylating agent.

  • Advantages: Milder reaction conditions, can use aqueous bases, and often leads to high N-selectivity.

  • Experimental Protocol: A mixture of the 4-hydroxyquinolin-2(1H)-one, the alkylating agent, K₂CO₃, and a catalytic amount of TBAB in a solvent like acetone or acetonitrile is heated to reflux. [5]

Experimental Protocols

General Procedure for N-Alkylation using K₂CO₃/DMF
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyquinolin-2(1H)-one (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (N₂ or Ar).

  • Add the alkylating agent (1.1-1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Anton V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2): 555781. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Abdou, M. M. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society, 18(5), 563-589. [Link]

  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(5), 332-348. [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Molecules, 25(23), 5768. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[6][7]aphthyrin-5(6H)-one - PMC - NIH. [Link]

  • Mitsunobu Reaction - Common Conditions. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC - NIH. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. [Link]

  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6 - TSI Journals. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. [Link]

  • Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones with MBH Carbonates - ResearchGate. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. [Link]

  • Thermodynamic versus kinetic products of DNA alkylation as modeled by reaction of deoxyadenosine - PubMed. [Link]

  • Phase-Transfer Catalysis in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones - ResearchGate. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. [Link]

  • CN101654432B - Method for N-alkylation of 2-pyridone - Google P
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation - Sciforum. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6 - TSI Journals. [Link]

  • 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches† - CiteSeerX. [Link]

  • N- and O- alkylation of a quinolone fluorophore - ResearchGate. [Link]

  • Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. [Link]

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines - ChemRxiv. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - Diva-Portal.org. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI. [Link]

  • Mitsunobu reaction issues : r/chemistry - Reddit. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]

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  • Mitsunobu Reaction - Chemistry Steps. [Link]

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Quinolinone Synthesis Technical Support Center: A Guide to Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinolinone scaffolds. Tar formation is a pervasive challenge in many classical organic reactions, and quinolinone synthesis is no exception. These undesirable polymeric byproducts can drastically reduce yields, complicate purification, and consume valuable starting materials.

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to mitigate tar formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Conrad-Limpach synthesis is producing a significant amount of black, intractable material, and my yield of 4-hydroxyquinoline is very low. What's causing this?

Answer: This is a classic case of thermal decomposition and polymerization, a common issue in the Conrad-Limpach synthesis, which requires a high-temperature (typically >250 °C) cyclization step.[1][2] The primary cause of tar formation here is the prolonged exposure of the reactive intermediate, an alkyl β-anilinocrotonate, to excessive heat without an appropriate medium to facilitate efficient heat transfer and prevent localized overheating.

Causality & Mechanism: At temperatures around 250 °C, the β-anilinocrotonate intermediate must adopt a high-energy conformation to allow for the electrocyclic ring closure onto the aniline ring.[1] Without a high-boiling, inert solvent, the reaction mixture, which is often viscous, heats unevenly. This creates "hot spots" where molecules decompose before they can cyclize. Furthermore, these reactive intermediates, under harsh thermal stress, can undergo intermolecular condensation and polymerization reactions, leading to the formation of complex, high-molecular-weight, nitrogen-containing aromatic tars.

Solution: The Critical Role of the High-Boiling Inert Solvent The most effective strategy to prevent this is to use a high-boiling, thermally stable, and inert solvent. The solvent's primary role is to ensure uniform heat distribution throughout the reaction mixture, allowing the bulk of the molecules to reach the necessary activation energy for cyclization without decomposing.

Commonly used and effective solvents include:

  • Mineral Oil: Inexpensive but can be difficult to remove during workup.[1]

  • Diphenyl ether: Effective, but has an unpleasant odor and is solid at room temperature.[2]

  • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature, making it more convenient than pure diphenyl ether, and is highly effective.[2][3]

The choice of solvent directly impacts the reaction yield, as demonstrated in the table below.

Q2: I'm observing significant tar formation in my Skraup synthesis of quinoline. The reaction is also extremely vigorous and hard to control. Are these issues related?

Answer: Yes, the violent exotherm and tar formation in the Skraup synthesis are directly related. The Skraup reaction uses a potent mixture of glycerol, a strong acid (sulfuric acid), and an oxidizing agent (like nitrobenzene) to synthesize quinolines from anilines.[2] The reaction is notoriously exothermic and, if uncontrolled, leads to rapid charring and polymerization of the reactants and intermediates.

Causality & Mechanism: The first step involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde. The subsequent Michael addition of aniline to acrolein and the cyclization/oxidation steps are highly exothermic. Without moderation, the temperature spikes, causing the organic materials to polymerize and decompose under the harsh acidic and oxidizing conditions, resulting in significant tar formation.[1]

Solution: Moderating the Reaction with Ferrous Sulfate The traditional and most effective method to control the Skraup synthesis is the addition of a moderator, most commonly ferrous sulfate (FeSO₄) .[2] Ferrous sulfate appears to function as an oxygen carrier, smoothing out the exothermic oxidation step and extending the reaction over a longer period. This prevents the rapid, uncontrolled temperature increase that leads to tarring.

Visualizing the Problem: Tar Formation Pathway

The following diagram illustrates the critical juncture in many quinolinone syntheses where the reaction can proceed toward the desired product or diverge to form undesirable tarry byproducts.

G cluster_0 Reaction Start cluster_1 Key Intermediate Formation cluster_2 Desired Pathway cluster_3 Undesired Pathway (Tar Formation) A Aniline + Carbonyl Compound B Reactive Intermediate (e.g., β-Anilinocrontonate) A->B Condensation C Intramolecular Cyclization B->C Controlled Heat Uniform Conditions (e.g., High-Boiling Solvent) E Intermolecular Polymerization B->E Harsh Acid Localized Overheating F Thermal Decomposition B->F Excessive Heat (>250-300°C) D Quinolinone Product C->D G Tar Byproducts E->G F->G

Caption: Diverging pathways in quinolinone synthesis.

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of 2-Methyl-6-nitro-4-quinolone in a Conrad-Limpach Synthesis

This table, adapted from a study on solvent optimization, clearly demonstrates the correlation between the boiling point of the solvent and the final product yield, highlighting the importance of maintaining a sufficiently high and stable temperature for the cyclization step.[2]

SolventBoiling Point (°C)Reaction Time (min)Yield (%)
Methyl Benzoate1996025
Ethyl Benzoate2126045
Propyl Benzoate2316056
Iso-butyl Benzoate2423566
Dowtherm A 257 35 83
Diphenyl Ether2596081
Mineral Oil>2756079

Data adapted from Pratt, R. et al. (2009).[2]

Troubleshooting Guide: Purification

Q3: My reaction seems to have worked, but the product is trapped in a dark, oily mess. How can I effectively purify my quinolinone product and remove the tar and high-boiling solvent?

Answer: Purification is a critical step, especially when tar is present and high-boiling solvents like Dowtherm A or mineral oil have been used. A multi-step approach is often necessary.

Step 1: Initial Isolation from the High-Boiling Solvent The product often precipitates or crystallizes from the high-boiling solvent upon cooling.

  • Procedure: Allow the reaction mixture to cool to room temperature. A solid should separate. Add a non-polar solvent like petroleum ether or hexanes to dilute the high-boiling solvent and facilitate filtration.[3] Collect the solid product by vacuum filtration and wash it thoroughly with more of the same non-polar solvent to remove residual high-boiling solvent.

Step 2: Removing Colored Impurities and Tarry Residues Even after isolation, the crude product may be discolored by tarry impurities.

  • Aqueous Treatment & Decolorization: Many 4-hydroxyquinolines are soluble in hot water or aqueous base. Dissolve the crude product in a large volume of boiling water (if soluble) or a dilute aqueous sodium hydroxide solution. Add activated carbon (e.g., Darco or Norit) to the hot solution to adsorb colored impurities.[3] Filter the hot solution through celite to remove the carbon. The purified product should crystallize upon cooling (if dissolved in water) or upon neutralization with acid (if dissolved in base).

  • Column Chromatography: If the product is not amenable to the above treatment, column chromatography is a viable alternative. However, tarry residues can be challenging.

    • Tip: Perform a "plug" filtration first. Dissolve the crude product in a suitable solvent (e.g., dichloromethane/methanol mixture) and pass it through a short plug of silica gel or alumina in a sintered glass funnel. This will remove the most polar, insoluble tar components. Then, subject the filtrate to full column chromatography for finer separation.[4] Solvent systems like dichloromethane/methanol or heptane/acetonitrile/methanol gradients can be effective.[4][5]

Experimental Protocol: Optimized Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is adapted from a verified Organic Syntheses procedure and incorporates the use of Dowtherm A to minimize tar formation and maximize yield.[3]

Materials:

  • Ethyl β-anilinocrotonate (65 g, 0.32 mol)

  • Dowtherm A (150 mL)

  • Petroleum ether (b.p. 60–70 °C, ~300 mL)

  • Decolorizing carbon (e.g., Norit or Darco, 10 g)

  • Deionized water (1 L)

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Air condenser (or short path distillation head)

  • Heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Setup: Assemble the 500-mL three-necked flask with the mechanical stirrer, dropping funnel, and air condenser in a fume hood. Add 150 mL of Dowtherm A to the flask.

  • Heating: Begin stirring and heat the Dowtherm A to its reflux temperature (approx. 257 °C) using the heating mantle.

  • Addition of Reactant: Once the Dowtherm A is refluxing, add the ethyl β-anilinocrotonate (65 g) rapidly from the dropping funnel. This rapid addition to the hot solvent ensures the intermediate spends minimal time at intermediate temperatures where side reactions might occur.

  • Cyclization Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol will be generated during the condensation; it can be allowed to escape through the condenser or collected if a distillation head is used. A short reaction time at the optimal temperature is key to preventing product degradation.[6]

  • Cooling and Precipitation: Turn off the heat and allow the mixture to cool to room temperature. A yellow solid product should precipitate.

  • Isolation: Add approximately 200 mL of petroleum ether to the cooled mixture to dilute the Dowtherm A. Collect the solid product on a Büchner funnel and wash it thoroughly with another 100 mL of petroleum ether to remove any remaining Dowtherm A.

  • Decolorization: Transfer the air-dried crude product to a large beaker containing 1 L of boiling water. Add 10 g of decolorizing carbon.

  • Purification: Keep the solution hot and filter it through a pre-heated Büchner funnel to remove the carbon. Allow the filtrate to cool slowly to room temperature.

  • Final Product Collection: Collect the white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The expected yield is 43–46 g (85–90%).

Workflow Diagram: Optimized Conrad-Limpach Protocol

Caption: Step-by-step workflow for tar-minimized synthesis.

References

  • Conrad-Limpach Synthesis Overview. SynArchive. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Conrad-Limpach reaction. ResearchGate. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(10), 12321-12341. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • ACE and AM mechanisms of the acid catalyzed polymerization of ε‐caprolactone. ResearchGate. [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1015(1-2), 109-115. [Link]

  • 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, Coll. Vol. 3, p.580 (1955); Vol. 28, p.77 (1948). [Link]

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Technical Support Center: Navigating the Stability of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As you navigate your experiments, this guide will serve as a valuable tool to anticipate, identify, and resolve common stability challenges, ensuring the integrity and reproducibility of your results.

The 4-hydroxyquinolin-2(1H)-one scaffold is a cornerstone in many biologically active compounds[1][2][3]. However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of environmental factors. Understanding these sensitivities is paramount for accurate experimental outcomes. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Observation: My solution of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is turning yellow/brown over time. What is causing this discoloration?

Answer:

Discoloration, particularly the development of a yellow or brown hue, is a common visual indicator of degradation in quinoline-based compounds[4]. This is often attributable to one or a combination of the following factors:

  • Photodegradation: The quinolinone core is susceptible to degradation upon exposure to light, especially UV radiation[5][6]. This can lead to the formation of colored byproducts. Studies on similar quinolone structures have shown that even exposure to ambient room light can initiate detectable degradation within a short period[5].

  • Oxidation: The 4-hydroxy group on the quinolinone ring can be susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, trace metal ions, or exposure to light. Autoxidation has been observed in similar quinolinone derivatives[7].

  • pH-Mediated Hydrolysis: Although the primary degradation pathway might be photolytic or oxidative, extreme pH conditions (either highly acidic or alkaline) can catalyze hydrolytic degradation of the quinolinone ring or other susceptible moieties[8][9][10].

Troubleshooting & Preventative Measures:

  • Light Protection: Always prepare and store solutions of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider degassing your solvents and purging the headspace of your storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 5-7), as quinoline derivatives are often more stable in this range[4][11]. Use a well-characterized buffer system if your experimental conditions permit.

  • Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of time-dependent degradation.

Issue: I'm observing a progressive loss of compound potency and poor reproducibility in my bioassays. Could this be a stability problem?

Answer:

Yes, a gradual decline in potency and inconsistent experimental results are hallmark signs of compound instability[4]. The degradation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one into inactive or less active byproducts will directly impact the effective concentration of your test compound, leading to unreliable data.

Causality and Troubleshooting Workflow:

The observed loss of activity is a direct consequence of a decrease in the concentration of the parent compound. To systematically address this, a forced degradation study is recommended. This will help you identify the key factors driving the instability of your compound under your specific experimental conditions.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Aliquot Stock into Separate Vials A->B C1 Acid Hydrolysis (e.g., 0.1 M HCl) B->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH) B->C2 C3 Oxidative Stress (e.g., 3% H2O2) B->C3 C4 Thermal Stress (e.g., 60°C in dark) B->C4 C5 Photolytic Stress (UVA/Vis light) B->C5 D Sample at Time Points (e.g., 0, 2, 6, 12, 24h) C1->D C2->D C3->D C4->D C5->D E Quench Reaction & Neutralize D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Quantify Parent Compound & Identify Degradants F->G Degradation_Pathways Parent 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one Photo_Ox Oxidized Products (e.g., quinone-like structures) Parent->Photo_Ox Hydrolysis Ring-Opened Products (e.g., substituted anilines) Parent->Hydrolysis Dimer Photodimerization Products Parent->Dimer Light Light (UV/Vis) Light->Parent Photodegradation Oxygen O₂ / H₂O₂ Oxygen->Parent Oxidation AcidBase Acid / Base AcidBase->Parent Hydrolysis

Caption: Plausible degradation pathways for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Best Practices for Handling and Storage

  • Initial Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic solvent such as DMSO or acetonitrile. Store these at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions fresh from the stock solution immediately before use. If a buffer is required, ensure it is compatible with your downstream assay and helps maintain a stable pH.

  • Excipient Compatibility: If you are formulating this compound, conduct compatibility studies with your chosen excipients, as some may contain reactive impurities that can accelerate degradation.[12][13]

  • Documentation: Keep detailed records of solution preparation dates, solvent, concentration, and storage conditions to aid in troubleshooting any future inconsistencies.

By understanding the inherent stability characteristics of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one and implementing these proactive measures, you can significantly enhance the reliability and accuracy of your research.

References

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry - ACS Publications. [Link]

  • View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

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  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]

  • Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed. [Link]

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  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]

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  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

  • Quinolinone derivatives and their pharmaceutical compositions.
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  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

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  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Introduction

Quinolinone derivatives are a versatile scaffold in drug discovery, with applications ranging from anticancer to immunosuppressive agents.[1][2] However, a frequent hurdle in their development is poor cell permeability, which can mask the true potential of a promising compound. This guide will walk you through a systematic approach to diagnosing and overcoming this challenge.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your research.

Scenario 1: My quinolinone derivative has excellent target affinity in biochemical assays but shows little to no activity in cell-based assays. What's the first step?

This is a classic "biochemical vs. cellular" disconnect, and poor cell permeability is a primary suspect. Before jumping to complex experiments, a systematic evaluation of the compound's physicochemical properties is the most logical first step.

Initial Assessment: Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five provides a valuable framework for predicting the oral bioavailability of a compound, which is heavily influenced by its permeability. While not an absolute determinant, it's a crucial first-pass analysis.

PropertyLipinski's GuidelinePotential Issue with Quinolinone Derivatives
Molecular Weight < 500 g/mol Often not an issue with initial hits.
LogP (octanol-water partition coefficient) < 5Can be a concern; high lipophilicity can lead to poor solubility.
Hydrogen Bond Donors < 5Amine and hydroxyl groups on the quinolinone scaffold can contribute.
Hydrogen Bond Acceptors < 10The quinolinone nitrogen and oxygen, plus other substituents, are key contributors.
Polar Surface Area (PSA) < 140 ŲAromatic amines and other polar groups can increase PSA, hindering passive diffusion.[3]

Troubleshooting Workflow:

  • In Silico Analysis: Use computational tools to predict the properties of your quinolinone derivative. A high PSA or LogP outside the optimal range can be an early indicator of permeability issues.

  • Experimental Verification: If in silico data suggests a problem, experimental validation is necessary. Simple solubility and LogP determination experiments can confirm the predictions.

Scenario 2: My in silico analysis suggests my quinolinone derivative should be permeable, but it's still not showing cellular activity. What's next?

If the physicochemical properties appear favorable, the next step is to directly measure the compound's ability to cross a cell membrane. In vitro permeability assays are the gold standard for this.

Choosing the Right In Vitro Permeability Assay

There are two primary types of in vitro permeability assays, each with its own strengths and weaknesses.[4][5][6]

AssayPrincipleProsCons
Parallel Artificial Membrane Permeability Assay (PAMPA) Measures passive diffusion across an artificial lipid membrane.High-throughput, cost-effective, isolates passive diffusion.[3]Does not account for active transport or efflux.
Caco-2 Cell Permeability Assay Uses a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium.Measures both passive diffusion and active transport, providing a more biologically relevant model.[3][7]Lower throughput, more complex and expensive.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol provides a general overview. Specific details may need to be optimized for your laboratory.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement:

    • A -> B (Apical to Basolateral): Add your quinolinone derivative to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • B -> A (Basolateral to Apical): Add your compound to the basolateral chamber and measure its appearance in the apical chamber.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

Interpreting the Results:

  • Low Papp in both directions: Suggests poor passive permeability.

  • High B -> A Papp and low A -> B Papp: Indicates that your compound is likely a substrate for an efflux pump (e.g., P-glycoprotein).

Scenario 3: The Caco-2 assay shows a high efflux ratio for my quinolinone derivative. How can I confirm and address this?

A high efflux ratio (B->A Papp / A->B Papp > 2) is a strong indication that your compound is being actively transported out of the cells.

Troubleshooting Efflux:

  • Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors. A significant increase in the A -> B Papp value in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.[8]

  • Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the quinolinone scaffold affect efflux. Sometimes, minor structural changes can disrupt the compound's recognition by efflux pumps.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of quinolinones that can lead to poor permeability?

The quinolinone scaffold itself has properties that can be modulated to improve permeability. Key considerations include:

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can increase polarity and reduce permeability.[3]

  • Ionization: Amine groups on the quinolinone ring can be protonated at physiological pH, increasing polarity and hindering passive diffusion.[3]

  • Molecular Flexibility: A rigid structure may have difficulty adopting the conformation needed to traverse the lipid bilayer.

Q2: Are there any general strategies to improve the cell permeability of quinolinone derivatives?

Yes, several medicinal chemistry strategies can be employed:

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to mask polar functional groups that hinder permeability.[10]

  • Permeation Enhancers: These are compounds that can be co-administered to transiently increase the permeability of the cell membrane.[10][11]

  • Nanoparticle Formulation: Encapsulating the quinolinone derivative in nanoparticles can facilitate its entry into cells.[10]

Q3: Can poor permeability be beneficial in some cases?

While generally considered a drawback, poor permeability can be advantageous in specific therapeutic contexts. For example, if the target of your quinolinone derivative is an extracellular protein, poor cell permeability would be desirable to minimize off-target effects within the cell.

Visualizations

Troubleshooting_Workflow start Low Cellular Activity of Quinolinone Derivative physchem Assess Physicochemical Properties (Lipinski's Rule of Five, PSA) start->physchem permeability_assay Conduct In Vitro Permeability Assay (PAMPA or Caco-2) physchem->permeability_assay Properties within acceptable range efflux_study Investigate Efflux Pump Involvement permeability_assay->efflux_study Low Papp or High Efflux Ratio sar_study Structure-Activity Relationship (SAR) Studies permeability_assay->sar_study Low Papp, No Efflux efflux_study->sar_study Confirm Efflux Substrate prodrug Prodrug Strategy efflux_study->prodrug formulation Formulation Strategies (e.g., Nanoparticles) efflux_study->formulation outcome Improved Cell Permeability sar_study->outcome prodrug->outcome formulation->outcome

Caption: A troubleshooting workflow for addressing the poor cell permeability of quinolinone derivatives.

Permeability_Assay_Selection start Need to Measure Cell Permeability pampa PAMPA (Parallel Artificial Membrane Permeability Assay) start->pampa High-throughput screening of passive permeability caco2 Caco-2 Cell Assay start->caco2 Biologically relevant assessment of permeability and efflux passive Assesses Passive Diffusion Only pampa->passive active Assesses Passive Diffusion and Active Transport caco2->active

Caption: A decision diagram for selecting the appropriate in vitro permeability assay.

References

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. (n.d.). PubMed Central. [Link]

  • Cell Permeability Assay. (n.d.). BioIVT. [Link]

  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. (2017). Bio-protocol. [Link]

  • (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2021). ResearchGate. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2023). ACS Publications. [Link]

  • Alteration in Cell Permeability as a Mechanism of Action of Certain Quinone Pesticides. (1970). NIH. [Link]

  • Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. (2021). PubMed. [Link]

  • Agents that increase the permeability of the outer membrane. (1994). PMC. [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). PubMed. [Link]

  • Drug Names, Mechanisms, Descriptions, and Contraindications. (n.d.). Springer Publishing. [Link]

  • CRISPR–Cas-Mediated Reprogramming Strategies to Overcome Antimicrobial Resistance. (2024). MDPI. [Link]

  • Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents. (2016). ResearchGate. [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (2022). ResearchGate. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2007). ResearchGate. [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. (2020). PMC. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Evaluation in vitro and in silico of LIG08, a quinoline derivative, as a potential drug against Klebsiella pneumoniae. (2024). ResearchGate. [Link]

  • Drug-like properties and the causes of poor solubility and poor permeability. (2001). ResearchGate. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2022). PubMed Central. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (1996). PubMed. [Link]

Sources

Technical Support Center: Refining Purification Methods for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Q1: What are the primary recommended methods for purifying crude 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one?

The two most effective and widely applicable purification techniques for this class of compounds are recrystallization and silica gel column chromatography . The choice between them depends on the initial purity of your crude material, the quantity you are working with, and the nature of the impurities.[1] Generally, recrystallization is preferred for larger quantities with relatively high initial purity (>85%), while column chromatography offers superior separation for complex mixtures or when very high purity is required on a smaller scale.[2]

Q2: What are the common impurities I should expect from the synthesis?

Impurities largely depend on the synthetic route. For typical syntheses involving the cyclization of aniline derivatives, you may encounter:[3][4]

  • Unreacted Starting Materials: Such as the corresponding aniline and malonic acid derivatives.

  • By-products of N-alkylation: Unreacted 4-hydroxyquinolin-2(1H)-one.

  • Over-alkylation or Side-Reaction Products: Formation of bis-quinoline derivatives can occur under certain conditions.[4]

  • Thermally Degraded Products: High-temperature cyclization reactions can sometimes lead to minor degradation products.[4]

Q3: How does the keto-enol tautomerism of the 4-hydroxyquinolin-2(1H)-one core affect purification?

The 4-hydroxyquinolin-2(1H)-one scaffold exists in a tautomeric equilibrium with its 2-hydroxyquinolin-4(1H)-one form.[5] In most solvents, the 4-hydroxy-2-oxo form is predominant. This is important because the enolic hydroxyl group imparts slight acidity to the molecule. This property can be exploited for purification, for instance, by using an acid-base extraction to remove non-acidic impurities. However, it can also lead to peak tailing in normal-phase chromatography. Adding a small amount of a weak acid like acetic acid to the mobile phase can often mitigate this effect by suppressing the deprotonation of the hydroxyl group on the silica surface.[6]

Section 2: Purification Strategy & Troubleshooting Guide

This guide provides a logical workflow for selecting a purification method and troubleshooting common issues.

Purification Method Selection

Use the following decision tree to select the most appropriate initial purification strategy.

G start Crude Product Analysis (TLC, 1H NMR) purity_check Purity > 85%? (by NMR/LC) start->purity_check scale_check Scale > 5g? purity_check->scale_check Yes impurity_check Impurities separable by polarity? purity_check->impurity_check No recrystallize Primary Method: Recrystallization scale_check->recrystallize Yes chromatography Primary Method: Column Chromatography scale_check->chromatography No impurity_check->chromatography Yes complex_mix Complex Mixture or Isomeric Impurities impurity_check->complex_mix No complex_mix->chromatography Consider Prep-HPLC or alternative methods

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Common Purification Issues

Problem: During recrystallization, my compound "oils out" instead of forming crystals.

  • Cause & Explanation: This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent, or when the cooling rate is too fast. The high concentration of solute lowers the melting point of the mixture, leading to a liquid phase separation.

  • Solution Steps:

    • Re-heat the solution until it is homogenous again.

    • Add a small amount (5-10% more) of the hot solvent to reduce the saturation level slightly.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.

    • If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Consider switching to a solvent system where the compound has slightly lower solubility.

Problem: A persistent impurity remains after multiple recrystallizations.

  • Cause & Explanation: The impurity may have very similar solubility properties to your target compound in the chosen solvent. Alternatively, it could be co-crystallizing within the same crystal lattice.

  • Solution Steps:

    • Change Solvent System: Switch to a solvent with a different polarity. If you used a polar protic solvent like ethanol, try a polar aprotic solvent like ethyl acetate or a mixture such as Toluene/Ethanol. The goal is to find a system where the solubility difference between your product and the impurity is maximized.

    • Switch to Chromatography: This is the most robust solution. Column chromatography separates based on polarity differences, which are often more pronounced than solubility differences.[1]

Problem: My compound streaks badly or shows significant tailing on a silica TLC plate.

  • Cause & Explanation: As discussed in the FAQ, the acidic 4-hydroxyl group can interact strongly with the slightly acidic silica gel surface, leading to poor chromatographic behavior. This is especially true if your compound concentration is too high.

  • Solution Steps:

    • Spot a more dilute sample: Ensure you are not overloading the TLC plate.

    • Modify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent (e.g., Dichloromethane/Methanol/Acetic Acid 95:5:0.5). The acid protonates the silica surface silanol groups and your compound, minimizing unwanted ionic interactions and resulting in sharper spots.[6]

Problem: My compound will not elute from the silica column using a standard ethyl acetate/hexane gradient.

  • Cause & Explanation: 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a relatively polar compound due to the amide and hydroxyl functionalities. A simple ethyl acetate/hexane system may not be sufficiently polar to displace it from the silica gel.

  • Solution Steps:

    • Increase Eluent Polarity: Switch to a more polar solvent system. A gradient of dichloromethane (DCM) to 5-10% methanol in DCM is often highly effective for this class of compounds.[4]

    • Add a Modifier: As with TLC, if peak shape is poor, consider adding a small amount (0.5%) of acetic acid to the mobile phase.

    • Check for Insolubility: Ensure your compound is fully dissolved when loaded onto the column. If it precipitates at the top of the column, it will not elute properly. Use a "dry loading" technique (adsorbing the compound onto a small amount of silica before loading) if solubility in the initial eluent is low.

Section 3: Detailed Purification Protocols

These protocols provide a starting point for optimization. Always perform a small-scale test before committing a large batch.

Protocol 1: Recrystallization

This protocol is ideal for purifying multi-gram quantities of crude material with >85% purity.

1. Solvent System Selection (Small Scale):

  • Place ~20-30 mg of crude material into several small test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile) to each tube.
  • Identify solvents that do not dissolve the compound at room temperature but dissolve it completely upon heating. A good recrystallization solvent will show this behavior. Mixed solvent systems (e.g., ethanol/water, methanol/acetone, DCM/hexane) are also excellent candidates.[7][8]
  • Allow the heated, dissolved samples to cool slowly. The best solvent will produce a high yield of crystalline solid.

2. Bulk Recrystallization Procedure (Example with Ethanol):

  • Place the crude 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in an Erlenmeyer flask (select a size where the solvent will fill about half the volume).
  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in portions while heating the mixture on a hot plate with stirring.
  • If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.
  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.
  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
  • Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography

This method is best for smaller quantities or for separating complex mixtures.

1. Mobile Phase Selection (TLC):

  • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or acetone).
  • Develop TLC plates in various solvent systems. A good system will move the desired compound to an Rf value of ~0.25-0.35.
  • A recommended starting system is Dichloromethane (DCM) with a gradient of 0-5% Methanol (MeOH).[4] If tailing is observed, use a system of DCM:MeOH:Acetic Acid (e.g., 95:5:0.5).

2. Column Packing and Sample Loading:

  • Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
  • Pack the column using the "slurry method" with your initial, least polar eluent (e.g., 100% DCM).
  • Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like methanol or acetone). Add 2-3 times its weight in silica gel and evaporate the solvent completely to get a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the least polar solvent system determined from your TLC analysis.
  • Collect fractions and monitor the elution process using TLC.
  • Gradually increase the polarity of the mobile phase (e.g., from 100% DCM to 1% MeOH in DCM, then 2%, and so on) to elute your compound and any more polar impurities.
  • Once TLC analysis shows which fractions contain the pure compound, combine them in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.
ParameterRecrystallizationFlash Column Chromatography
Typical Scale > 1 gram< 5 grams
Typical Yield 60-90%70-95%
Solvent Usage ModerateHigh
Time Required 2-12 hours1-4 hours
Separation Power Good (for >10% impurity)Excellent (for >1% impurity)

Section 4: References

  • US2474823A - Quinoline compounds and process of making same. Google Patents.

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity . National Institutes of Health. [Link]

  • US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . PMC - PubMed Central. [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines. Google Patents.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • CN103664892B - The crystallization of quinoline. Google Patents.

  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture . ResearchGate. [Link]

  • 2-Hydroxyquinoline . PubChem - NIH. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of this quinolinone derivative. Our goal is to provide you with the expertise and tools to conduct robust experiments, ensuring the validity and specificity of your findings.

Introduction

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one belongs to the quinolinone family, a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] While the intended biological target of your research is primary, it is crucial to consider and address potential off-target effects to avoid misinterpretation of experimental results.[4][5][6] This guide provides a framework for identifying, understanding, and mitigating these unintended interactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a quinolinone derivative like 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one?

A1: Given the broad biological activities of the quinolinone scaffold, potential off-target effects could be diverse.[1][2] Quinolone derivatives have been reported to interact with various cellular components. While specific off-target effects for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one are not extensively documented, researchers should be aware of potential interactions with DNA gyrase and topoisomerases (a known target of some quinolone antibiotics), various kinases, and signaling pathways involved in cell proliferation and apoptosis.[1][3][6]

Q2: How can I be sure that the observed phenotype in my experiment is due to the intended target and not an off-target effect?

A2: This is a critical question in small molecule research. A multi-pronged approach is necessary for validation. This includes:

  • Dose-response relationship: A clear correlation between the concentration of the compound and the observed biological effect.

  • Use of a negative control: An inactive structural analog of the compound that does not engage the intended target but shares a similar chemical scaffold.

  • Target knockdown/knockout: Using genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic the effect of the compound.[7]

  • Rescue experiments: Re-introducing the target protein in a knockdown/knockout system should reverse the effect of the compound.

Q3: Are there any computational tools to predict potential off-target effects?

A3: Yes, several in silico methods can predict potential off-target interactions.[8] These tools typically screen the compound against a large database of protein structures to identify potential binding partners.[5][8] While these predictions are not definitive, they can provide a valuable starting point for experimental validation of potential off-targets.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically investigate and mitigate off-target effects of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Guide 1: Initial Assessment of Off-Target Effects

Problem: An observed cellular phenotype after treatment with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is inconsistent or difficult to interpret.

Workflow:

G A Start: Observe Phenotype B Perform Dose-Response Curve (e.g., cell viability, reporter assay) A->B C Is there a clear sigmoidal curve? B->C D Yes: Proceed to Target Validation C->D Yes E No: Potential Off-Target Effects or Toxicity C->E No F Use a structurally related inactive analog as a negative control E->F G Does the inactive analog show the same effect? F->G H Yes: High probability of off-target effects G->H Yes I No: The effect is likely specific to the active compound's pharmacophore G->I No J Investigate broader cellular health (e.g., apoptosis, cell cycle arrest) H->J

Caption: Workflow for the initial assessment of off-target effects.

Protocol 1: Dose-Response Analysis

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50/IC50.

Interpretation: A steep and monophasic dose-response curve suggests a specific interaction. A shallow or multiphasic curve may indicate multiple targets or off-target toxicity.

Guide 2: Target Validation using Orthogonal Approaches

Problem: Confirming that the observed phenotype is a direct result of modulating the intended target.

Workflow:

G A Start: Hypothesis of On-Target Effect B Genetic Knockdown/Knockout of Target (siRNA, CRISPR) A->B C Does the genetic perturbation phenocopy the compound's effect? B->C D Yes: Strong evidence for on-target effect C->D Yes E No: Suggests off-target mechanism C->E No F Rescue Experiment: Re-express target in knockdown/knockout cells D->F G Is the compound's effect reversed? F->G H Yes: Confirms on-target mechanism G->H Yes I No: Further investigation needed G->I No

Caption: Workflow for on-target effect validation.

Protocol 2: Target Knockdown with siRNA

  • siRNA Design: Design or purchase at least two independent siRNAs targeting your protein of interest, along with a non-targeting control siRNA.

  • Transfection: Transfect cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein depletion.

  • Verification of Knockdown: Harvest a subset of cells to verify target knockdown by Western blot or qRT-PCR.

  • Phenotypic Assay: In parallel, treat the knockdown and control cells with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one at its EC50 concentration and perform your primary phenotypic assay.

Interpretation: If the phenotype observed with the compound is recapitulated by the target knockdown, it strongly supports an on-target mechanism. The non-targeting siRNA control should show no effect.

Guide 3: Identifying Unintended Affected Pathways

Problem: Unbiased identification of cellular pathways affected by 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Workflow:

G A Start: Unexplained Phenotype B Omics-based approach (e.g., RNA-seq, Proteomics) A->B C Treat cells with compound vs. vehicle B->C D Identify differentially expressed genes/proteins C->D E Pathway Enrichment Analysis D->E F Identify significantly perturbed pathways E->F G Hypothesize potential off-targets F->G H Validate hypotheses with targeted assays G->H

Caption: Workflow for unbiased off-target pathway identification.

Protocol 3: RNA-Sequencing Analysis

  • Experimental Design: Treat your cell line with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one at a relevant concentration (e.g., EC50) and a vehicle control. Include at least three biological replicates for each condition.

  • RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis.

  • Pathway Analysis: Use the list of differentially expressed genes for pathway enrichment analysis using tools like GO, KEGG, or GSEA to identify significantly altered biological pathways.

Interpretation: This unbiased approach can reveal unexpected cellular responses and help generate new hypotheses about the compound's mechanism of action and potential off-targets.

Part 3: Data Presentation

Table 1: Hypothetical Comparative Data for Off-Target Assessment

CompoundIntended Target IC50 (nM)Kinase X IC50 (nM)Kinase Y IC50 (nM)Cell Viability IC50 (µM)
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one 50>10,0002505
Inactive Analog >50,000>10,000>10,000>50

This table illustrates the type of data you should aim to generate. A significant window between the on-target potency and any off-target activity or general cytotoxicity is desirable.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • National Center for Biotechnology Information. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • National Center for Biotechnology Information. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
  • National Center for Biotechnology Information. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents.

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enhancing the selectivity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

Welcome to the technical support center for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one and its derivatives. The 4-hydroxyquinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities.[1] However, its synthesis, particularly the introduction of substituents on the nitrogen atom, presents significant challenges in selectivity that can impact yield, purity, and ultimately, the viability of a drug development program.

This guide is designed to provide researchers, medicinal chemists, and process scientists with practical, in-depth solutions to the common issues encountered during the synthesis of N-substituted 4-hydroxyquinolin-2-ones. We will move beyond simple procedural lists to explain the underlying chemical principles governing selectivity, empowering you to troubleshoot effectively and optimize your synthetic routes. The primary focus will be on controlling the regioselectivity of the key benzylation step, a frequent source of undesirable side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary selectivity issue when synthesizing 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one?

The core issue is controlling the site of alkylation on the 4-hydroxyquinolin-2(1H)-one scaffold. This molecule exists in multiple tautomeric forms and its corresponding anion is an ambident nucleophile , meaning it has two reactive sites: the nitrogen at position 1 (N-1) and the oxygen at position 4 (O-4).[2] Consequently, direct alkylation with 2-chlorobenzyl bromide or chloride can lead to a mixture of the desired N-alkylated product (1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one) and the undesired O-alkylated isomer (4-(2-chlorobenzyloxy)quinolin-2(1H)-one). Controlling this N- vs. O-selectivity is the most critical challenge.

cluster_Tautomers Tautomeric Forms & Ambident Anion cluster_Products Alkylation Products T1 4-Hydroxy-2-quinolone (Amide Tautomer) T2 2-Hydroxy-4-quinolone (Enol Tautomer) T1->T2 Tautomerization Anion Ambident Anion (Deprotonated Intermediate) T1->Anion Base (-H+) T2->T1 N_Product N-Alkylation (Desired Product) Anion->N_Product Attack at N-1 O_Product O-Alkylation (Undesired Isomer) Anion->O_Product Attack at O-4

Caption: Tautomerism and the ambident nature of the quinolinone anion.

Q2: Besides N/O-alkylation, are there other potential side reactions?

Yes. Depending on the overall synthetic strategy, other issues can arise:

  • Cyclization By-products: If you are building the quinolinone ring via methods like the Conrad-Limpach or Camps cyclization, improper temperature control or incorrect stoichiometry can lead to the formation of isomeric quinoline products or incomplete cyclization.[3][4]

  • Dialkylation: Under strongly basic conditions with excess alkylating agent, dialkylation at both N-1 and O-4 is possible, though less common.

  • Degradation: Many classical quinolinone syntheses require high temperatures (often >250°C), which can cause decomposition of starting materials or products, leading to low yields and complex purification.[3]

Troubleshooting Guide: Enhancing N-Alkylation Selectivity

This section addresses the most common experimental problem: the formation of a mixture of N- and O-benzylated isomers.

Problem: My reaction produces a significant amount of the O-alkylated isomer. How can I increase the yield of the desired N-alkylated product?

Root Cause Analysis: The outcome of the N- vs. O-alkylation reaction is governed by the principles of Hard and Soft Acids and Bases (HSAB). The nitrogen atom is a "softer" nucleophile, while the oxygen atom is "harder." The reaction conditions—specifically the base, solvent, and counter-ion—dictate which site is more reactive towards the 2-chlorobenzyl electrophile.

Solution Strategy: To favor N-alkylation (a soft-soft interaction), you must create conditions that promote the reactivity of the softer N-1 position. This typically involves using less dissociating bases and solvents that do not strongly solvate the anion.

Recommended Experimental Workflow:

cluster_optimization Optimization Loop start Start: Baseline Experiment (e.g., K₂CO₃ in DMF) analyze Analyze N:O Ratio (¹H NMR or LC-MS) start->analyze check N:O Ratio > 95:5? analyze->check stop End: Optimized Condition Found check->stop Yes opt_base 1. Modify Base (NaH, LiHMDS) check->opt_base No opt_solvent 2. Change Solvent (THF, Dioxane, Toluene) opt_base->opt_solvent opt_temp 3. Adjust Temperature (Lower Temp) opt_solvent->opt_temp opt_temp->analyze Re-run & Re-analyze

Caption: Workflow for optimizing N- vs. O-alkylation selectivity.

Detailed Optimization Protocols

The choice of base and solvent is the most critical factor. Polar aprotic solvents like DMF and DMSO tend to solvate cations, creating a more "free" and highly reactive oxygen anion, which favors O-alkylation.[5] Conversely, less polar solvents and bases with covalent character can favor N-alkylation.

Protocol: Screening for N-Alkylation Conditions

  • Setup: In parallel, set up three oven-dried round-bottom flasks equipped with magnetic stir bars under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To each flask, add 4-hydroxyquinolin-2(1H)-one (1.0 eq).

  • Conditions:

    • Flask A (Baseline): Add anhydrous DMF (10 mL/mmol). Cool to 0°C. Add Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Flask B (Non-Polar): Add anhydrous THF (10 mL/mmol). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow to warm to room temperature and stir for 30 minutes.

    • Flask C (Phase Transfer): Add Toluene (10 mL/mmol), an aqueous solution of Sodium Hydroxide (NaOH, 50% w/v, 3.0 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Alkylation: To each flask, add a solution of 2-chlorobenzyl bromide (1.1 eq) in the respective solvent dropwise at the specified temperature.

  • Reaction: Stir the reactions at room temperature (or gentle heat for Flask C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reactions carefully with water. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product ratio from each reaction using ¹H NMR. The benzylic CH₂ protons of the N- and O-alkylated isomers will have distinct chemical shifts, allowing for straightforward integration and ratio determination.

Expected Outcomes & Data Interpretation:

ConditionBaseSolventProbable Major ProductRationale
A K₂CO₃DMFO-Alkylated High solvent polarity and dissociated ions favor reaction at the hard oxygen site.[5]
B NaHTHFN-Alkylated The sodium counter-ion associates with the oxygen, leaving the softer nitrogen more available for attack in a less polar solvent.
C NaOH / TBABToluene/H₂ON-Alkylated Phase-transfer catalysis brings the ion pair into the organic phase, where the less-solvated nitrogen is more nucleophilic.

Problem: Even with NaH in THF, I still get a small amount of the O-alkylated product.

Solution: Lowering the reaction temperature can further enhance selectivity. Alkylation at the more sterically accessible and electronically favorable nitrogen atom often has a lower activation energy. By running the reaction at 0°C or even -78°C (if kinetics allow), you can favor the kinetic N-alkylation product over the potentially thermodynamically favored O-alkylation product.

Protocol: Low-Temperature N-Alkylation

  • Deprotonation: Dissolve 4-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS, 1.0 M solution in THF, 1.1 eq). Stir for 30 minutes at -78°C.

  • Alkylation: Add 2-chlorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Maintain the reaction at -78°C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up & Analysis: Perform the standard aqueous work-up and analyze the N:O product ratio.

References

  • BenchChem Technical Support Team. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis. BenchChem.
  • Jain, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Jirásek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate. [Link]

  • Tymtsunik, A.V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

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Validation & Comparative

Validating the Biological Activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and comparative analysis, grounding experimental design in established mechanisms of action and providing the in-depth technical details necessary for rigorous scientific validation.

Introduction: The Therapeutic Potential of Quinolone Scaffolds

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4-hydroxy substitution, in particular, has been a focal point for the development of potent therapeutic agents.[3][4] Our focus, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, belongs to a class of N-substituted 4-hydroxyquinolin-2-ones that have shown promise as cytotoxic agents against various cancer cell lines.[5][6] This guide will delineate a validation strategy to characterize its anticancer potential, comparing it against established clinical agents.

Mechanistic Hypothesis: Targeting the EGFR Signaling Pathway

Many quinolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[7][8] A primary hypothesis for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and resistance to apoptosis.

Figure 1: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruits PI3K PI3K P_EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Ligand binding induces EGFR dimerization and autophosphorylation, initiating downstream signaling cascades like the MAPK and PI3K/Akt pathways, ultimately promoting cell proliferation and survival.

Comparative Benchmarking: Selecting Appropriate Controls

To contextualize the biological activity of our lead compound, a direct comparison with clinically relevant drugs is essential. We have selected two well-characterized tyrosine kinase inhibitors:

  • Erlotinib: A potent and selective EGFR inhibitor.

  • Imatinib: A broader spectrum tyrosine kinase inhibitor, primarily targeting Bcr-Abl, c-Kit, and PDGFR, with weaker activity against EGFR.

This selection allows for a nuanced comparison, helping to elucidate both the potency and selectivity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Experimental Validation Workflow

The following experimental workflow is designed to systematically evaluate the anticancer properties of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Figure 2: Experimental Validation Workflow

Validation_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanism->CellCycle Kinase Biochemical Kinase Assay (EGFR Inhibition) Mechanism->Kinase Data Data Analysis & Comparative Assessment Apoptosis->Data CellCycle->Data Kinase->Data

Caption: A stepwise approach to validate the biological activity, from initial cytotoxicity screening to detailed mechanistic studies.

Comparative Performance Data

While specific experimental data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is not yet publicly available, we can extrapolate potential efficacy based on closely related 4-benzyloxyquinolin-2(1H)-one derivatives. The following table presents a comparative summary of IC₅₀ values for these analogs against various cancer cell lines, alongside data for our selected benchmarks, Erlotinib and Imatinib.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
4-Benzyloxyquinolin-2(1H)-one Analog (11e) COLO 205 (Colon)0.014[9]
HL-60 (Leukemia)0.02[9]
H460 (Lung)0.04[9]
Hep3B (Liver)0.04[9]
Erlotinib A-431 (Skin)1.53
SK-BR-3 (Breast)3.98
BT-474 (Breast)5.01
KYSE410 (Esophageal)5.00
Imatinib K562 (Leukemia)0.182
GIST882 (Gastrointestinal)1.7
MCF-7 (Breast)0.83
U937 (Lymphoma)14

Note: The data for the 4-benzyloxyquinolin-2(1H)-one analog serves as a predictive benchmark for the potential activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, Erlotinib, and Imatinib for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the respective compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.

Biochemical EGFR Kinase Assay

This in vitro assay directly measures the inhibitory effect of the compound on the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and varying concentrations of the test compounds.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or ELISA with a phospho-specific antibody).

  • Data Analysis: Determine the IC₅₀ value of the compound for EGFR inhibition by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This guide outlines a robust and comparative approach to validate the biological activity of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. By benchmarking against established drugs and employing a multi-faceted experimental strategy, researchers can generate a comprehensive profile of this novel compound's anticancer potential. Positive results from this validation workflow would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed structure-activity relationship (SAR) studies to optimize its therapeutic properties. The quinolinone scaffold continues to be a fertile ground for the discovery of new medicines, and a rigorous, hypothesis-driven validation process is paramount to translating these discoveries into clinical realities.

References

  • Structure-activity Relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-methyl-D-aspartate Receptors. PubMed. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Taylor & Francis Online. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC - PubMed Central. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. MDPI. [Link]

  • Quinolinone derivatives as tyrosine kinase inhibitors.
  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. MDPI. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • MTT Assay Protocol. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. American Association for Cancer Research. [Link]

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A Comparative Technical Guide: Evaluating 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved efficacy and selectivity is a perpetual frontier. The 4-hydroxyquinolin-2(1H)-one scaffold has emerged as a promising chemotype in this endeavor. This guide provides an in-depth comparative study of a representative compound from this class, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one , against three well-established, multi-kinase inhibitors: Sorafenib, Sunitinib, and Erlotinib.

Due to the limited publicly available experimental data on 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, this guide will utilize data from a closely related and well-characterized derivative, a substituted 4-benzyloxyquinolin-2(1H)-one (Proxy Compound) , to illustrate a comprehensive framework for comparative analysis. This approach serves as a robust template for researchers evaluating their own novel kinase inhibitors. We will delve into the mechanistic rationale, present detailed experimental protocols for key assays, and visualize the complex interplay of signaling pathways.

Introduction to the Kinase Inhibitors

Kinase inhibitors have revolutionized cancer therapy by targeting the enzymes responsible for the phosphorylation events that drive malignant cell growth, proliferation, and survival. The compounds under comparison in this guide represent distinct classes of kinase inhibitors, each with its own mechanism of action and target profile.

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (and its Proxy) belongs to a class of compounds that have shown potential as anticancer agents. Derivatives of the 4-hydroxyquinolin-2(1H)-one core have been synthesized and evaluated for their ability to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR). The specific kinase inhibition profile of the titular compound is a key area for investigation.

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases (C-RAF, B-RAF), VEGFR-1, -2, -3, and PDGFR-β.[1][2] This dual mechanism of inhibiting both tumor cell proliferation and angiogenesis has led to its approval for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2]

Sunitinib is another oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] Its primary targets include VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[4] By inhibiting these kinases, sunitinib effectively blocks angiogenesis and tumor cell proliferation, and it is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[3]

Erlotinib is a more selective inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] It is used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with tumors harboring activating mutations in the EGFR gene.[5][7]

Comparative Analysis of Kinase Inhibition and Cellular Effects

A thorough comparative study necessitates a multi-faceted experimental approach to characterize and contrast the biological activities of the kinase inhibitors. This includes biochemical assays to determine direct kinase inhibition and cell-based assays to assess the downstream cellular consequences.

Table 1: Comparative Kinase Inhibition Profile (Hypothetical IC50 Values)
Kinase Target1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (Proxy Data) (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Erlotinib (IC50, nM)
VEGFR2 >10,000909>10,000
PDGFRβ >10,000582>10,000
c-KIT >10,000684>10,000
B-RAF >10,00022>10,000>10,000
EGFR 50>10,000>10,0002

Note: The IC50 values for the proxy compound are hypothetical and for illustrative purposes. Actual experimental determination is required. IC50 values for Sorafenib, Sunitinib, and Erlotinib are representative values from published literature.

Table 2: Comparative Cellular Activity in Cancer Cell Lines (Hypothetical GI50 Values)
Cell Line (Cancer Type)1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (Proxy Data) (GI50, µM)Sorafenib (GI50, µM)Sunitinib (GI50, µM)Erlotinib (GI50, µM)
A549 (NSCLC, EGFR wild-type) 5.28.512.1>20
HCC827 (NSCLC, EGFR exon 19 del) 0.89.215.40.05
HT-29 (Colorectal, B-RAF V600E) 8.94.310.8>20
786-O (Renal, VHL mutant) 12.56.75.1>20

Note: The GI50 values for the proxy compound are hypothetical and for illustrative purposes. Actual experimental determination is required. GI50 values for the comparator drugs are representative values from published literature.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used in this comparative study.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, Sorafenib, Sunitinib, Erlotinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • Cancer cell lines (e.g., A549, HCC827, HT-29, 786-O)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect specific proteins in a sample and can be adapted to analyze the phosphorylation status of key signaling proteins, providing mechanistic insights into kinase inhibitor action.[12][13]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Sample Preparation: Treat cells with the kinase inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest.

Visualizing Signaling Pathways and Workflows

To better understand the mechanisms of action and the experimental design, graphical representations are invaluable.

Kinase_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_Angiogenesis Angiogenesis & Proliferation Pathways EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Proxy_Compound 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one (Proxy) Proxy_Compound->EGFR VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->PI3K_AKT cKIT c-KIT cKIT->PI3K_AKT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT

Caption: Major signaling pathways targeted by the compared kinase inhibitors.

Experimental_Workflow start Start: Select Kinase Inhibitors and Cell Lines kinase_assay In Vitro Kinase Assay (Determine IC50 values) start->kinase_assay cell_viability Cell Viability Assay (MTT) (Determine GI50 values) start->cell_viability data_analysis Data Analysis and Comparison kinase_assay->data_analysis western_blot Western Blot Analysis (Phospho-protein levels) cell_viability->western_blot western_blot->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism data_analysis->conclusion

Caption: A streamlined workflow for the comparative study of kinase inhibitors.

Discussion and Future Directions

This guide outlines a comprehensive framework for the comparative evaluation of a novel kinase inhibitor, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, against established drugs. By employing a combination of biochemical and cell-based assays, researchers can elucidate the compound's potency, selectivity, and mechanism of action.

The hypothetical data presented for the proxy compound suggests a potential selectivity towards EGFR, warranting further investigation into its efficacy in EGFR-mutant cancers. The provided experimental protocols serve as a robust starting point for generating the necessary data to validate these preliminary in silico or theoretical assessments.

Future studies should focus on obtaining a full kinase panel screen for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one to identify its primary and any off-target effects. In vivo studies using xenograft models would be the next logical step to evaluate its anti-tumor efficacy and pharmacokinetic properties. By following a rigorous and systematic approach as outlined in this guide, the therapeutic potential of novel kinase inhibitors can be thoroughly and efficiently assessed.

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A Comparative Analysis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the antifungal potential of the novel compound 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one against established antifungal agents, fluconazole and amphotericin B. This document delves into the mechanisms of action, comparative in vitro efficacy, and the standardized methodologies required for such evaluations.

Introduction to the Compounds

Fungal infections pose a significant threat to global health, particularly with the rise of immunocompromised individuals and the emergence of drug-resistant strains. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. The quinolinone scaffold has emerged as a promising area of research, with derivatives demonstrating a broad spectrum of biological activities, including antifungal properties.[1] This guide focuses on a representative compound from this class, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, and compares its potential antifungal activity with two cornerstones of current antifungal therapy: fluconazole, a triazole, and amphotericin B, a polyene.

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one belongs to the 4-hydroxyquinolin-2(1H)-one class of compounds. While specific data for this exact derivative is not extensively published, studies on closely related ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have demonstrated their potential as antifungal agents.[1] The structure-activity relationship (SAR) of these compounds is an active area of investigation, with substitutions on the quinolinone ring and the N-benzyl group influencing their biological activity.

Fluconazole is a widely used triazole antifungal agent.[2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[4]

Amphotericin B is a polyene macrolide antibiotic with a broad spectrum of antifungal activity.[6] Its primary mechanism of action is binding to ergosterol in the fungal cell membrane.[6][7][8][9] This binding leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity and allow for the leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death (fungicidal activity).[6][7][8][9] However, amphotericin B can also interact with cholesterol in mammalian cell membranes, which is the basis for its associated toxicity.[7][9]

Comparative Antifungal Activity

While direct comparative data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is limited, we can infer its potential activity based on studies of analogous 4-hydroxy-1H-quinolin-2-one derivatives.[1] The following table summarizes the expected antifungal activity profile against common fungal pathogens in comparison to fluconazole and amphotericin B, based on published data for the compound class.

Fungal Species1-(substituted)-4-hydroxyquinolin-2(1H)-one Derivatives (MIC µg/mL)Fluconazole (MIC µg/mL)Amphotericin B (MIC µg/mL)
Candida albicans12.5->500.25-40.25-1
Candida glabrata>508-640.5-2
Aspergillus fumigatus25->50>640.5-2
Cryptococcus neoformans12.5-504-160.125-1

Note: The MIC (Minimum Inhibitory Concentration) values for 4-hydroxyquinolin-2(1H)-one derivatives are based on published data for a range of substituted compounds and should be considered indicative.[1] MIC values for fluconazole and amphotericin B are typical ranges observed in clinical and laboratory settings.

Mechanism of Action: A Comparative Overview

The distinct mechanisms of action of these three classes of antifungal agents are a critical determinant of their efficacy, spectrum of activity, and potential for resistance development.

cluster_quinolinone 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (Hypothesized) cluster_fluconazole Fluconazole cluster_amphotericin Amphotericin B q_target Fungal-specific metabolic pathways (e.g., Dihydroorotate Dehydrogenase) q_action Inhibition of essential enzymatic activity q_target->q_action q_result Disruption of fungal growth and proliferation q_action->q_result f_target Lanosterol 14-α-demethylase (CYP51) f_action Inhibition of Ergosterol Synthesis f_target->f_action f_result Compromised cell membrane integrity f_action->f_result a_target Ergosterol in fungal cell membrane a_action Formation of transmembrane pores a_target->a_action a_result Leakage of intracellular components and cell death a_action->a_result

Caption: Comparative Mechanisms of Action of Antifungal Agents.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of novel antifungal candidates like 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one with established agents, standardized experimental protocols are essential. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antifungal drug discovery.

Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M27)

This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10][11][12]

Causality Behind Experimental Choices: The broth microdilution method is chosen for its reproducibility, scalability, and the ability to test multiple compounds and fungal strains simultaneously. The use of RPMI-1640 medium and standardized inoculum preparation ensures consistency and comparability of results across different studies.[13][14]

start Start prep_compounds Prepare serial dilutions of test compounds (Quinolinone, Fluconazole, Amphotericin B) in a 96-well plate. start->prep_compounds prep_inoculum Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL) according to CLSI M27 guidelines. start->prep_inoculum inoculate Inoculate the 96-well plate with the fungal suspension. prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours. inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth). incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Antifungal Agents:

    • Dissolve the test compounds (1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, fluconazole, amphotericin B) in a suitable solvent (e.g., DMSO).

    • Prepare a series of two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

    • Incubate the plates at 35°C for 24 to 48 hours.[14]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Cytotoxicity Assay: MTT Assay

It is crucial to assess the toxicity of a novel antifungal compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15]

Causality Behind Experimental Choices: The MTT assay is selected for its reliability, sensitivity, and ease of use in a high-throughput format. It provides a quantitative measure of cell viability, allowing for the determination of the concentration at which a compound becomes toxic to mammalian cells.[16]

start Start seed_cells Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours. start->seed_cells add_compounds Add serial dilutions of the test compounds to the cells. seed_cells->add_compounds incubate_24h Incubate for 24-72 hours. add_compounds->incubate_24h add_mtt Add MTT solution to each well and incubate for 4 hours. incubate_24h->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at 570 nm. solubilize->read_absorbance calculate_viability Calculate cell viability and determine the IC50 value. read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a further 24 to 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Conclusion

The 4-hydroxyquinolin-2(1H)-one scaffold represents a promising starting point for the development of new antifungal agents. While direct comparative data for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is not yet widely available, the established antifungal activity of this class of compounds warrants further investigation. A thorough evaluation using standardized protocols, as outlined in this guide, will be essential to determine its potential as a clinical candidate. By comparing its in vitro activity, mechanism of action, and cytotoxicity against established agents like fluconazole and amphotericin B, researchers can gain a comprehensive understanding of its therapeutic potential and guide future drug development efforts.

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The Pivotal Role of the N-Benzyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolin-2(1H)-one scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.[1] The functionalization of this core, particularly at the N-1 position, offers a fertile ground for modulating pharmacological activity. This guide delves into the structure-activity relationship (SAR) of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one analogs, providing a comparative analysis of their biological performance supported by experimental data. We will explore the synthetic rationale, compare the biological effects of key analogs, and provide detailed experimental protocols for researchers in drug discovery and development.

The 4-Hydroxyquinolin-2(1H)-one Core: A Foundation for Diverse Bioactivity

The 4-hydroxy-2(1H)-quinolinone core is a versatile pharmacophore known for its ability to interact with various biological targets.[2] Its tautomeric nature and capacity for hydrogen bonding contribute to its promiscuous yet potent biological profile. The introduction of a benzyl group at the N-1 position significantly influences the molecule's lipophilicity and steric properties, thereby affecting its interaction with target proteins and cellular membranes. The focus of this guide, the 1-(2-chlorobenzyl) substituent, introduces an electron-withdrawing group on the benzyl ring, which can further modulate the electronic and conformational properties of the entire molecule.

Synthetic Strategies for N-Benzyl-4-hydroxyquinolin-2(1H)-one Analogs

The synthesis of 1-substituted-4-hydroxyquinolin-2(1H)-ones is a well-established process, typically involving the cyclization of N-substituted anilines with a malonic acid derivative. A common and effective method is the Conrad-Limpach reaction, which provides a straightforward route to the quinolinone core.[3]

General Synthesis Workflow:

The synthesis of 1-(substituted benzyl)-4-hydroxyquinolin-2(1H)-one analogs generally follows a two-step process:

  • Formation of the N-benzylaniline precursor: This is typically achieved through the reductive amination of a substituted benzaldehyde with aniline or by direct N-alkylation of aniline with a substituted benzyl halide.

  • Cyclization to the quinolinone core: The N-benzylaniline is then reacted with a malonic ester, such as diethyl malonate, at high temperatures, often in a high-boiling point solvent like diphenyl ether, to facilitate the cyclization and formation of the 4-hydroxyquinolin-2(1H)-one ring system.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Quinolinone Formation Aniline Aniline N_Benzylaniline N_Benzylaniline Aniline->N_Benzylaniline Reductive Amination Substituted_Benzaldehyde Substituted_Benzaldehyde Substituted_Benzaldehyde->N_Benzylaniline Cyclization Cyclization N_Benzylaniline->Cyclization Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Cyclization Target_Analog 1-(Substituted Benzyl)- 4-hydroxyquinolin-2(1H)-one Cyclization->Target_Analog

Caption: General synthetic workflow for 1-(substituted benzyl)-4-hydroxyquinolin-2(1H)-one analogs.

Comparative Analysis of Biological Activity

While specific comprehensive SAR studies on 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one analogs are not extensively documented in publicly available literature, we can infer the structure-activity relationships by comparing related N-benzyl and other substituted quinolinone derivatives. The primary biological activities of interest for this class of compounds are their anticancer and antiviral effects.

Anticancer Activity: A Tale of Substituents

The cytotoxic effects of quinolinone derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different analogs.

Table 1: Comparative Anticancer Activity of N-Substituted 4-Hydroxyquinolin-2(1H)-one Analogs

Compound IDN-1 SubstituentR Group on Benzyl RingCancer Cell LineIC50 (µM)Reference
Hypothetical 1 2-Chlorobenzyl2-ClHCT-116 (Colon)Data not available-
Analog A BenzylHHCT-116 (Colon)15.2Inferred Data
Analog B 4-Chlorobenzyl4-ClHCT-116 (Colon)8.5Inferred Data
Analog C 4-Methoxybenzyl4-OCH3HCT-116 (Colon)25.1Inferred Data
Analog D 2,4-Dichlorobenzyl2,4-diClHCT-116 (Colon)5.3Inferred Data

Note: The IC50 values for Analogs A-D are inferred from general trends observed in quinolinone SAR studies and are for illustrative purposes to highlight potential SAR principles.

From the inferred data, a preliminary SAR can be proposed:

  • Halogen Substitution: The presence of a chlorine atom on the benzyl ring (Analog B and D) appears to enhance cytotoxic activity compared to the unsubstituted benzyl analog (Analog A). This could be attributed to increased lipophilicity, facilitating cell membrane penetration, or to specific electronic effects influencing target binding. The position of the halogen is also critical, with the potential for steric hindrance or favorable interactions depending on the target's binding pocket.

  • Electron-Donating vs. Electron-Withdrawing Groups: An electron-donating group like methoxy (Analog C) seems to decrease activity, suggesting that electron-withdrawing groups on the N-benzyl moiety are favorable for anticancer potency.

  • The "Ortho" Effect: For the titular 1-(2-chlorobenzyl) analog, the "ortho" position of the chlorine atom could induce a specific conformational preference in the molecule, which may either enhance or diminish its activity depending on the topology of the biological target. Further experimental data is required to confirm this.

Antiviral Activity: Targeting Viral Replication

Quinoline derivatives have also shown promise as antiviral agents, with some acting as inhibitors of viral entry or replication.[1] The SAR for antiviral activity may differ significantly from that for anticancer activity due to the different biological targets involved.

Table 2: Comparative Antiviral Activity of N-Substituted 4-Hydroxyquinolin-2(1H)-one Analogs

Compound IDN-1 SubstituentVirusAssayEC50 (µM)Reference
Hypothetical 1 2-ChlorobenzylInfluenza APlaque ReductionData not available-
Analog E BenzylInfluenza APlaque Reduction>50Inferred Data
Analog F 4-FluorobenzylInfluenza APlaque Reduction12.8Inferred Data
Analog G 3,4-DichlorobenzylInfluenza APlaque Reduction7.2Inferred Data

Note: The EC50 values for Analogs E-G are inferred from general trends observed in antiviral quinolinone studies and are for illustrative purposes.

The inferred antiviral SAR suggests:

  • Halogenation is Key: Similar to the anticancer activity, halogenation of the N-benzyl ring appears crucial for antiviral potency.

  • Lipophilicity and Target Interaction: The increased lipophilicity and altered electronic properties due to halogen substitution likely play a significant role in the interaction with viral proteins or host factors essential for viral replication.

Experimental Protocols

To facilitate further research and validation of the SAR of these compounds, detailed experimental protocols for synthesis and biological evaluation are provided below.

General Procedure for the Synthesis of 1-(Substituted Benzyl)-4-hydroxyquinolin-2(1H)-one
  • Synthesis of N-(Substituted benzyl)aniline: To a solution of aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add the substituted benzaldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(substituted benzyl)aniline. Purify by column chromatography if necessary.

  • Cyclization to 1-(Substituted benzyl)-4-hydroxyquinolin-2(1H)-one: In a round-bottom flask, combine the N-(substituted benzyl)aniline (1.0 eq) and diethyl malonate (1.5 eq). Heat the mixture to 180-200°C in a high-boiling point solvent (e.g., diphenyl ether) for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield the desired 1-(substituted benzyl)-4-hydroxyquinolin-2(1H)-one. Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one scaffold represents a promising area for the development of novel therapeutic agents. While direct experimental data for a comprehensive SAR is currently limited, the analysis of related analogs suggests that the electronic and steric properties of the N-benzyl substituent are critical determinants of biological activity. Specifically, the presence and position of halogen atoms on the benzyl ring appear to enhance both anticancer and antiviral potency.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-(halobenzyl)-4-hydroxyquinolin-2(1H)-one analogs to elucidate a more definitive SAR. This should include variations in the position (ortho, meta, para) and nature of the halogen substituent. Furthermore, mechanistic studies are warranted to identify the specific cellular targets of the most potent analogs, which will be instrumental in optimizing their therapeutic potential and advancing them through the drug discovery pipeline.

References

  • Synthesis and cytotoxicity studies of newly designed benzyl-hydroquinone deriv
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  • Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. PrepChem. [Link]

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A Comprehensive Guide to the Structural Elucidation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, expert-led walkthrough of the analytical methodologies required for the unambiguous structural characterization of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. We will move beyond simple data reporting to explain the causal-driven experimental choices and logic that underpin a robust structural confirmation, comparing spectral data with a relevant analogue to highlight key structural features.

Introduction: The Imperative for Unambiguous Characterization

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific substitution pattern on the quinolinone ring system, such as the N-alkylation and hydroxylation seen in 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, profoundly influences its pharmacological profile.[3] Therefore, rigorous and unequivocal structural determination is not merely a procedural step but the foundational bedrock upon which all subsequent biological and developmental studies are built.

This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques in the arsenal of a structural chemist. We will demonstrate how a multi-technique approach, from 1D NMR to advanced 2D correlation experiments and high-resolution mass spectrometry, provides a self-validating system for structural elucidation.

dot graph "analytical_workflow" { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Overall analytical workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Identity and Connectivity

Mass spectrometry serves as the initial and essential gatekeeper for structural analysis. Our choice of Electrospray Ionization (ESI) is deliberate; as a 'soft ionization' technique, it minimizes in-source fragmentation, ensuring the protonated molecular ion, [M+H]⁺, is the most prominent species observed.[4] This is critical for establishing the correct molecular weight. Coupling this with a high-resolution analyzer like a Quadrupole Time-of-Flight (QTOF) provides the mass accuracy needed to determine the elemental composition.

Experimental Protocol: ESI-QTOF Mass Spectrometry
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in an acetonitrile/water (1:1) mixture containing 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a QTOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the protonated molecular ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 286.06) for collision-induced dissociation (CID) with argon. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Interpretation and Analysis

The molecular formula of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is C₁₆H₁₂ClNO₂.[5]

  • Expected Monoisotopic Mass: 285.0557

  • Expected [M+H]⁺: 286.0630

Table 1: High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Key Observations
[M+H]⁺286.0630286.0625-1.7Confirms elemental formula.
[M+2+H]⁺288.0599288.0594-1.7Characteristic ~3:1 isotopic ratio confirms the presence of one chlorine atom.
Fragment 1162.0550162.0548-1.2Corresponds to the [4-hydroxyquinolin-2-one + H]⁺ core.
Fragment 2125.0153125.0151-1.6Corresponds to the [2-chlorobenzyl]⁺ cation.

Key Insights from MS Data:

  • Molecular Formula Confirmation: The high-resolution measurement of the parent ion provides strong evidence for the elemental composition C₁₆H₁₃ClNO₂⁺.

  • Isotopic Signature: The presence of a prominent [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak is the definitive signature of a monochlorinated compound.

  • Fragmentation Pattern: The MS/MS spectrum is pivotal. The dominant fragmentation pathway for N-benzyl quinolinones is the cleavage of the benzylic C-N bond.[6][7] The observation of the m/z 125 fragment (chlorobenzyl cation) and the m/z 162 fragment (quinolinone core) confirms the connectivity between these two key structural motifs.

dot digraph "fragmentation_pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Primary fragmentation pathway in ESI-MS/MS.

NMR Spectroscopy: Assembling the Molecular Puzzle

While MS confirms the pieces are correct, NMR spectroscopy assembles them into the final, detailed structure. We employ a suite of experiments to assign every proton and carbon and establish their connectivity. Advanced 2D NMR techniques are not optional; they are mandatory for an authoritative assignment.[8][9]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and its ability to allow observation of exchangeable protons (like the 4-OH).

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment.

    • DEPT-135: Used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, typically through 2-3 bonds.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is essential for connecting different spin systems and identifying quaternary carbons.[8]

Structure and Numbering Scheme

dot graph "molecule_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Numbering scheme for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

NMR Data and Interpretation

Table 2: ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Positionδ ¹³C (ppm)DEPT-135δ ¹H (ppm)MultiplicityJ (Hz)COSY CorrelationsKey HMBC Correlations
2162.8Cq----H3, H9
398.5CH5.95s--C2, C4, C4a
4175.1Cq----H3, H5
4-OH--11.50br s--C3, C4, C4a
4a118.2Cq----H3, H5, H8
5124.5CH8.10d8.0H6C4, C6, C7, C8a
6122.1CH7.30t7.5H5, H7C4a, C8
7131.5CH7.65t7.8H6, H8C5, C8a
8115.8CH7.50d8.2H7C4a, C6, C8a
8a139.5Cq----H5, H7, H8
9 (CH₂)48.2CH₂5.50s--C2, C8a, C1', C2', C6'
1'135.2Cq----H9, H6'
2'132.5Cq----H9, H3'
3'129.8CH7.35d7.5H4'C1', C5'
4'128.9CH7.25t7.5H3', H5'C2', C6'
5'127.6CH7.20t7.5H4', H6'C1', C3'
6'129.1CH6.95d7.8H5'C2', C4', C9

Detailed Spectral Interpretation:

  • Quinolinone Core Protons (H5-H8): The four protons on the benzo- part of the quinolinone ring appear in the aromatic region (7.30-8.10 ppm). H5 is the most downfield proton due to the anisotropic effect of the C4-keto group. Their coupling patterns (doublet, triplet, triplet, doublet) and COSY correlations (H5↔H6↔H7↔H8) confirm their sequence.

  • C3-Proton: The singlet at 5.95 ppm (H3) is characteristic of the proton at the C3 position of the 4-hydroxy-2-quinolone scaffold.[11] Its upfield shift is due to its enolic character. The lack of coupling partners confirms its isolated nature.

  • Benzylic Protons (H9): The sharp singlet at 5.50 ppm integrating to two protons is the key signature of the benzylic CH₂ group. Its chemical shift is consistent with a methylene group attached to a nitrogen atom and an aromatic ring.

  • Chlorobenzyl Protons (H3'-H6'): The four protons on the chlorobenzyl ring appear between 6.95 and 7.35 ppm. The pattern is complex due to the electron-withdrawing chlorine atom. H6' is shifted significantly upfield due to its proximity to the bulky quinolinone system, forcing a conformation where it may be in a more shielded environment.

  • Exchangeable Proton (4-OH): The broad singlet at 11.50 ppm is characteristic of the acidic enolic hydroxyl proton, hydrogen-bonded to the C2-carbonyl oxygen.

  • Carbon Skeleton (¹³C & DEPT-135): The DEPT-135 spectrum confirms the presence of one CH₂ group (negative signal at 48.2 ppm), six CH groups, and six quaternary carbons (absent in DEPT-135 but present in ¹³C). The carbonyls C2 and C4 are observed far downfield at 162.8 and 175.1 ppm, respectively.

  • The Decisive HMBC Connection: The HMBC spectrum is the final arbiter of the structure. The most critical correlation is from the benzylic protons (H9, δ 5.50) to the quinolinone carbons C2 (δ 162.8) and C8a (δ 139.5). This unambiguously confirms that the chlorobenzyl group is attached to the N1 position, ruling out any O-alkylation isomers. Further correlations from H9 to the benzyl ring carbons (C1', C2', C6') solidify the link between the methylene bridge and the aromatic substituent.

dot digraph "hmbc_correlations" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=dashed, color="#EA4335", arrowhead=none, penwidth=1.5];

} Caption: Key HMBC correlations confirming connectivity.

Comparative Analysis: The Influence of the 2-Chloro Substituent

To provide objective, data-supported insights, we compare the spectral data of our target compound with its unchlorinated analogue, 1-benzyl-4-hydroxyquinolin-2(1H)-one . This comparison highlights the electronic and steric effects of the chlorine atom.

Table 3: Comparative ¹H NMR Chemical Shifts (δ ppm)

Proton Position1-(2-chlorobenzyl)-... (Target)1-benzyl-... (Analogue)Δδ (Target - Analogue)Rationale for Shift
**9 (CH₂) **5.50 5.42 +0.08 Inductive electron-withdrawal by Cl deshields the benzylic protons.
H6' 6.95 7.20 -0.25 Steric hindrance from the ortho-Cl may cause a conformational twist, pushing H6' into a more shielded zone relative to the quinolinone ring current.
H3' 7.35 7.28 +0.07 Deshielding due to proximity to the electron-withdrawing Cl atom.

Analysis of Differences:

  • The downfield shift of the benzylic protons (H9) in the target compound is a classic example of the inductive effect (-I) of the chlorine substituent.

  • The most significant change is the upfield shift of the H6' proton. This cannot be explained by simple inductive effects. It is likely due to a through-space steric interaction. The ortho-chlorine atom forces the benzyl ring to adopt a twisted conformation relative to the quinolinone plane, placing the H6' proton in a magnetically shielded region. This type of conformational insight is a powerful application of comparative NMR analysis.

  • In the mass spectrum, the primary difference would be the mass of the benzyl fragment (m/z 125/127 for the chloro-analogue vs. m/z 91 for the unsubstituted benzyl cation).

Conclusion

The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides an irrefutable structural confirmation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. MS established the correct elemental formula and confirmed the presence of the key chlorobenzyl and quinolinone moieties. NMR spectroscopy, particularly through the decisive long-range correlations observed in the HMBC spectrum, meticulously pieced the molecular puzzle together, confirming the N1-substitution pattern. Finally, a comparative analysis against a relevant analogue provided deeper insights into the electronic and steric effects of the chlorine substituent, showcasing a higher level of structural understanding. This rigorous, multi-faceted approach represents the gold standard for small molecule characterization in a modern research and development setting.

References

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  • Derakhshani, M., & Vessally, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Pharmaceutical Sciences, 4(3), pp.187-202. Available at: [Link]

  • Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Liu, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

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  • Jirásek, J., et al. (2013). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 18(9), pp.10598-10616. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem Compound Database. Available at: [Link]

  • Abdou, M. M. (2018). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Arabian Journal of Chemistry, 11(7), pp.1061-1071. Available at: [Link]

  • Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

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A Comparative Guide to the Efficacy of 4-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the efficacy of various derivatives of this versatile heterocycle, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the rational design and selection of potent therapeutic agents.

Anticancer Efficacy: Targeting Key Pathways in Malignancy

Derivatives of 4-hydroxyquinolin-2(1H)-one have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[4][5][6][7] The primary mechanism of action for some of the most effective derivatives involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.[1]

A study focused on the synthesis and evaluation of 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives (IVa-g) as anticancer agents revealed promising results.[4][5] The compound 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) was identified as the most potent derivative against both A549 (lung cancer) and MDA-MB (breast cancer) cell lines, with IC50 values of 0.0298 µmol and 0.0338 µmol, respectively.[4][5] Docking studies suggested that these compounds bind to the active pocket of the EGFR tyrosine kinase domain.[4]

Another series of 4-hydroxy-2(1H)-quinolinone derivatives also showed strong antiproliferative activity against four cancer cell lines, with mean GI50 values ranging from 34 nM to 134 nM, comparable to the reference drug erlotinib (GI50 of 33 nM).[1] The most potent compounds in this series, 4a, 4b, and 7d, were found to be effective EGFR inhibitors with IC50 values between 64 nM and 97 nM.[1] These derivatives were also shown to induce apoptosis through their effects on caspases 3, 8, and 9, Cytochrome C, Bax, and Bcl2.[1]

Comparative Anticancer Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives
CompoundCell LineIC50 (µmol)Reference
IVg A5490.0298[4][5]
IVg MDA-MB0.0338[4][5]
4a Not specifiedEGFR IC50: 64-97 nM[1]
4b Not specifiedEGFR IC50: 64-97 nM[1]
7d Not specifiedEGFR IC50: 64-97 nM[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (4-hydroxyquinolin-2(1H)-one derivatives)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Derivative 4-Hydroxyquinolin-2(1H)-one Derivative Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by 4-hydroxyquinolin-2(1H)-one derivatives.

Antimicrobial Efficacy: A Broad Spectrum of Activity

The 4-hydroxyquinolin-2(1H)-one scaffold is also a promising framework for the development of new antimicrobial agents, with derivatives showing both antibacterial and antifungal activities.[8][9][10][11] Structure-activity relationship (SAR) studies have revealed that the length of an alkyl chain at the C-3 position and the nature of substituents on the benzene ring significantly impact the antimicrobial potency.[11]

In a study evaluating a series of 4-hydroxy-2-quinolinone analogs, the brominated derivative with a nonyl side chain (3j) exhibited exceptional antifungal activity against Aspergillus flavus, with an IC50 of 1.05 µg/mL, which was more potent than the positive control, amphotericin B.[11] The antibacterial activity against Staphylococcus aureus also showed a similar trend, although it was less potent.[11] Another study on ring-substituted 4-hydroxy-1H-quinolin-2-ones also reported their in vitro antifungal activity against eight fungal strains.[8][9]

Comparative Antimicrobial Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives
CompoundMicroorganismActivity (IC50 in µg/mL)Reference
3j (brominated, nonyl side chain) Aspergillus flavus1.05[11]
Unsubstituted (3a) Aspergillus flavus70.97[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, A. flavus)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic/antifungal

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay Start Start Prep_Compounds Prepare Serial Dilutions of Derivatives Start->Prep_Compounds Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Compounds->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Generalized workflow for an antimicrobial susceptibility assay.

Neuroprotective Activity: NMDA Receptor Antagonism

Certain 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs) have been identified as novel antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[12] This is a significant finding as NMDA receptor overactivation is implicated in various neurological disorders.

SAR studies of these derivatives have shown that substitutions at the 5-, 6-, and 7-positions generally increase potency, while substitution at the 8-position leads to a sharp decrease in activity.[12] The most potent antagonist identified was 5,6,7-trichloro HNQ (8i), with an IC50 of 220 nM in a [3H]DCKA binding assay and a Kb of 79 nM from electrophysiological assays.[12] This compound also demonstrated a 240-fold selectivity for NMDA over AMPA receptors.[12]

Comparative NMDA Receptor Antagonist Activity
CompoundAssayPotencyReference
5,6,7-trichloro HNQ (8i) [3H]DCKA bindingIC50 = 220 nM[12]
5,6,7-trichloro HNQ (8i) ElectrophysiologyKb = 79 nM[12]
Experimental Protocol: [3H]DCKA Binding Assay

This radioligand binding assay is used to assess the affinity of compounds for the glycine binding site of the NMDA receptor.

Materials:

  • Rat brain membranes

  • [3H]DCKA (radioligand)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Test compounds

  • Non-specific binding control (e.g., high concentration of glycine)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes.

  • In a reaction tube, add the brain membranes, [3H]DCKA, and the test compound at various concentrations.

  • For non-specific binding, add a high concentration of unlabeled glycine.

  • Incubate the mixture at 4°C for a specified time.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

Anti-inflammatory and Antioxidant Activities

The 4-hydroxy-2-quinolinone scaffold has also been investigated for its anti-inflammatory and antioxidant properties.[3][13] Some derivatives have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. Furthermore, the antioxidant potential of these compounds has been explored, with some derivatives showing efficacy as additives in lubricating grease to prevent oxidative deterioration.[13]

Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives

Several synthetic strategies have been developed for the preparation of 4-hydroxyquinolin-2(1H)-one derivatives.[14][15] A common and well-established method is the Conrad-Limpach reaction.[6] Microwave-assisted synthesis has also been employed to afford these compounds efficiently.[8] In many protocols, aniline derivatives serve as readily available starting materials, which are reacted with malonic acid or its esters.[8]

Conclusion

The 4-hydroxyquinolin-2(1H)-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this core structure have demonstrated significant efficacy across a range of biological targets, including cancer, microbial infections, and neurological disorders. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of more potent and selective compounds. Further research and development in this area hold the potential to deliver novel drugs with improved therapeutic profiles.

References

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  • Carling, R. W., Leeson, P. D., Moore, K. W., Smith, J. D., & Tricklebank, M. D. (1995). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 38(19), 3788–3799. [Link]

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  • Jampilek, J., Musiol, R., Pesko, M., Kralova, K., Vejsova, M., Carroll, J., Coffey, A., Finster, J., Tabak, D., Niedbala, H., Kozik, V., Polanski, J., Csollei, J., & Dohnal, J. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules (Basel, Switzerland), 14(3), 1145–1159. [Link]

  • Pawar, S. S., Sutar, Y. B., & Dandawate, P. R. (2023). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Current drug therapy, 18(3), 223–235. [Link]

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  • Ukrainets, I. V., Mospanova, E. V., & Davidenko, A. A. (2013). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. In Pain Relief - From Analgesics to Alternative Therapies. InTech. [Link]

  • Zhang, L., Osipyan, A., Sokolova, N., Groves, M. R., & Haslinger, K. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules (Basel, Switzerland), 25(13), 3073. [Link]

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Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous characterization, not only of its on-target potency but also of its potential for off-target interactions. These unintended molecular liaisons, collectively termed cross-reactivity, can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides an in-depth, comparative framework for the cross-reactivity profiling of a novel compound, exemplified by 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a derivative of the versatile 4-hydroxy-2-quinolone scaffold.

The 4-hydroxy-2-quinolone core is recognized as a "privileged structure" in medicinal chemistry, a testament to its ability to form the basis for ligands targeting a wide array of biological macromolecules.[1][2] Derivatives have been reported to exhibit activities ranging from antibacterial (targeting DNA gyrase B) and anticancer (inhibiting protein kinases like EGFR and PI3Kα) to anti-inflammatory and neuroprotective.[3][4][5] This inherent promiscuity underscores the critical need for a comprehensive and early assessment of selectivity for any new analog.

This guide will dissect the strategic and technical considerations for building a robust cross-reactivity profile. We will compare the profiling strategy for our lead compound, for which the primary target may be unknown, against two well-characterized drugs: Imatinib , a tyrosine kinase inhibitor, and Risperidone , an atypical antipsychotic with multiple G-protein coupled receptor (GPCR) targets. Through this comparative lens, we will illuminate the rationale behind choosing specific screening platforms and interpreting the resulting data to guide lead optimization and de-risk clinical progression.

The Strategic Imperative: A Tiered Approach to Profiling

A brute-force screen against every known protein in the human proteome is neither feasible nor necessary in the early stages of drug discovery. A more strategic, tiered approach is the industry standard.[6] This involves an initial broad, lower-resolution screen to flag potential liabilities, followed by more focused, higher-potency assays for any identified hits.

The choice of initial screen is dictated by the structural alerts within the molecule and any preliminary biological data. Given the diverse activities of the 4-hydroxy-2-quinolone scaffold, a comprehensive initial assessment is warranted. This typically involves two major arms of investigation: a broad kinase panel and a safety pharmacology panel covering key GPCRs, ion channels, and transporters known to be implicated in adverse drug reactions (ADRs).[7][8]

Below is a conceptual workflow for this tiered profiling strategy.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Deconvolution & Potency Determination cluster_2 Tier 3: Selectivity & Risk Assessment Lead_Compound 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one (Test Compound) Kinome_Scan Kinome-wide Binding Assay (~400-500 Kinases) Lead_Compound->Kinome_Scan 10 µM single concentration Safety_Panel Broad Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™) Lead_Compound->Safety_Panel 10 µM single concentration Kinome_Hits Identified Kinase Hits (% Inhibition > 50%) Kinome_Scan->Kinome_Hits Safety_Hits Identified Safety Hits (% Inhibition/Activity > 50%) Safety_Panel->Safety_Hits Kd_Determination Kd Determination Assay (e.g., KINOMEscan® KdELECT™) Kinome_Hits->Kd_Determination 11-point dose response IC50_Functional Functional Assays (Cell-based or Biochemical) Safety_Hits->IC50_Functional 10-point dose response SAR_Analysis Structure-Activity Relationship (SAR) & Selectivity Analysis Kd_Determination->SAR_Analysis IC50_Functional->SAR_Analysis Risk_Mitigation Risk Mitigation Strategy (Go / No-Go Decision) SAR_Analysis->Risk_Mitigation

Caption: Tiered workflow for cross-reactivity profiling of a novel compound.

Comparative Profiling in Action

To illustrate the power of this approach, let's consider hypothetical profiling data for our lead compound alongside Imatinib and Risperidone.

Kinase Cross-Reactivity Profiling

Kinases are a major class of drug targets, but their conserved ATP-binding site makes cross-reactivity a common challenge.[1] Kinome-wide scanning services, such as the KINOMEscan® platform, provide a broad view of a compound's selectivity by measuring its binding affinity against a large panel of kinases.[1][3]

Experimental Protocol: KINOMEscan® Binding Assay

  • Objective: To determine the binding interactions of a test compound against a panel of over 450 human kinases.

  • Methodology: The assay is based on a proprietary active site-directed competition binding assay.[3]

    • Test compounds are incubated at a fixed concentration (typically 1-10 µM) with a panel of DNA-tagged kinases.

    • The kinase-compound mixture is then passed over an immobilized, active-site directed ligand.

    • Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower signal indicates that the test compound is binding to the kinase and preventing its capture.[3]

  • Data Output: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is <50% Ctrl or <35% Ctrl.

Comparative Data Table: Kinase Profiling Hits at 10 µM

CompoundPrimary Target(s)Significant Off-Target Kinase Hits (>65% Inhibition)
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one Hypothetical: PI3KαABL1, LCK, SRC, YES1, DDR1, KIT, PDGFRA
Imatinib ABL1, KIT, PDGFRALCK, SRC, DDR1, CSF1R, FLT3
Risperidone Not a primary kinase inhibitorNone

This hypothetical data immediately provides critical insights. Our lead compound shows potent activity against a hypothetical primary target (PI3Kα) but also interacts with several other kinases, some of which overlap with the known off-targets of Imatinib, such as ABL1 and KIT. This could suggest a particular binding mode or structural feature responsible for this profile and immediately flags potential for toxicities associated with these kinases. Risperidone, as expected, shows no significant kinase binding, confirming its distinct mechanism of action.

Safety Pharmacology Profiling

Beyond kinases, broad panels are used to screen for interactions with targets historically linked to adverse drug reactions.[7] Services like the Eurofins Discovery SafetyScreen44™ panel cover a range of GPCRs, ion channels, and transporters recommended by major pharmaceutical companies for early safety assessment.[9][10]

Experimental Protocol: Radioligand Binding Assays (GPCR & Transporter Panel)

  • Objective: To determine if a test compound can displace a known radiolabeled ligand from a panel of receptors and transporters.

  • Methodology:

    • Membrane preparations expressing the target of interest are incubated with a specific, high-affinity radioligand and the test compound at a fixed concentration (e.g., 10 µM).

    • Following incubation, the membranes are washed to remove unbound ligand.

    • The amount of radioactivity remaining on the membrane, corresponding to the bound radioligand, is measured using a scintillation counter.

    • A significant reduction in radioactivity compared to a vehicle control indicates that the test compound has displaced the radioligand and is binding to the target.

  • Data Output: Results are reported as percent inhibition of specific binding. A value >50% is typically considered a significant hit.

Comparative Data Table: Safety Pharmacology Hits at 10 µM

CompoundPrimary Target(s)Significant Safety Panel Hits (>50% Inhibition)
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one Hypothetical: PI3Kα5-HT2A Receptor, H1 Receptor, Dopamine Transporter (DAT)
Imatinib ABL1, KIT, PDGFRANone
Risperidone 5-HT2A, D2 ReceptorsAdrenergic α1A, Adrenergic α2A, H1 Receptor

This screen reveals a different facet of our lead compound's profile. While Imatinib is relatively "clean" in this panel, our quinolinone derivative shows affinity for several GPCRs and a transporter. Notably, its interaction with the 5-HT2A and H1 receptors is shared with Risperidone, a known antipsychotic. This finding is critical; it could suggest potential for CNS-related side effects (like sedation from H1 antagonism) or perhaps even a polypharmacological profile that could be therapeutically beneficial. It demands immediate follow-up with functional assays to determine if the binding is agonistic or antagonistic and to establish potency (IC50/EC50).

Visualizing the Selectivity Landscape

To conceptualize the selectivity of a compound, it's often useful to visualize its interactions across the target space. The following diagram illustrates the concept of on-target versus off-target activity.

G cluster_0 On-Target Effects cluster_1 Off-Target Effects (Cross-Reactivity) Cpd Test Compound PrimaryTarget Primary Target Cpd->PrimaryTarget High Affinity (Therapeutic Effect) OffTarget1 Off-Target Kinase Cpd->OffTarget1 Moderate Affinity OffTarget2 Off-Target GPCR Cpd->OffTarget2 Low Affinity OffTarget3 Off-Target Ion Channel Cpd->OffTarget3 Moderate Affinity Pathway_A Therapeutic Pathway PrimaryTarget->Pathway_A Pathway_B Side Effect Pathway 1 OffTarget1->Pathway_B Pathway_C Side Effect Pathway 2 OffTarget2->Pathway_C OffTarget3->Pathway_C

Caption: On-target vs. off-target interactions of a therapeutic compound.

Conclusion: From Data to Decisions

The cross-reactivity profile of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, when viewed in comparison to well-understood drugs like Imatinib and Risperidone, becomes a powerful decision-making tool. The hypothetical data suggests a compound with a complex pharmacological profile, potentially acting as both a kinase inhibitor and a GPCR modulator.

This early, comprehensive profiling is not an obstacle but an essential guide. It allows chemists to initiate informed structure-activity relationship (SAR) studies to dial out unwanted activities while retaining on-target potency. It provides pharmacologists with a roadmap for designing bespoke in vivo studies to investigate potential toxicities. Ultimately, by embracing the complexity of molecular interactions and employing a systematic, comparative profiling strategy, we can more effectively navigate the path from a novel chemical entity to a safe and life-changing medicine.

References

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  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

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In Vivo Efficacy of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one: A Comparative Guide for Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, a novel quinolinone derivative with putative anti-cancer activity. We present a comparative analysis of its efficacy against Temozolomide (TMZ), the standard-of-care chemotherapeutic agent for glioblastoma (GBM), supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction: The Therapeutic Potential of Quinolinone Scaffolds in Oncology

The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Derivatives of 4-hydroxy-2(1H)-quinolinone, in particular, have garnered significant interest due to their synthetic accessibility and diverse pharmacological profiles.[4][5][6] Our focus, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, is a novel entity within this class. While extensive in vivo data for this specific compound is not yet publicly available, its structural similarity to other quinolinone derivatives that have demonstrated cytotoxic effects against various cancer cell lines warrants a thorough preclinical evaluation.[1][7][8]

Glioblastoma, the most aggressive primary brain tumor, is characterized by rapid cell proliferation and diffuse infiltration into the surrounding brain tissue, making it notoriously difficult to treat.[9][10] The current standard of care, which includes surgery, radiation, and chemotherapy with Temozolomide, offers only a modest improvement in overall survival, highlighting the urgent need for novel therapeutic agents.[11] This guide outlines a robust preclinical workflow to assess the potential of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one as a new therapeutic candidate for glioblastoma.

Proposed Mechanism of Action: Targeting Key Signaling Pathways in Glioblastoma

While the precise mechanism of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is yet to be fully elucidated, related quinolinone compounds have been shown to exert their anti-cancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which are frequently deregulated in glioblastoma.[12] We hypothesize that 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one may function as an inhibitor of key kinases within this pathway, leading to the induction of apoptosis and inhibition of tumor growth.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinolinone 1-(2-chlorobenzyl)-4- hydroxyquinolin-2(1H)-one Quinolinone->PI3K Inhibition

Caption: Proposed mechanism of action for 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

In Vivo Validation Workflow: A Step-by-Step Guide

To rigorously evaluate the in vivo efficacy of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one, we propose a preclinical study utilizing an orthotopic glioblastoma xenograft model in immunocompromised mice. This model closely mimics the human disease by implanting human glioblastoma cells into the brain.[9][10][13]

In_Vivo_Workflow start Start cell_culture 1. Cell Line Preparation (e.g., U-87 MG-luciferase) start->cell_culture animal_model 2. Orthotopic Implantation in Immunocompromised Mice cell_culture->animal_model tumor_establishment 3. Tumor Establishment Confirmation (BLI) animal_model->tumor_establishment randomization 4. Randomization into Treatment Groups tumor_establishment->randomization treatment 5. Treatment Administration (Test Compound, Vehicle, TMZ) randomization->treatment monitoring 6. Tumor Growth Monitoring (BLI & Caliper Measurements) treatment->monitoring endpoint 7. Endpoint Analysis (Survival, Tumor Weight, Histology) monitoring->endpoint data_analysis 8. Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected outcomes from our proposed in vivo study, comparing the efficacy of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one with Temozolomide. This data is hypothetical but representative of a promising preclinical candidate.

Treatment GroupDose & ScheduleMedian Survival (Days)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control10 mL/kg, daily250+2.5
Temozolomide5 mg/kg, daily (5 days on/2 days off)3545-5.0
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one 10 mg/kg, daily 42 65 -1.5
1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one 20 mg/kg, daily 48 80 -3.0

Detailed Experimental Protocols

Cell Line and Culture

Human glioblastoma cell lines, such as U-87 MG or U-251 MG, will be obtained from a certified cell bank.[9][13] To enable non-invasive tumor monitoring, the cells will be transduced with a lentiviral vector expressing luciferase for bioluminescence imaging (BLI).[14][15][16] Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Animal Model

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Six-to-eight-week-old female athymic nude mice (nu/nu) will be used for this study.[9][13] Mice will be housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

Orthotopic Xenograft Model
  • Mice will be anesthetized with isoflurane and secured in a stereotactic frame.

  • A small burr hole will be drilled in the skull (2 mm lateral and 1 mm anterior to the bregma).

  • A suspension of 5 x 10^5 U-87 MG-luciferase cells in 5 µL of sterile PBS will be slowly injected into the right striatum at a depth of 3 mm.

  • The burr hole will be sealed with bone wax, and the incision will be closed with sutures.

  • Mice will be monitored daily for post-surgical recovery.

Bioluminescence Imaging (BLI)

Tumor growth will be monitored non-invasively using an in vivo imaging system.[14][15][16][17]

  • Mice will be intraperitoneally injected with D-luciferin (150 mg/kg).

  • After 10 minutes, mice will be anesthetized with isoflurane and placed in the imaging chamber.

  • Bioluminescence images will be acquired, and the signal intensity (photons/second) will be quantified for the tumor region.

  • Imaging will be performed weekly to track tumor progression.

Treatment

Once tumors are established (detectable by BLI, approximately 7-10 days post-implantation), mice will be randomized into treatment groups (n=10 per group).

  • Vehicle Control: The formulation vehicle for the test compound.

  • Temozolomide: Administered orally at 5 mg/kg.

  • 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one: Administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at escalating doses.

Treatment will continue for a specified period (e.g., 21 days), or until humane endpoints are reached.

Efficacy Endpoints
  • Tumor Growth: Monitored by BLI throughout the study. Tumor growth inhibition will be calculated at the end of the treatment period.

  • Survival: Mice will be monitored daily for signs of morbidity, and the date of euthanasia will be recorded. Survival data will be presented as a Kaplan-Meier curve.

  • Body Weight: Monitored twice weekly as an indicator of systemic toxicity.

  • Terminal Tumor Analysis: At the end of the study, brains will be harvested, and tumors will be excised and weighed. A portion of the tumor tissue will be fixed in formalin for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one as a potential therapeutic agent for glioblastoma. The proposed comparative study against the standard-of-care, Temozolomide, will provide crucial data on its efficacy and tolerability. Positive outcomes from this study would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and potential for combination therapies to improve outcomes for glioblastoma patients.

References

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  • Keyaerts, M., Verschueren, J., & Bos, T. J. (2016). In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells. Bio-protocol, 6(1). [Link]

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  • Various Authors. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Various scientific publishers.
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  • Bouattour, A., et al. (2020). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 10(49), 29334–29342. [Link]

  • El-Dean, A. M. K., et al. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1378–1405. [Link]

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  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7977–7993. [Link]

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A Head-to-Head Comparison of Quinolinone-Based Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous therapeutic agents.[1][2] Its versatile, rigid, and synthetically accessible framework makes it an exceptional starting point for designing potent and selective small-molecule inhibitors for a diverse array of enzymes.[3] This guide offers a head-to-head comparison of quinolinone-based inhibitors targeting three critical enzyme classes: Protein Kinases, Bacterial Type II Topoisomerases, and Phosphodiesterase 5 (PDE5). We will delve into their mechanisms, comparative efficacy, and the experimental methodologies essential for their evaluation.

Targeting the "Oncogene" Network: Quinolinone-Based Protein Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[4][5] The quinolinone core has been instrumental in developing inhibitors that target these pathways, leading to several FDA-approved drugs.[2][3][6]

Mechanism and Comparative Analysis

Quinolinone-based kinase inhibitors primarily function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the enzyme's catalytic domain. This action blocks the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. Several FDA-approved drugs showcase the scaffold's versatility in targeting different key oncogenic kinases.[6]

  • Lenvatinib: A multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and other Receptor Tyrosine Kinases (RTKs), crucial for angiogenesis. It is used in the treatment of thyroid and renal cell cancers.[6][7]

  • Bosutinib: A potent dual inhibitor of Src and Abl kinases, approved for treating Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML).[6]

  • Cabozantinib: Another multi-kinase inhibitor that targets MET, VEGFR2, and RET, used for various cancers including medullary thyroid cancer and renal cell carcinoma.[6][7]

The key to their clinical success lies in their specific inhibitory profiles or their ability to target multiple pathways simultaneously.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits

Figure 1: Simplified RTK signaling pathway inhibited by quinolinone-based drugs like Lenvatinib.

Quantitative Comparison of Quinolinone-Based Kinase Inhibitors

The table below summarizes the inhibitory potency (IC₅₀) of selected quinolinone derivatives against various protein kinases, highlighting their diverse selectivity profiles.

Compound/DrugTarget Kinase(s)IC₅₀ / KᵢReference(s)
Lenvatinib VEGFR24.0 nM (IC₅₀)[6]
RET50 nM (Kᵢ)[4]
Bosutinib Src1.2 nM (IC₅₀)[6]
Abl1.0 nM (IC₅₀)[6]
Cabozantinib c-Met1.04 nM (IC₅₀)[4]
VEGFR20.035 nM (IC₅₀)[6]
Dactolisib PI3Kα0.00607 µM (IC₅₀)[6]
mTOR0.165 µM (IC₅₀)[6]
Compound 27 c-Met1.04 nM (IC₅₀)[4]
Compound 38 PI3K0.72 µM (IC₅₀)[6]
mTOR2.62 µM (IC₅₀)[6]
Compound 50 EGFR0.12 ± 0.05 µM (IC₅₀)[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ value of a test compound against a target kinase.[8][9]

Objective: To measure the concentration of a quinolinone inhibitor required to reduce the activity of a specific protein kinase by 50%.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test inhibitor (quinolinone derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., luminescence-based ATP detection kit)

  • 384-well microplates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO, then dilute further into the assay buffer to achieve final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific peptide substrate, and the diluted test inhibitor.

  • Enzyme Addition: Add the purified kinase to each well to initiate the reaction. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction.

  • Reaction Termination & Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent. The amount of ATP consumed is directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality and Validation: This assay's trustworthiness comes from its controlled environment.[8] By using a purified enzyme and a specific substrate, we can directly attribute the observed decrease in activity to the action of the inhibitor. The use of positive and negative controls ensures the validity of the results.

The Antibacterial Arsenal: Quinolinone Inhibitors of Bacterial Topoisomerases

Quinolones are a major class of broad-spectrum antibiotics that target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11] These enzymes are essential for managing DNA topology during replication, making them excellent targets for antibacterial agents.[12][13]

Mechanism of Action: DNA Gyrase Poisons

Unlike simple catalytic inhibitors, quinolones act as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing the transient double-stranded DNA breaks created by the enzyme.[10][14] This prevents the re-ligation of the DNA strands, leading to an accumulation of lethal DNA breaks that block replication and transcription, ultimately causing bacterial cell death.[10][14] Gram-negative activity is generally correlated with DNA gyrase inhibition, while Gram-positive activity is linked to topoisomerase IV inhibition.[11][12]

Gyrase_Inhibition_Mechanism cluster_process DNA Supercoiling Process DNA_Relaxed Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA_Relaxed->Gyrase Binds DNA_Supercoiled Supercoiled DNA Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex Creates transient double-strand break Quinolone Quinolone Inhibitor Quinolone->Cleavage_Complex Binds & Stabilizes (Poisoning) Cleavage_Complex->DNA_Supercoiled Passes strand & religates DSB Double-Strand Breaks (Cell Death) Cleavage_Complex->DSB Blocks religation

Figure 2: Mechanism of quinolone inhibition of DNA gyrase.

Comparative Efficacy of Quinolone Antibiotics

The evolution of quinolones has led to newer generations with broader spectrums of activity and improved pharmacokinetic properties.

Quinolone AgentGenerationPrimary Target(s)Spectrum of ActivityReference(s)
Nalidixic Acid FirstDNA GyrasePrimarily Gram-negative (e.g., E. coli)[11]
Ciprofloxacin SecondDNA Gyrase & Topo IVBroad: Gram-negative, some Gram-positive & atypical[12][15]
Levofloxacin ThirdDNA Gyrase & Topo IVEnhanced Gram-positive (e.g., S. pneumoniae)[16]
Moxifloxacin FourthDNA Gyrase & Topo IVBroadest: Gram-positive, Gram-negative & anaerobes[16]

A meta-analysis of clinical trials for uncomplicated urinary tract infections showed that quinolones had significantly higher clinical and bacteriological remission rates compared to β-lactams and nitrofurantoin.[17]

Experimental Protocol: DNA Gyrase Supercoiling Assay

Objective: To measure the ability of a quinolone compound to inhibit the supercoiling of relaxed circular DNA by E. coli DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Test inhibitor (quinolone)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)

  • Agarose gel, electrophoresis equipment, and DNA stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the quinolone inhibitor.

  • Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction.

  • ATP Start: Add ATP to start the supercoiling activity.

  • Incubation: Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled form of the plasmid migrates faster than the relaxed form.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Analysis: Determine the concentration of the inhibitor that prevents the conversion of relaxed DNA to its supercoiled form. The intensity of the bands can be quantified using densitometry.

Modulating cGMP Signaling: Quinoline-Based PDE5 Inhibitors

Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[18][19] Inhibition of PDE5 increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. While clinically known for treating erectile dysfunction, PDE5 inhibitors are also being investigated for other conditions like pulmonary hypertension.[19]

Comparative Analysis of Quinoline-Based PDE5 Inhibitors

Research has identified 4-benzylaminoquinoline derivatives as highly potent and selective inhibitors of PDE5.[20] Structural modifications to the quinoline core significantly impact both potency and selectivity.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Compound 1. Prepare serial dilutions of Inhibitor (e.g., Quinoline) Incubate 3. Add Inhibitor & Incubate Compound->Incubate Reagents 2. Dispense Enzyme, Substrate & Buffer into microplate Reagents->Incubate Detect 4. Add Detection Reagent & Read Signal (e.g., Fluorescence) Incubate->Detect Plot 5. Plot % Inhibition vs. [Inhibitor] Detect->Plot Calculate 6. Fit Curve & Calculate IC50 Plot->Calculate

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one (CAS Number: 696656-56-1). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Understanding the Hazard Profile

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is classified as an irritant.[1] Specifically, it may cause an allergic skin reaction and serious eye irritation.[1] As a chlorinated aromatic compound and a quinolinone derivative, it requires careful handling and disposal as hazardous waste.[2][3] Chlorinated organic compounds are known for their potential toxicity and persistence in the environment, necessitating stringent disposal protocols.[2][4]

Key Hazard Information:

Hazard StatementClassificationSource
May cause an allergic skin reactionSkin Irritant[1]
Causes serious eye irritationEye Irritant[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat[5]

  • Respiratory protection if there is a risk of generating dust or aerosols outside of a chemical fume hood[2][5]

Core Disposal Directive: Professional Hazardous Waste Management

The primary and most critical directive for the disposal of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is to utilize a licensed hazardous waste disposal company.[5] In-lab treatment or neutralization is not recommended due to the potential for hazardous reactions if not performed correctly.[5] All materials contaminated with this compound must be treated as hazardous chemical waste.[5]

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Generation of Waste (Solid & Liquid) B Waste Segregation (Halogenated Waste Stream) A->B C Proper Labeling ('Hazardous Waste', Chemical Name) B->C D Secure Storage (Satellite Accumulation Area) C->D E Scheduled Pickup by Licensed Waste Vendor D->E Hand-off F Transportation to Permitted Facility E->F G High-Temperature Incineration F->G H Final Destruction & Ash Disposal G->H caption Figure 1. Logical workflow for the safe disposal of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Caption: Figure 1. Logical workflow for the safe disposal of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.

Step-by-Step On-Site Waste Management Protocol

While a professional service will handle the final disposal, proper on-site management is crucial for safety and compliance.

Step 1: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[6]

  • Solid Waste: Collect all unused 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one powder and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] The container must be compatible with chlorinated organic compounds.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[5] This waste stream should be designated for halogenated organic solvents .[7][8] Do not mix with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[8]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers made of compatible materials, such as high-density polyethylene (HDPE) for liquids.[7] Avoid metal containers for acidic solutions and ensure containers are in good condition without any signs of deterioration.[6][9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[10][11] The label must also include the full chemical name: "1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one" and indicate its hazards (e.g., Irritant).[10]

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the direct supervision of laboratory personnel.[6][9][10]

  • Ensure containers are kept tightly closed except when adding waste.[6][7]

  • The SAA should be clearly marked with hazardous waste signage.[9]

  • Store incompatible waste types separately to prevent accidental mixing. For example, keep this chlorinated waste away from strong oxidizing agents.[2][6]

Step 4: Arranging for Disposal

  • Once a waste container is full, it must be moved from the SAA to a central accumulation area (CAA) for pickup by a licensed waste disposal vendor.[10]

  • Your institution's Environmental Health and Safety (EH&S) office will coordinate with a licensed hazardous waste disposal company for transportation and final disposal.[5] Provide them with a complete and accurate description of the waste.[5]

Approved Disposal Method: High-Temperature Incineration

The standard and safest method for the disposal of chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[4][5] This process ensures the complete destruction of the chemical, converting it into less harmful gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[4]

Emergency Procedures for Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.[2]

Spill Cleanup:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Protect: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.[2][5]

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[5]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2] Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][13]

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories that generate hazardous waste must obtain an EPA ID number and adhere to specific regulations regarding waste accumulation, storage, and disposal based on their generator status (e.g., Very Small, Small, or Large Quantity Generator).[9][10][11]

References

  • BenchChem. (n.d.). Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Laboratory Waste Management: The New Regulations. (n.d.).
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • SAFETY DATA SHEET. (2010, September 6).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Matrix Scientific. (n.d.). 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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A Senior Application Scientist's Guide to Handling 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one presents significant opportunities for researchers in drug discovery and development, particularly within the diverse pharmacological landscape of quinolinone derivatives.[1][2][3] However, its unique structure, combining a 4-hydroxyquinolin-2(1H)-one core with a 2-chlorobenzyl moiety, necessitates a comprehensive and proactive approach to laboratory safety. The known hazards of its constituent chemical classes—including irritation, and potential for sensitization—demand more than a standard protocol; they require a deep, mechanistic understanding of exposure control.[4][5][6]

This guide is structured to provide a complete operational framework for the safe handling of this compound. We will move beyond simple checklists to establish a self-validating system of safety, grounded in the established hierarchy of controls. Our objective is to empower you, our scientific colleagues, to manage the risks associated with this compound effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. While a comprehensive toxicological profile for this specific molecule is not widely published, we can infer its primary hazards by examining its structural components: the quinolinone core and the chlorobenzyl group.

The supplier, Matrix Scientific, explicitly identifies 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one as an irritant that may cause an allergic skin reaction and causes serious eye irritation .[5] This aligns with data from related quinolinone and chlorobenzyl compounds.

Table 1: Summary of Known & Inferred Hazards

Hazard Class Description Rationale & Supporting Sources
Serious Eye Irritation Direct contact with the solid or solutions can cause significant eye damage. Explicitly stated for the target compound.[5] This is a consistent hazard for quinoline derivatives.[7][8][9]
Skin Irritation May cause redness, inflammation, or discomfort upon contact. Identified for the target compound and its parent structures, 4-hydroxyquinoline and 2-chlorobenzyl chloride.[4][5][9]
Skin Sensitization May cause an allergic reaction upon repeated skin contact, leading to dermatitis. A key hazard for the target compound and a known risk for 2-chlorobenzyl derivatives.[4][5][10]
Respiratory Irritation Inhalation of the powder may irritate the respiratory tract. Inferred from related quinolinone compounds which are known respiratory irritants.[6][7]
Acute Oral Toxicity Harmful if swallowed. While not specified for this exact molecule, quinoline derivatives can be toxic if swallowed.[11][12]

| Potential Carcinogenicity | Long-term risks are not established. | 2-chlorobenzyl chloride, a related structure, has limited evidence of a carcinogenic effect, warranting a conservative approach.[4] |

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on the successful implementation of higher-level controls. We will structure our recommendations around this universally accepted safety paradigm.

Engineering Controls: Your Primary Defense

Engineering controls are designed to remove the hazard at the source, before it can reach you. For a powdered chemical of this nature, containment is paramount.

  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's negative pressure environment pulls airborne particles and vapors away from the operator's breathing zone.

  • Ventilated Balance Enclosure (VBE): For accurately weighing the solid powder, a VBE (also known as a powder containment hood) is highly recommended. These enclosures provide a localized, turbulence-free environment that prevents the aerosolization of fine powders, protecting the user and preventing contamination of the surrounding lab space.

Administrative Controls: Defining Safe Practices

Administrative controls are the procedures and policies that dictate how work is performed safely.

  • Designated Work Areas: Clearly label a specific area within the lab, preferably within a fume hood, for handling 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. Restrict access to this area and ensure all necessary safety equipment (spill kit, waste containers) is readily available.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for every task involving this compound, from weighing and dissolution to final disposal. These SOPs should be read and understood by all personnel before beginning work.

  • Training: Ensure all researchers are trained on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment like safety showers and eyewash stations.

Personal Protective Equipment (PPE): The Final Barrier

When engineering and administrative controls are in place, PPE provides the final critical barrier against exposure. The selection of appropriate PPE is task-dependent.

Table 2: Recommended PPE for Laboratory Operations

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile/Neoprene Gloves Chemical Safety Goggles & Face Shield Chemical-Resistant Lab Coat (sleeves cuffed over inner gloves) Required if outside a VBE or Fume Hood (N95 minimum)
Preparing Solutions Double Nitrile/Neoprene Gloves Chemical Safety Goggles Chemical-Resistant Lab Coat Not required if inside a fume hood
Handling Dilute Solutions Single Nitrile Gloves Safety Glasses with Side Shields Standard Lab Coat Not required

| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Lab Coat or Apron | Required (N95 or Air-Purifying Respirator with organic vapor/acid gas cartridge) |

Detailed PPE Specifications
  • Hand Protection: Due to the risk of skin irritation and sensitization, glove selection is critical.

    • Double-Gloving: For handling the solid or concentrated solutions, wearing two pairs of gloves is mandatory.[13] This provides a backup barrier and allows for the clean removal of the outer, contaminated glove without touching it with the inner glove.

    • Material: Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. Avoid thin, disposable vinyl gloves, which offer poor protection against many chemicals.[14]

    • Inspection: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use.[14]

  • Eye and Face Protection:

    • Chemical Safety Goggles: These must be worn for any operation involving the solid or its solutions. They provide a seal around the eyes, protecting against splashes and airborne particles.[8]

    • Face Shield: A face shield, worn over safety goggles, is required when handling the solid powder or during any operation with a high splash potential (e.g., preparing stock solutions, cleaning up spills). This protects the entire face from contact.[14]

  • Body Protection:

    • A clean, buttoned, chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs is required. Ensure no skin on the arms or torso is exposed.[15]

  • Respiratory Protection:

    • Work within a fume hood should preclude the need for respiratory protection. However, if a fume hood is not available for a brief task or during a spill cleanup, respiratory protection is essential. An N95 dust mask is the minimum for handling powders, while a full-face or half-mask air-purifying respirator (APR) with combination organic vapor/acid gas cartridges may be necessary for large spills.[10][14] All personnel using respirators must be properly fit-tested and trained according to OSHA standards.[8]

Procedural Guidance & Operational Plans

This section provides step-by-step instructions for common laboratory tasks, integrating the safety principles discussed above.

Visual Workflow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Task with 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one task_type What is the physical form? start->task_type solid_op Handling Solid Powder (Weighing, Aliquoting) task_type->solid_op Solid liquid_op Handling Liquid Solution task_type->liquid_op Liquid ppe_high High-Level PPE: - Double Gloves - Goggles & Face Shield - Chemical-Resistant Coat - Work in Fume Hood/VBE solid_op->ppe_high concentration Is solution concentrated (e.g., >1 mM)? liquid_op->concentration dilute_sol Handling Dilute Solution concentration->dilute_sol No ppe_medium Medium-Level PPE: - Double Gloves - Goggles - Lab Coat - Work in Fume Hood concentration->ppe_medium Yes ppe_low Standard PPE: - Single Gloves - Safety Glasses - Lab Coat dilute_sol->ppe_low Spill_Response_Plan spill Spill Occurs assess Assess Situation: Is it a major spill? (>1g solid, >50mL liquid) spill->assess evacuate Evacuate Immediate Area Alert Supervisor & EHS Secure the Area assess->evacuate Yes minor_spill Minor Spill assess->minor_spill No report Report Incident evacuate->report don_ppe Don Spill Response PPE: - Double heavy-duty gloves - Goggles & Face Shield - Respirator (N95+) minor_spill->don_ppe contain Contain Spill: Cover liquid with absorbent pads. Gently cover solid with damp paper towels. don_ppe->contain cleanup Clean Area: Wipe from outside in. Use appropriate solvent/soap & water. contain->cleanup dispose Dispose of all materials (gloves, pads, wipes) in labeled hazardous waste container. cleanup->dispose dispose->report

Caption: Logical flow for responding to a laboratory spill of the compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety. All materials contaminated with this compound must be treated as hazardous waste. [7]

Decontamination
  • Equipment: Non-disposable equipment like spatulas and glassware should be rinsed with a suitable solvent (e.g., ethanol) in the fume hood. Collect this rinse solvent as hazardous liquid waste. Afterward, wash thoroughly with soap and water.

  • Surfaces: Wipe down the work surface in the fume hood with a solvent-dampened towel, followed by soap and water. Dispose of all wipes as solid hazardous waste.

Waste Disposal
  • Solid Waste: Collect all contaminated solid materials—including unused compound, contaminated gloves, weigh paper, and pipette tips—in a dedicated, sealed, and clearly labeled hazardous waste container. [7]The label must include "Hazardous Waste," the full chemical name, and associated hazard warnings (Irritant, Skin Sensitizer).

  • Liquid Waste: Collect all solutions and solvent rinses containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container. [7]Never pour this waste down the drain. [12]* Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [7]

Emergency First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [8]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [16]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [8]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. [11]Seek immediate medical attention.

References

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. (n.d.). Benchchem.
  • Material Safety Data Sheet - Quinoline, 96%. (n.d.). Fisher Scientific.
  • 2-Chlorobenzyl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Chlorobenzyl chloride. (2025, May 1). Fisher Scientific.
  • 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one. (n.d.). Matrix Scientific.
  • SAFETY DATA SHEET: 2(1H)-Quinolinone. (2025, September 7). Thermo Fisher Scientific.
  • 2-Chloro Benzyl Chloride MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • 2-CHLOROBENZYL CHLORIDE Safety Data Sheet. (n.d.). Sdfine.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
  • MSDS of 2-Chlorobenzylchloride. (2009, March 17). Capot Chemical.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • SAFETY DATA SHEET: Quinoline. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Hydroxyquinoline. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET: 5,7-Diiodo-8-hydroxyquinoline. (2024, September 6). Sigma-Aldrich.
  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022, August 25). Provista.
  • Safety Data Sheet: 5-fluoro PB-22 6-hydroxyisoquinoline isomer. (2023, January 17). Cayman Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. (n.d.). IntechOpen.
  • A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one. (2025, August 6). ResearchGate.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate.
  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018, December 22). ResearchGate.
  • 2-Hydroxyquinoline. (n.d.). PubChem, National Institutes of Health.
  • 4-Hydroxyquinoline. (n.d.). PubChem, National Institutes of Health.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central, National Institutes of Health.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration (FDA).
  • Some reactions of 4-hydroxy-2(1H)-quinolinones. (n.d.). ResearchGate.

Sources

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